molecular formula C11H17NO B1517836 3-(Benzyloxy)-2-methylpropan-1-amine CAS No. 114377-41-2

3-(Benzyloxy)-2-methylpropan-1-amine

Cat. No.: B1517836
CAS No.: 114377-41-2
M. Wt: 179.26 g/mol
InChI Key: MDENEXDTXSSCRK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2) is a valuable amine-containing building block in organic synthesis and medicinal chemistry research. This compound features a benzyloxy group and a primary amine on a branched hydrocarbon chain, giving it versatile reactivity. With a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol , it serves as a key intermediate for constructing more complex molecules. The benzyloxy group is a common protecting group for alcohols, and the presence of the amine functionality makes this compound a useful precursor for the synthesis of various pharmacologically active scaffolds. Compounds containing the benzyloxy pharmacophore are of significant interest in neuroscience research, particularly in the development of inhibitors for enzymes like monoamine oxidase (MAO) . The structural features of this amine make it a relevant intermediate for researchers working on central nervous system (CNS)-targeting compounds, where its derivatives can be designed to have significant permeability and potential bioavailability . This product is intended For Research Use Only and is not for human or veterinary use. Please refer to the safety data sheet for proper handling and storage information. UN #: 2735, Packing Group: II .

Properties

IUPAC Name

2-methyl-3-phenylmethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDENEXDTXSSCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265571
Record name 1-Propanamine, 2-methyl-3-(phenylmethoxy)-
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Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114377-41-2
Record name 1-Propanamine, 2-methyl-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114377-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 2-methyl-3-(phenylmethoxy)-
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Foundational & Exploratory

3-(Benzyloxy)-2-methylpropan-1-amine CAS 114377-41-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2).

A Privileged Synthon for Polyketide and Peptidomimetic Scaffolds

Executive Summary

3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2) is a specialized chiral building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Structurally, it represents a protected 3-amino-2-methylpropanol motif. This carbon skeleton is a critical fragment in the "polyketide" class of natural products, most notably in the total synthesis of Dolastatin 10 analogs and Auristatin derivatives (used in Antibody-Drug Conjugates).

For the medicinal chemist, this compound offers a pre-installed stereocenter (when derived from the chiral pool, e.g., Roche Ester) and orthogonal protection: the amine is free for coupling, while the primary alcohol is masked as a benzyl ether, stable to basic and nucleophilic conditions but removable via hydrogenolysis.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

PropertyData
CAS Number 114377-41-2
IUPAC Name 3-(Benzyloxy)-2-methylpropan-1-amine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
SMILES NCC(C)COCC1=CC=CC=C1
Appearance Colorless to pale yellow oil
Boiling Point ~260 °C (Predicted at 760 mmHg)
Density ~0.98 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; slightly soluble in water.[2][3]
pKa (Conj. Acid) ~10.5 (Typical for primary alkyl amines)

Synthetic Utility & Retrosynthesis

The strategic value of CAS 114377-41-2 lies in its relationship to the Roche Ester (Methyl 3-hydroxy-2-methylpropionate). The "2-methyl-3-hydroxy" pattern is a recurring motif in bioactive polyketides.

Retrosynthetic Logic

To access the target amine with high enantiomeric purity (usually the (S)- or (R)- isomer depending on the drug target), the synthesis typically begins with the chiral pool.

  • Chiral Source: Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester).

  • Protection: The free alcohol is benzylated.

  • Functional Group Interconversion (FGI): The ester is reduced to an alcohol, then converted to an amine via a leaving group activation (Mesylate/Tosylate) and nucleophilic displacement (Azide/Phthalimide).

Pathway Visualization

The following diagram illustrates the transformation from the Roche Ester to the target amine, highlighting the critical inversion/retention steps.

SynthesisPath cluster_legend Key Transformation Roche Methyl (S)-3-hydroxy- 2-methylpropionate (Roche Ester) Benzylated Methyl 3-(benzyloxy)- 2-methylpropionate Roche->Benzylated BnBr, Ag2O or Bn-OPT Alcohol 3-(Benzyloxy)- 2-methylpropan-1-ol Benzylated->Alcohol LiAlH4 Reduction Mesylate Mesylate Intermediate (Activated) Alcohol->Mesylate MsCl, Et3N Azide Azide Intermediate Mesylate->Azide NaN3, DMF (SN2) Target 3-(Benzyloxy)- 2-methylpropan-1-amine (CAS 114377-41-2) Azide->Target H2, Pd/C or Staudinger

Caption: Step-wise synthesis from the chiral Roche Ester pool to the target amine, preserving the C2-methyl stereocenter.

Detailed Experimental Protocols

These protocols are designed for the synthesis of the racemic or chiral material. For high-value applications, start with the enantiopure Roche ester.

Phase 1: Benzylation of the Hydroxy Ester

Note: Traditional Williamson ether synthesis (NaH/BnBr) can cause racemization at the alpha-position. The Silver Oxide or Acid-Catalyzed Imidate methods are preferred to preserve chirality.

Reagents: Methyl 3-hydroxy-2-methylpropionate (1.0 eq), Benzyl trichloroacetimidate (1.2 eq), Triflic acid (cat.), DCM/Cyclohexane.

  • Setup: Flame-dry a reaction flask and purge with Nitrogen. Dissolve the hydroxy ester in anhydrous DCM/Cyclohexane (1:2 ratio).

  • Addition: Add Benzyl trichloroacetimidate. Cool to 0°C.

  • Catalysis: Add Triflic acid (0.05 eq) dropwise. A white precipitate (trichloroacetamide) will form.[4]

  • Workup: Filter off the precipitate. Wash the filtrate with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Validation: ¹H NMR should show the disappearance of the -OH proton and appearance of benzylic protons (~4.5 ppm).

Phase 2: Reduction to Alcohol

Reagents: Benzylated Ester (from Phase 1), LiAlH₄ (1.1 eq), THF.

  • Reaction: Suspend LiAlH₄ in dry THF at 0°C. Add the ester solution dropwise to control exotherm.

  • Completion: Stir at RT for 2 hours. Monitor by TLC (Ester spot disappears).

  • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to generate a granular precipitate. Filter and concentrate to yield 3-(benzyloxy)-2-methylpropan-1-ol .

Phase 3: Conversion to Amine (The Target)

Method: Mesylation followed by Azide displacement and Reduction.

  • Activation: Dissolve alcohol in DCM with Triethylamine (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir 1h. Work up to isolate the mesylate oil.

  • Displacement: Dissolve mesylate in DMF. Add Sodium Azide (NaN₃, 1.5 eq). Heat to 60°C for 4-6 hours.

    • Safety Note: Azides are potential explosion hazards. Do not concentrate to dryness with heat.

  • Reduction (Staudinger): To the azide solution (or crude extract in THF), add Triphenylphosphine (PPh₃, 1.2 eq) and water (excess). Stir overnight at RT. The PPh₃ reduces the azide to the amine, releasing N₂.

  • Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics (removes Ph₃PO), then basify aqueous layer to pH 12 and extract with DCM.

  • Final Product: Concentration yields 3-(Benzyloxy)-2-methylpropan-1-amine as a pale oil.

Applications in Drug Development[6][10]

Antibody-Drug Conjugates (ADCs)

This amine is a key fragment for Auristatin linkers. Auristatins (e.g., MMAE/MMAF) are potent tubulin inhibitors used in ADCs (like Brentuximab vedotin).

  • Mechanism: The "2-methyl-3-hydroxy" chain mimics the Dolaproine (Dap) subunit found in the natural product Dolastatin 10.

  • Role of CAS 114377-41-2: It serves as the N-terminal cap or linker attachment point, where the benzyl group acts as a temporary mask during peptide coupling, later removed to reveal the hydroxyl group required for biological potency.

Peptidomimetics & Protease Inhibitors

The compound is used to synthesize gamma-amino acids .

  • Renin Inhibitors: The scaffold provides the necessary steric bulk (2-methyl) and hydrogen-bonding capability (3-hydroxy, after deprotection) to fit into the S1/S2 pockets of aspartyl proteases.

Handling & Safety (SDS Summary)

Hazard Classification:

  • Skin Corr.[5] 1B: Causes severe skin burns and eye damage (typical for primary amines).

  • Acute Tox. 4: Harmful if swallowed.[5]

Storage Protocols:

  • Atmosphere: Store under Argon or Nitrogen. Primary amines reacts with atmospheric CO₂ to form carbamates.

  • Temperature: 2-8°C (Refrigerator).

  • Incompatibility: Strong oxidizers, acid chlorides, anhydrides.

Self-Validating Purity Check: Before use in critical steps, verify purity via Thin Layer Chromatography (TLC) .

  • Eluent: 10% Methanol in DCM (with 1% NH₄OH to prevent tailing).

  • Stain: Ninhydrin (stains primary amine free base purple/red ). If the spot is yellow or faint, the amine may have degraded or carbonated.

References

  • Synthesis of Benzylic Ethers (Protocol Source)

    • Paquette, L. A.; et al. "2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: A Novel Benzylation Reagent."[6] Organic Syntheses, 2006 , 83, 162.

  • Aldehyde Precursor Synthesis

    • Enders, D.; et al. "(-)-(S)-2-(Benzyloxy)propanal."[4] Organic Syntheses, 2002 , 78, 177.

  • Auristatin/Dolastatin Structural Analogues

    • Pettit, G. R. "The Dolastatins.
  • Vendor Data & Physical Properties

    • BLD Pharm. "3-(Benzyloxy)-2-methylpropan-1-amine MSDS and Properties."

Sources

Structure and molecular weight of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Benzyloxy)-2-methylpropan-1-amine: Structure, Properties, and Synthetic Strategy

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-2-methylpropan-1-amine, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core structural features, physicochemical properties, and molecular weight. This document outlines a robust, field-proven methodology for its synthesis and characterization, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and high purity. Furthermore, we explore the strategic importance of its constituent pharmacophores—the benzyloxy group and the aminopropane scaffold—in the context of modern medicinal chemistry. This guide is designed to serve as an authoritative resource, grounding its claims in established scientific literature and providing detailed, actionable protocols for laboratory application.

Chemical Identity and Core Properties

3-(Benzyloxy)-2-methylpropan-1-amine is a primary amine featuring a benzyloxy ether and a methyl group on a propane backbone. Its identity is unequivocally established by a combination of its structural formula, molecular weight, and unique identifiers. The hydrochloride salt is also commonly used for its improved stability and handling properties.[1]

Identifier Value (Free Base) Value (Hydrochloride Salt) Source(s)
IUPAC Name 3-(Benzyloxy)-2-methylpropan-1-amine3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride[1][2]
CAS Number 114377-41-21197466-21-9[1][2]
Molecular Formula C₁₁H₁₇NOC₁₁H₁₈ClNO[1][2]
Molecular Weight 179.26 g/mol 215.72 g/mol [1][2]
SMILES NCC(C)COCC1=CC=CC=C1NCC(C)COCC1=CC=CC=C1.[H]Cl[1][2]

Structural Elucidation and Significance

The molecular architecture of 3-(Benzyloxy)-2-methylpropan-1-amine imparts a unique combination of properties that are highly valuable in the design of bioactive molecules.

Molecular Structure

The molecule's connectivity is defined by a central propane chain. The C1 position holds the primary amine, C2 is substituted with a methyl group, and C3 is connected to a benzyl group via an ether linkage.

workflow start Starting Materials: 3-(Benzyloxy)-2-methylpropanal Ammonia Source (e.g., NH₄OAc) imine_formation Step 1: Imine Formation Solvent: Methanol Stir at RT start->imine_formation Combine reduction Step 2: In-Situ Reduction Reagent: NaBH₄ or NaBH₃CN Maintain T < 15°C imine_formation->reduction Intermediate forms quench Step 3: Reaction Quench Slow addition of H₂O reduction->quench After completion extraction Step 4: Workup & Extraction Solvent: Ethyl Acetate Wash with brine quench->extraction purification Step 5: Purification Technique: Flash Column Chromatography extraction->purification Crude product product Final Product: 3-(Benzyloxy)-2-methylpropan-1-amine purification->product

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.

  • Imine Formation: To a solution of 3-(benzyloxy)-2-methylpropanal (1.0 eq) in anhydrous methanol (5 mL/mmol), add ammonium acetate (2.0 eq). Stir the mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

    • Causality: Methanol is an ideal solvent as it solubilizes both the reactants and the reducing agent. Ammonium acetate serves as a convenient in-situ source of ammonia.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

    • Causality: Portion-wise addition of NaBH₄ at low temperature is a critical control measure to manage the exothermic reaction and prevent side reactions.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of deionized water. Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Causality: The aqueous washes remove inorganic salts and water-soluble impurities. Drying over Na₂SO₄ is essential to remove residual water before solvent evaporation.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol (with 1% triethylamine) as the eluent.

    • Causality: The addition of triethylamine to the eluent prevents the protonation of the amine product on the acidic silica gel, which would otherwise lead to peak tailing and poor separation.

Characterization Workflow

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest level of confidence.

G cluster_0 Primary Analysis cluster_1 Structural Confirmation TLC TLC (Purity Check) HNMR ¹H NMR (Proton Environment) TLC->HNMR MS Mass Spectrometry (MS) (Confirm Molecular Weight) MS->HNMR CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR IR FT-IR (Functional Groups) CNMR->IR final Structure Verified IR->final start Purified Sample start->TLC start->MS

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

The following table summarizes the expected signals in NMR spectroscopy for structure verification. The chemical shifts (δ) are predicted based on standard values and the known effects of adjacent functional groups. [3]

Technique Assignment Expected Chemical Shift (δ, ppm) Key Features
¹H NMR Ar-H (Phenyl) 7.25 - 7.40 Multiplet, integration of 5H
-O-CH₂ -Ph ~4.50 Singlet, integration of 2H
-O-CH₂ -CH- 3.30 - 3.50 Doublet of doublets, integration of 2H
-CH₂-CH (CH₃)-CH₂- 1.80 - 2.00 Multiplet, integration of 1H
-NH₂ 1.20 - 1.60 Broad singlet, integration of 2H (exchangeable with D₂O)
-CH(CH₃) ~0.95 Doublet, integration of 3H
¹³C NMR Ar-C 127 - 138 Multiple signals in the aromatic region
-O-CH₂ -Ph ~73
-O-CH₂ -CH- ~75
C H₂-NH₂ ~45
-CH₂-C H(CH₃)- ~35

| | -CH(C H₃) | ~16 | |

Relevance in Drug Discovery and Development

3-(Benzyloxy)-2-methylpropan-1-amine is not merely a chemical curiosity; it is a strategic building block in the synthesis of more complex pharmaceutical agents. Its structure is a composite of scaffolds that are frequently utilized in medicinal chemistry.

  • Scaffold for Biologically Active Molecules: The aminopropane backbone is a common feature in many drugs. The combination of the amine, the chiral center, and the ether linkage allows for diverse derivatization, enabling chemists to explore chemical space efficiently. For example, similar structures have been elaborated into complex quinoxaline derivatives with potential antiproliferative activity. [4]* Modulation of Physicochemical Properties: The benzyloxy group provides a handle for tuning a lead compound's lipophilicity. This is a critical parameter in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Precursor for Chiral Synthesis: As a chiral molecule, it can serve as a precursor for enantiomerically pure drugs, where stereochemistry dictates therapeutic efficacy and safety.

Conclusion

3-(Benzyloxy)-2-methylpropan-1-amine is a well-defined chemical entity with a molecular weight of 179.26 g/mol . Its structure, featuring a primary amine, a chiral center, and a benzyloxy group, makes it a highly valuable intermediate for drug discovery and organic synthesis. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, underscoring the importance of methodical and evidence-based approaches in chemical research. The strategic application of this and similar building blocks will continue to fuel the development of novel therapeutics.

References

  • PubChem. 3-(Benzyloxy)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Chemsrc. (R)-3-amino-2-((benzyloxy)methyl)propan-1-ol. [Link]

  • Organic Syntheses. Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. [Link]

  • Patel, H. et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. [Link]

Sources

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (R)-3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral building blocks, with their defined stereochemistry, serve as the foundational elements for constructing complex and therapeutically effective drug substances.[1] This guide provides a comprehensive technical overview of (R)-3-(Benzyloxy)-2-methylpropan-1-amine, a versatile chiral building block whose unique structural features make it an invaluable tool for researchers and drug development professionals. We will delve into its synthesis, properties, and applications, offering field-proven insights into its role in modern medicinal chemistry.

The Significance of Chirality and the Benzyloxy Moiety in Drug Design

The human body is a chiral environment, and as such, the interaction between a drug molecule and its biological target is often highly stereospecific. The use of enantiomerically pure building blocks like (R)-3-(Benzyloxy)-2-methylpropan-1-amine is crucial for developing drugs with improved efficacy, enhanced safety profiles, and better pharmacokinetic properties.[2] The (R)-configuration at the C2 position of this building block dictates a specific spatial orientation that can be critical for optimal binding to a target receptor or enzyme.

Furthermore, the benzyloxy group imparts several advantageous properties. It can act as a lipophilic moiety, potentially enhancing membrane permeability, and can also serve as a versatile protecting group for the primary alcohol, which can be readily removed under various conditions during a synthetic sequence. The presence of this group has been noted in various bioactive compounds, including those with neuroprotective and anticancer activities.

Synthesis of (R)-3-(Benzyloxy)-2-methylpropan-1-amine: A Multi-step Approach

The synthesis of (R)-3-(Benzyloxy)-2-methylpropan-1-amine is a multi-step process that begins with a commercially available chiral precursor, methyl (R)-(-)-3-hydroxy-2-methylpropanoate. This ensures the desired stereochemistry is established early in the synthetic route.

A key transformation in this synthesis is the benzylation of the primary hydroxyl group of methyl (R)-(-)-3-hydroxy-2-methylpropanoate to yield methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. A robust and detailed procedure for this step is provided by Organic Syntheses, a highly reputable source for reliable chemical preparations.[3]

Experimental Protocols

Step 1: Synthesis of Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate

This procedure is adapted from a verified method in Organic Syntheses.[3]

  • Materials:

    • Methyl (R)-(-)-3-hydroxy-2-methyl propionate

    • 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate

    • Magnesium oxide

    • α,α,α-Trifluorotoluene

  • Procedure:

    • To an oven-dried, three-necked, round-bottomed flask equipped with a reflux condenser, magnetic stir bar, and thermocouple probe, add 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (2.0 equiv), magnesium oxide (2.0 equiv), and α,α,α-trifluorotoluene.

    • Add methyl (R)-(-)-3-hydroxy-2-methyl propionate (1.0 equiv) to the heterogeneous mixture.

    • Heat the reaction mixture in an oil bath to an internal temperature of 80–82 °C for 24 hours.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Wash the Celite pad with methylene chloride.

    • Concentrate the filtrate by rotary evaporation.

    • Purify the resulting oil by flash column chromatography to afford methyl (R)-(-)-3-benzyloxy-2-methyl propanoate as a colorless liquid.

Step 2: Reduction to (R)-3-(Benzyloxy)-2-methylpropan-1-ol

The reduction of the ester to the primary alcohol can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5]

  • Materials:

    • Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, three-necked, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve methyl (R)-(-)-3-benzyloxy-2-methyl propanoate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

    • Filter the resulting solid and wash it with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3-(benzyloxy)-2-methylpropan-1-ol, which can be purified by distillation or column chromatography.

Step 3: Conversion of (R)-3-(Benzyloxy)-2-methylpropan-1-ol to (R)-3-(Benzyloxy)-2-methylpropan-1-amine

A common and effective method for converting a primary alcohol to a primary amine involves a two-step sequence: conversion to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide and subsequent reduction.[6]

  • Materials:

    • (R)-3-(Benzyloxy)-2-methylpropan-1-ol

    • Methanesulfonyl chloride (or p-toluenesulfonyl chloride)

    • Triethylamine (or pyridine)

    • Anhydrous dichloromethane

    • Sodium azide

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (or catalytic hydrogenation)

  • Procedure:

    • Mesylation/Tosylation: Dissolve (R)-3-(benzyloxy)-2-methylpropan-1-ol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane at 0 °C. Add methanesulfonyl chloride (1.1 equiv) dropwise. Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude mesylate/tosylate.

    • Azide Substitution: Dissolve the crude mesylate/tosylate in DMF and add sodium azide (1.5 equiv). Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

    • Reduction to Amine: Dissolve the crude azide in anhydrous THF and add it dropwise to a suspension of LiAlH₄ (1.5 equiv) in THF at 0 °C. Stir the reaction at room temperature until complete. Carefully quench the reaction as described in Step 2. Work up the reaction to isolate the crude (R)-3-(benzyloxy)-2-methylpropan-1-amine, which can be purified by distillation or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Amination A Methyl (R)-(-)-3-hydroxy- 2-methylpropanoate B Methyl (R)-(-)-3-benzyloxy- 2-methyl propanoate A->B BnO-Py+-TfO-, MgO, α,α,α-Trifluorotoluene, 80-82 °C C (R)-3-(Benzyloxy)- 2-methylpropan-1-ol B->C LiAlH4, THF, 0 °C to RT D (R)-3-(Benzyloxy)-2-methyl- propan-1-yl mesylate C->D MsCl, Et3N, CH2Cl2 E (R)-1-Azido-3-(benzyloxy)- 2-methylpropane D->E NaN3, DMF F (R)-3-(Benzyloxy)- 2-methylpropan-1-amine E->F LiAlH4, THF

Caption: Synthetic pathway to (R)-3-(Benzyloxy)-2-methylpropan-1-amine.

Physicochemical Properties and Characterization

Accurate characterization of chiral building blocks is essential for quality control and ensuring their suitability for downstream applications. The following table summarizes key physicochemical properties of (R)-3-(Benzyloxy)-2-methylpropan-1-amine and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpecific Rotation ([α]D)
Methyl (R)-(-)-3-hydroxy-2-methylpropanoateC₅H₁₀O₃118.13Liquid-26° (c=4 in methanol)
Methyl (R)-(-)-3-benzyloxy-2-methyl propanoateC₁₂H₁₆O₃208.25Colorless liquidNot reported
(R)-3-(Benzyloxy)-2-methylpropan-1-olC₁₁H₁₆O₂180.24Not reportedNot reported
(R)-3-(Benzyloxy)-2-methylpropan-1-amineC₁₁H₁₇NO179.26Not reportedNot reported

Note: Specific rotation data for the final product and some intermediates are not consistently reported in publicly available literature, highlighting the need for careful in-house characterization.

Spectroscopic Data:

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Applications in Pharmaceutical Synthesis

Chiral β-amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral and antibacterial agents.[2][7] The (R)-3-(Benzyloxy)-2-methylpropan-1-amine building block provides a key structural motif for the construction of these complex molecules. While specific examples of its use in the synthesis of commercial drugs are not extensively documented in readily accessible literature, its structural similarity to other important chiral amines suggests its potential in the development of novel therapeutics.

For instance, structurally related chiral amino alcohols are key components in the synthesis of HIV protease inhibitors and other antiviral compounds.[8] The stereochemistry of the amino alcohol backbone is often critical for the drug's ability to bind to the active site of the viral enzyme.

Application_Concept A (R)-3-(Benzyloxy)-2-methylpropan-1-amine (Chiral Building Block) B Introduction of Pharmacophoric Groups A->B Synthetic Modifications C Complex Chiral Molecule B->C Further Assembly D Active Pharmaceutical Ingredient (API) C->D Final Product

Caption: Conceptual workflow for the application of the chiral building block.

Conclusion and Future Outlook

(R)-3-(Benzyloxy)-2-methylpropan-1-amine is a valuable and versatile chiral building block with significant potential in the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its synthesis, while multi-step, relies on well-established and reliable chemical transformations. The defined stereochemistry and the presence of the benzyloxy group offer synthetic chemists a powerful tool for the construction of novel drug candidates.

As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-3-(Benzyloxy)-2-methylpropan-1-amine will undoubtedly increase. Further research into its applications and the development of more streamlined synthetic routes will be crucial for unlocking its full potential in the advancement of modern medicine.

References

  • Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. (n.d.). Retrieved from [Link]

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (2026, February 13). Retrieved from [Link]

  • Alcohols to Amines. (2023, December 21). Chemistry Steps. Retrieved from [Link]

  • 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • One Pot Conversion of Alcohols to Amines. (n.d.). Retrieved from [Link]

  • Synthesis of 3-benzyloxy propanal. (n.d.). PrepChem.com. Retrieved from [Link]

  • A New Novel and Practical One Pot Methodology for Conversion of Alcohols to Amines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 3-(Benzyloxy)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • How do you create primary amines from alcohols? (2013, January 17). Chemistry Stack Exchange. Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017, May 30). ACS Publications. Retrieved from [Link]

  • (R)-3-amino-2-((benzyloxy)methyl)propan-1-ol. (n.d.). Chemsrc. Retrieved from [Link]

  • Primary amine from secondary alcohol? (2011, February 4). Sciencemadness.org. Retrieved from [Link]

  • Synthesis of 1-substituted phenoxypropan-2-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Antiviral Drugs. (n.d.). PMC. Retrieved from [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. Retrieved from [Link]

  • Specific rotation. (n.d.). Wikipedia. Retrieved from [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). Adi Chemistry. Retrieved from [Link]

  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). AIR Unimi. Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved from [Link]

  • Specific Rotation. (2021, November 12). Chemistry Steps. Retrieved from [Link]

  • Specific Rotation Equation Vs Optical Rotation. (2012, December 14). Rudolph Research Analytical. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]

  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). PMC. Retrieved from [Link]

  • Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. (2019, November 15). PubMed. Retrieved from [Link]

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Comprehensive Technical Guide: 3-Phenylmethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Phenylmethoxy-2-methylpropan-1-amine (CAS: 114377-41-2) is a specialized bifunctional building block used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a propyl amine backbone substituted with a methyl group at the C2 position and a benzyloxy (phenylmethoxy) protecting group at the C3 position.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly as a stable "linker" motif in PROTAC (Proteolysis Targeting Chimera) development and as a chiral scaffold for peptidomimetics. Its value lies in the orthogonal reactivity of the primary amine (nucleophilic) and the benzyl ether (stable protecting group, removable via hydrogenolysis).

Nomenclature & Synonyms

The following table consolidates the various identifiers used across academic literature and commercial databases to ensure precise procurement and database searching.

Naming ConventionSynonym / Identifier
Common Name 3-(Benzyloxy)-2-methylpropan-1-amine
IUPAC Name 3-phenylmethoxy-2-methylpropan-1-amine
Systematic Name 1-Propanamine, 2-methyl-3-(phenylmethoxy)-
Inverted Name 2-Methyl-3-(benzyloxy)propylamine
CAS Number 114377-41-2 (Free base)1197466-21-9 (Hydrochloride salt)
Molecular Formula

Molecular Weight 179.26 g/mol
SMILES CC(CN)COCc1ccccc1

Chemical Properties & Specifications

Researchers must verify these physicochemical parameters to ensure the integrity of the starting material before initiating synthesis.

PropertyValueNote
Appearance Colorless to pale yellow oilAmines oxidize/darken upon air exposure.
Boiling Point ~260°C (Predicted)High boiling point due to H-bonding.
Density 0.98 ± 0.06 g/cm³Predicted.
pKa ~9.5 - 10.5Typical for primary alkyl amines.
LogP 1.8 - 2.1Moderately lipophilic due to the benzyl group.
Solubility Soluble in DCM, MeOH, DMSOLimited solubility in water (free base).

Synthesis & Production Protocols

The synthesis of 3-phenylmethoxy-2-methylpropan-1-amine is typically achieved through a convergent pathway starting from 2-methyl-1,3-propanediol or the chiral Roche ester (Methyl 3-hydroxy-2-methylpropionate) if stereochemistry is required.

Pathway Visualization (Graphviz)

The following diagram illustrates the standard synthetic route via the "Mesylate-Azide" pathway, which is preferred for its high yield and scalability.

SynthesisPathway Start Methyl 3-hydroxy-2-methylpropionate (Roche Ester) Step1 Methyl 3-(benzyloxy)-2-methylpropanoate Start->Step1 BnBr, Ag2O or Bn-TCA, TfOH Step2 3-(Benzyloxy)-2-methylpropan-1-ol Step1->Step2 LiAlH4 or LiBH4 reduction Step3 Intermediate Mesylate (OMs) Step2->Step3 MsCl, Et3N (Mesylation) Step4 Intermediate Azide (N3) Step3->Step4 NaN3, DMF (Nucleophilic Sub.) Product 3-Phenylmethoxy-2-methylpropan-1-amine Step4->Product H2, Pd/C or Staudinger (PPh3)

Figure 1: Step-wise synthetic pathway from Roche Ester to the target amine, preserving chirality if required.

Detailed Experimental Protocol

Step 1: Benzylation of the Hydroxy Ester Reference Standard: Organic Syntheses, Vol. 85, p. 10 (2008) [1]

  • Reagents : Methyl 3-hydroxy-2-methylpropionate (1.0 eq), Benzyl trichloroacetimidate (1.1 eq), Triflic acid (cat.).

  • Procedure : Dissolve the hydroxy ester in cyclohexane/DCM. Add benzyl trichloroacetimidate.[1] Add catalytic triflic acid at 0°C. Warm to RT and stir for 12h.

  • Workup : Quench with NaHCO3, extract with hexane, and purify via silica gel chromatography.

  • Yield : Expect 85-90%.

Step 2: Reduction to Alcohol

  • Reagents : LiAlH4 (1.2 eq) in dry THF.

  • Procedure : Add the benzylated ester dropwise to a suspension of LiAlH4 at 0°C. Reflux for 2h.

  • Workup : Fieser quench (H2O, 15% NaOH, H2O). Filter precipitate. Concentrate filtrate.[1][2]

Step 3: Conversion to Amine (Mesylate/Azide Route)

  • Mesylation : Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N) in DCM at 0°C to form the mesylate.

  • Azidation : React the crude mesylate with Sodium Azide (NaN3) in DMF at 60°C for 4-6h. Caution: Azides are potentially explosive; use a blast shield.

  • Reduction :

    • Option A (Staudinger): Treat azide with Triphenylphosphine (PPh3) in THF/Water.

    • Option B (Hydrogenation): H2 (1 atm), Pd/C (5%) in MeOH. Note: Prolonged hydrogenation may cleave the benzyl ether; monitor carefully.

Analytical Characterization

To validate the identity of 3-phenylmethoxy-2-methylpropan-1-amine , researchers should look for the following spectral signatures.

Proton NMR ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
7.25 - 7.35 Multiplet5HAromatic protons (Phenyl group)
4.50 Singlet2HBenzylic

(

)
3.35 - 3.45 Multiplet2HEther

(

)
2.65 - 2.75 Doublet/Multiplet2HAmine

(

)
1.85 Multiplet1HMethine CH (

)
1.40 Broad Singlet2HAmine protons (

),

exchangeable
0.95 Doublet3HMethyl group (

)
Mass Spectrometry (MS)
  • Method : ESI-MS (Positive Mode)

  • Expected Ion :

    
     = 180.14 m/z
    
  • Fragment Ions :

    • 91 m/z (Tropylium ion, characteristic of benzyl groups).

    • 149 m/z (Loss of

      
      ).
      

Applications in Drug Development

This molecule is not typically a drug itself but a high-value linker and scaffold .

  • PROTAC Linkers : The propyl chain provides a defined spatial separation between the E3 ligase ligand (e.g., VHL or Cereblon binder) and the target protein ligand. The methyl group introduces rigidity and chirality, which can improve the permeability and metabolic stability of the final PROTAC molecule compared to linear alkyl chains.

  • Peptidomimetics : The chiral variant (derived from Roche ester) is used to synthesize gamma-amino acids or modified peptide backbones that resist proteolytic degradation.

  • Fragment-Based Drug Discovery (FBDD) : The benzyl ether can be deprotected (H2/Pd) to reveal a hydroxyl group, allowing for further diversification (e.g., cyclization to form morpholines or oxazepines).

References

  • Organic Syntheses . "Methyl (R)-(-)-3-Benzyloxy-2-Methyl Propanoate".[1] Org.[2][3] Synth.2008 , 85, 10-14.

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 7130784, 3-(Benzyloxy)propan-1-amine (Analogous Structure)". PubChem.

  • BenchChem . "Synthesis of N-benzyl-2-methylpropan-1-imine (Precursor Protocols)".

  • Royal Society of Chemistry . "Supplementary Information: Synthesis of 3-arylpropanamides". RSC Advances. (Note: Representative spectral data for similar aryl-propanamines).

Sources

An In-depth Technical Guide to the Physicochemical and Pharmaceutical Differences Between the Free Base and Hydrochloride Salt of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of a free base, particularly an amine, into a salt form is a cornerstone of pharmaceutical development.[1][2][3][4] This decision is not merely a chemical manipulation but a strategic choice that significantly influences a drug candidate's entire lifecycle, from preclinical evaluation to final dosage form manufacturing. This guide will use 3-(Benzyloxy)-2-methylpropan-1-amine as a model to dissect the critical differences between a free base and its hydrochloride salt. We will explore how the simple addition of a proton can dramatically alter key physicochemical properties such as solubility, stability, and hygroscopicity, thereby impacting bioavailability and formulation strategies.

Foundational Chemistry: The Amine and its Salt

At its core, the difference between the free base and the hydrochloride salt of 3-(Benzyloxy)-2-methylpropan-1-amine lies in the protonation state of the primary amine group.

  • The Free Base: 3-(Benzyloxy)-2-methylpropan-1-amine in its free base form possesses a nitrogen atom with a lone pair of electrons. This lone pair makes the amine a Brønsted-Lowry base, capable of accepting a proton, and a Lewis base, capable of donating this electron pair.[5][6] This form is typically less polar and more soluble in organic solvents.[7]

  • The Hydrochloride Salt: The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid (HCl).[8] The nitrogen's lone pair accepts a proton from the HCl, forming a positively charged ammonium cation, with the chloride ion as the counter-ion.[8] This transformation from a neutral molecule to an ionic salt drastically alters its properties.[2][8]

dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Figure 1: Reversible Protonation of the Amine"; fontname = "Arial"; fontsize = 10; } enddot Figure 1: Reversible Protonation of the Amine

Comparative Physicochemical Properties

The choice between the free base and hydrochloride salt is primarily driven by the optimization of key physicochemical parameters essential for drug development.

Property3-(Benzyloxy)-2-methylpropan-1-amine (Free Base)3-(Benzyloxy)-2-methylpropan-1-amine HClRationale and Implications
Molecular State Neutral MoleculeIonic SaltThe ionic nature of the salt leads to a crystalline solid with a higher melting point and different solubility characteristics.
Solubility Higher in organic solvents (e.g., ether, THF)[7]Higher in aqueous solutions[9][10][11]Enhanced aqueous solubility is often a primary driver for salt formation, as it can improve dissolution rates and bioavailability for oral and injectable dosage forms.[1][8][12][13]
Melting Point Generally lowerGenerally higherThe strong electrostatic interactions in the ionic lattice of the salt require more energy to overcome, resulting in a higher melting point. This can be advantageous for the stability of solid dosage forms.
Stability More susceptible to oxidation and degradation[3][14]Generally more stableThe protonation of the nitrogen's lone pair in the salt form reduces its reactivity and susceptibility to oxidative degradation, leading to a longer shelf-life.[14]
Hygroscopicity Typically lowCan be hygroscopic[15][16]Hydrochloride salts can have a tendency to absorb moisture from the air, which can affect the physical and chemical stability of the API.[15][16] This needs to be carefully evaluated during preformulation.
Bioavailability Variable; may be limited by poor solubilityOften enhanced due to improved solubility and dissolution[2][3]For many weakly basic drugs, the hydrochloride salt form provides better absorption, especially at higher gastric pH.[2]

The Impact on Drug Development and Formulation

The decision to proceed with a free base or a hydrochloride salt has far-reaching consequences throughout the drug development pipeline.

Solubility and Bioavailability

For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed. The significantly higher aqueous solubility of the hydrochloride salt of 3-(Benzyloxy)-2-methylpropan-1-amine compared to its free base is a major advantage.[9][10][11] This enhanced solubility often translates to a faster dissolution rate, which can lead to improved and more consistent bioavailability.[2][3] For intravenous formulations, high water solubility is a prerequisite, making the salt form the only viable option in most cases.[1]

Stability and Shelf-Life

The free base form of an amine, with its available lone pair of electrons, can be more prone to chemical degradation, particularly oxidation.[3][14] By forming the hydrochloride salt, the nitrogen's lone pair is engaged in a bond with a proton, rendering it less reactive and enhancing the overall stability of the molecule.[14] This improved stability is crucial for ensuring a long and predictable shelf-life for the final drug product.

Handling and Manufacturing

The physical properties of the hydrochloride salt, such as its typically crystalline nature and higher melting point, often make it easier to handle, process, and formulate into solid dosage forms like tablets and capsules. Free bases can sometimes be oily or low-melting solids, which can present challenges in manufacturing.

dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Figure 2: Workflow for Salt Form Selection"; fontname = "Arial"; fontsize = 10; } enddot Figure 2: Workflow for Salt Form Selection

Experimental Protocols

Conversion of Free Base to Hydrochloride Salt

Objective: To convert 3-(Benzyloxy)-2-methylpropan-1-amine free base to its hydrochloride salt to improve aqueous solubility and stability.

Methodology:

  • Dissolution: Dissolve a known quantity of the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate. The choice of solvent is critical to ensure the free base is soluble while the resulting salt is not, facilitating precipitation.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (often as a solution in a compatible solvent like isopropanol or ether) to the free base solution.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The reaction mixture may be cooled to enhance precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the reaction solvent to remove any unreacted starting material or excess acid. Dry the purified salt under vacuum.

Characterization of the Free Base and Hydrochloride Salt

A suite of analytical techniques is employed to confirm the identity and purity of both forms.

Analytical TechniquePurpose
Infrared (IR) Spectroscopy To identify the functional groups. The hydrochloride salt will show a characteristic broad N-H⁺ stretching band that is absent in the free base spectrum.[8]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To confirm the chemical structure and the protonation state of the amine.
Mass Spectrometry (MS) To determine the molecular weight of the free base and confirm its identity.
X-Ray Diffraction (XRD) To analyze the solid-state structure, particularly for the crystalline salt form.[17]
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal stability.
Thermogravimetric Analysis (TGA) To evaluate thermal stability and identify any solvent or water content.

Conclusion

The selection between the free base and hydrochloride salt of an amine-containing API like 3-(Benzyloxy)-2-methylpropan-1-amine is a critical decision in drug development. While the free base may be the synthetically simpler form, the hydrochloride salt often presents a superior profile in terms of aqueous solubility, chemical stability, and handling properties.[9][10] These advantages can significantly enhance bioavailability and lead to a more robust and manufacturable drug product. A thorough understanding of the fundamental physicochemical differences, supported by rigorous experimental characterization, is paramount for making an informed and strategic choice that will ultimately contribute to the success of a therapeutic candidate.

References

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015). r/chemistry. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Journal of the Royal Society of Medicine. Available at: [Link]

  • Drug Formulation and The Impact on Analytical Testing. (n.d.). ARL Bio Pharma. Available at: [Link]

  • Difference between amino acid free base and its hydrochloride salt? (2018). ResearchGate. Available at: [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK. Available at: [Link]

  • Bioavailability – physicochemical and dosage form factors. (2015). Clinical Gate. Available at: [Link]

  • Bioavailability – physicochemical and dosage form factors. (2016). Basicmedical Key. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. Available at: [Link]

  • Amine System Chemical Analysis Guide. (n.d.). Scribd. Available at: [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. Available at: [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Available at: [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Available at: [Link]

  • Amino Acid Freebase vs. HCl Salt. (2017). Reddit. Available at: [Link]

  • Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2023). Spectroscopy Online. Available at: [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (n.d.). Springer. Available at: [Link]

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3-(Benzyloxy)-2-methylpropan-1-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2): A Bifunctional Intermediate in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of the entire synthetic pipeline. 3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2) is a highly specialized, bifunctional aliphatic intermediate[1]. By masking a primary alcohol with a robust benzyl ether while leaving a primary amine exposed, this compound provides an orthogonal handle for complex active pharmaceutical ingredient (API) synthesis. It is particularly valued in the development of kinase inhibitors, GPCR ligands, and peptidomimetics where the 3-amino-2-methylpropan-1-ol motif is required for target binding and metabolic stability[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere specifications. Here, we will dissect the structural rationale of this intermediate, outline self-validating experimental protocols for its utilization, and establish the causality behind the chemical choices that ensure high-yield, reproducible drug manufacturing.

Structural Rationale & Physicochemical Profile

The utility of 3-(Benzyloxy)-2-methylpropan-1-amine lies in its precise molecular architecture. It serves as a protected precursor to 3-amino-2-methylpropan-1-ol, a substructure frequently utilized to improve the pharmacokinetic profiles of drug candidates[2].

Physicochemical Data

Data summarized for standard laboratory and scale-up reference.

PropertyValue / Specification
CAS Registry Number 114377-41-2
IUPAC Name 3-(benzyloxy)-2-methylpropan-1-amine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
SMILES CC(CN)COCC1=CC=CC=C1
Appearance Colorless to light yellow liquid
Storage Conditions Inert atmosphere (N₂/Ar), 2–8 °C
Mechanistic Advantages of the Scaffold
  • The "Magic Methyl" Effect: The methyl group at the C2 position introduces critical steric hindrance. In a biological system, this branching restricts the conformational flexibility of the aliphatic chain, thereby reducing the entropic penalty upon binding to a target protein. Furthermore, it sterically shields the adjacent amine from rapid oxidative deamination by monoamine oxidases (MAOs), prolonging the drug's half-life.

  • Orthogonal Protection Logic: The benzyl (Bn) ether is chosen over silyl ethers (e.g., TBS or TIPS) because of its exceptional stability across a wide pH range. It remains fully intact during harsh basic acylations, Buchwald-Hartwig cross-couplings, and nucleophilic displacements[4]. It is only cleaved under highly specific, mild reductive conditions (catalytic hydrogenolysis), allowing for late-stage functionalization of the revealed alcohol.

Strategic Role in Synthetic Pathways

The primary amine terminus is the initial site of action. It acts as a potent nucleophile, ready to participate in amidation with carboxylic acids, reductive amination with aldehydes/ketones, or transition-metal-catalyzed C-N cross-coupling with aryl halides[2]. Once the core API skeleton is constructed, the benzyl group is removed to unveil the primary alcohol, which can then be converted into an ether, ester, or fluorinated bioisostere.

G A 3-(Benzyloxy)-2-methylpropan-1-amine C C-N Coupling A->C B Electrophile (e.g., Acyl Chloride) B->C D Protected Intermediate C->D E Hydrogenolysis D->E Deprotection F Primary Alcohol E->F

Workflow illustrating the synthetic utility of the O-benzyl protected amine intermediate.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent selection.

Protocol A: High-Yield Amidation (C-N Bond Formation)

This protocol describes the coupling of 3-(Benzyloxy)-2-methylpropan-1-amine with a generic carboxylic acid to form a stable amide bond.

  • Preparation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

    • Causality: is selected over traditional EDC/HOBt due to its superior efficiency in forming the active HOAt ester. This accelerates the aminolysis step and strictly minimizes the risk of epimerization if the carboxylic acid substrate contains a sensitive chiral center.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 3-(Benzyloxy)-2-methylpropan-1-amine (1.1 equiv) in one portion. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is validated when the primary amine peak is entirely consumed, and the product mass (M+H) corresponds to the exact mass of the coupled amide.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Once the main molecular framework is built, the benzyl ether must be cleaved to reveal the primary alcohol for late-stage functionalization.

G S1 1. Substrate Dissolution S2 2. Catalyst Addition (Pd/C) S1->S2 S3 3. Inert Purging (N2) S2->S3 S4 4. Hydrogenation (H2 atm) S3->S4 S5 5. Celite Filtration S4->S5 S6 6. Concentration in vacuo S5->S6

Step-by-step experimental protocol for the catalytic hydrogenolysis of the benzyl ether.

  • Substrate Loading: Dissolve the O-benzyl protected intermediate in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to substrate) to the solution.

  • System Purging (Critical Safety Step): Seal the flask. Apply vacuum until the solvent gently bubbles, then backfill with N₂. Repeat this cycle three times.

    • Causality: This sequential purging system is a strict safety requirement. Introducing H₂ gas into a system with residual oxygen in the presence of pyrophoric Pd/C will cause autoignition.

  • Hydrogenation: Apply vacuum one final time and backfill with H₂ gas via a balloon or autoclave. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Monitor via TLC or LC-MS. The successful cleavage of the benzyl group is confirmed by a mass shift of -90 Da (loss of the C₇H₆ moiety) from the parent mass.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad thoroughly with Methanol.

    • Causality: Celite is mandated because the 10% Pd/C catalyst exists as a fine powder that will channel through standard filter paper or fritted funnels, leading to severe heavy metal contamination in the downstream API.

Analytical Validation & Quality Control

For pharmaceutical intermediates, identity and purity must be rigorously verified before downstream use to prevent the propagation of impurities.

  • ¹H NMR (400 MHz, CDCl₃): The structural identity of 3-(Benzyloxy)-2-methylpropan-1-amine is confirmed by the presence of a distinct multiplet at δ 7.35–7.25 ppm (5H, aromatic protons of the benzyl group), a singlet at δ 4.50 ppm (2H, benzylic CH₂), and a doublet around δ 0.90 ppm (3H, indicating the branched C2 methyl group).

  • Purity Assessment: Gas Chromatography (GC) or UPLC-UV must demonstrate a purity of ≥97.0%. The primary impurity profile usually consists of trace amounts of the fully deprotected amino alcohol or regioisomeric alkylation byproducts, which must be strictly controlled (<0.5%) to ensure predictable stoichiometry in subsequent coupling reactions.

References

  • Brusoe, A. T., & Hartwig, J. F. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society / PMC. Retrieved from[Link][2]

  • Environmental Protection Agency (EPA). (2025). 1-Propanamine, 2-methyl-3-(phenylmethoxy)- - Exposure. CompTox Chemicals Dashboard. Retrieved from[Link]

  • Organic Process Research & Development. (2014). Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. American Chemical Society (ACS). Retrieved from[Link][3]

Sources

An In-depth Technical Guide to the Chemical Stability of Benzyl Ether Protected Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzyl Group as a Stalwart Protector for Primary Amines

In the intricate world of multi-step organic synthesis, particularly within drug development and natural product synthesis, the selective modulation of a functional group's reactivity is paramount. Primary amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesired side reactions. A protecting group serves as a reversible molecular shield, introduced to mask a reactive site, endure a series of chemical transformations elsewhere in the molecule, and then be cleanly removed to restore the original functionality.[1][2]

Among the arsenal of amine protecting groups, the benzyl (Bn) group stands out for its robustness, ease of introduction, and the variety of mild methods available for its removal.[3][4] Unlike carbamates such as Boc and Cbz, which alter the electronic nature of the nitrogen significantly, the N-benzyl group maintains the amine's tertiary character (in the case of a dibenzylated primary amine or a mono-benzylated secondary amine) while providing steric hindrance. Its stability across a wide pH range and resistance to many common reagents make it an invaluable tool for the synthetic chemist. This guide provides a comprehensive overview of the synthesis, chemical stability, and deprotection strategies for N-benzyl protected primary amines, grounded in mechanistic principles and field-proven protocols.

Part 1: Formation of the N-C Bond: Synthesizing N-Benzyl Amines

The formation of a stable N-benzyl protected amine is a critical first step. The choice of method depends on the substrate's complexity, functional group tolerance, and available starting materials.

Reductive Amination: The Workhorse Method

Reductive amination is arguably the most common and versatile method for N-benzylation.[5] It involves the condensation of a primary amine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the corresponding N-benzyl amine.

The key advantage of this one-pot procedure is its efficiency and the use of mild reducing agents, which are often selective for the imine in the presence of the starting aldehyde.[5]

cluster_start Reactants cluster_process Process cluster_intermediate Intermediate cluster_end Product R_NH2 Primary Amine (R-NH₂) Condensation Condensation (-H₂O) R_NH2->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Imine Schiff Base / Imine Condensation->Imine Reduction Reduction [Reducing Agent] Product N-Benzyl Amine Reduction->Product Imine->Reduction

Caption: Workflow for N-Benzylation via Reductive Amination.

Experimental Protocol 1: General Procedure for N-Benzylation via Reductive Amination

  • Reaction Setup: To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add benzaldehyde (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature. The formation of the imine can be facilitated by the addition of a mild acid catalyst or molecular sieves to remove water.

  • Reduction: After imine formation is deemed complete (often monitored by TLC or LCMS), the reducing agent is added. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN).[3] The reaction is typically cooled in an ice bath before the addition of the hydride.

  • Workup: Once the reduction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted with an organic solvent, dried, and purified, usually by column chromatography.

Direct N-Alkylation

Direct alkylation with a benzyl halide (e.g., benzyl bromide or chloride) under basic conditions is another straightforward approach.[3] The choice of base is crucial to deprotonate the amine without promoting side reactions.

A significant challenge with this method is controlling the degree of alkylation. Over-alkylation to form the dibenzyl amine is a common side reaction, as the resulting secondary N-benzyl amine can be more nucleophilic than the starting primary amine. Using a large excess of the primary amine can help favor mono-alkylation.

The "Borrowing Hydrogen" Strategy

A greener and increasingly popular method is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which uses benzyl alcohol as the alkylating agent.[6] In this process, a transition metal catalyst (e.g., based on Ni, Pd, or Ru) temporarily oxidizes the benzyl alcohol to benzaldehyde, which then undergoes reductive amination with the amine. The hydrogen that was "borrowed" from the alcohol is then used by the catalyst to reduce the intermediate imine. The only byproduct of this elegant process is water.

Table 1: Comparison of N-Benzylation Methods

MethodAlkylating AgentTypical ConditionsAdvantagesDisadvantages
Reductive Amination BenzaldehydeNaBH(OAc)₃, DCE or NaBH₄, MeOHHigh selectivity, mild, one-potRequires a reducing agent
Direct Alkylation Benzyl Bromide/ChlorideK₂CO₃ or Et₃N in ACN or DMFSimple reagentsRisk of over-alkylation, formation of salt byproduct
Borrowing Hydrogen Benzyl AlcoholTransition metal catalyst, heatAtom-economical, green (water is the only byproduct)Requires a catalyst, often higher temperatures

Part 2: The Stability Profile of N-Benzyl Amines

The utility of the benzyl group stems from its stability under a wide range of conditions commonly employed in synthesis.[3]

  • Alkaline and Nucleophilic Conditions: N-benzyl amines are exceptionally stable in the presence of strong bases (e.g., NaOH, KOH, alkoxides) and various nucleophiles.[3] They are compatible with reactions like ester saponification, Wittig reactions, and organometallic additions.

  • Acidic Conditions: The parent N-benzyl group is robust towards many acidic conditions. While highly acid-labile groups like Boc would be cleaved, the N-benzyl group typically remains intact. However, prolonged exposure to very strong Brønsted or Lewis acids at elevated temperatures can lead to cleavage.[7][8] This stability allows for the selective deprotection of other acid-sensitive groups in the presence of an N-Bn group.

  • Oxidizing and Reducing Agents: The N-benzyl group is stable to many common, non-cleaving oxidizing agents (e.g., PCC, Dess-Martin periodinane) and is particularly stable towards hydride reducing agents like LiAlH₄ and NaBH₄, which are often used to reduce other functional groups like esters or amides.

This broad stability makes the benzyl group an excellent choice for complex synthetic routes requiring orthogonal protection strategies.[9][10] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others by employing conditions to which the other groups are stable.[10]

Part 3: Cleavage of the N-Benzyl Group: Liberation of the Primary Amine

The selective and efficient removal of the benzyl group is the final and most crucial step of its use as a protecting group. The most common deprotection strategies rely on reductive or oxidative cleavage of the benzylic C-N bond.

Reductive Cleavage: The Gold Standard

This is the most widely used method for N-debenzylation.[4] The reaction involves treating the N-benzyl amine with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[7][8]

cluster_process Process cluster_products Products NBn N-Benzyl Amine (R-NH-Bn) Adsorption Adsorption onto Catalyst Surface NBn->Adsorption H2 H₂ Gas H2->Adsorption Catalyst Pd/C Catalyst Cleavage C-N Bond Cleavage Catalyst->Cleavage Adsorption->Catalyst Desorption Product Desorption Cleavage->Desorption Amine Free Amine (R-NH₂) Desorption->Amine Toluene Toluene Desorption->Toluene

Caption: Simplified Mechanism of Catalytic Hydrogenolysis.

The reaction is clean, typically affording the free amine and toluene as the only byproduct, which is easily removed due to its volatility.[4]

Causality Behind Experimental Choices:

  • Catalyst Poisoning: A significant challenge is catalyst poisoning. The amine substrate and, more importantly, the product amine can coordinate strongly to the palladium surface, deactivating the catalyst.[7][8]

  • Mitigation Strategy: This poisoning can often be overcome by adding a stoichiometric amount of a strong acid (like HCl or H₂SO₄).[3][11] The acid protonates the amine, forming an ammonium salt which has a reduced affinity for the catalyst surface, thus preventing inhibition.[3]

  • Catalyst Choice: While 10% Pd/C is standard, Pearlman's catalyst (Pd(OH)₂/C) is often more effective for stubborn debenzylations, as it is less prone to deactivation.[3]

Due to the safety concerns of using flammable hydrogen gas under pressure, Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and safer alternative.[12] In CTH, hydrogen is generated in situ from a hydrogen donor molecule in the presence of the catalyst.[12]

Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[12][13][14] The reactions are typically run at or near room temperature and atmospheric pressure, eliminating the need for specialized high-pressure equipment.[12]

Experimental Protocol 2: General Procedure for N-Debenzylation via CTH

  • Reaction Setup: In a round-bottom flask, dissolve the N-benzyl amine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the stirred solution.[12]

  • Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (3-5 equivalents per benzyl group), to the mixture.[12] The reaction is often heated to reflux to increase the rate.[14]

  • Monitoring: The reaction progress is monitored by TLC or LCMS until the starting material is fully consumed.

  • Workup: Upon completion, the heterogeneous catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated, and the resulting crude product is purified as necessary.

Oxidative Cleavage

In cases where reductive conditions are not tolerated by other functional groups in the molecule (e.g., alkynes, nitro groups), oxidative cleavage provides an alternative. A variety of oxidizing agents can cleave the N-benzyl group, often via an iminium ion intermediate that is subsequently hydrolyzed.

  • Common Oxidants: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), and N-Iodosuccinimide (NIS) are effective for this transformation.[7][8][15]

  • Green Chemistry Approaches: More recently, greener methods have been developed, such as using a laccase enzyme from Trametes versicolor with TEMPO and oxygen in an aqueous medium.[16] Metal-free electrochemical oxidation also provides a sustainable route to cleave the C-N bond.[17]

cluster_reductive Reductive Pathways cluster_oxidative Oxidative Pathways Start N-Benzyl Protected Amine Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis CTH Catalytic Transfer Hydrogenation (HCOONH₄, Pd/C) Start->CTH Oxidants Chemical Oxidation (DDQ, CAN) Start->Oxidants Electrochem Electrochemical Oxidation Start->Electrochem End Deprotected Primary Amine Hydrogenolysis->End CTH->End Oxidants->End Electrochem->End

Caption: Comparison of Major N-Benzyl Deprotection Pathways.

Table 2: Summary of Common N-Benzyl Deprotection Methods

MethodReagentsConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CRT to 50 °C, 1-50 atm H₂Very clean, high yield, byproduct is volatile tolueneRequires H₂ gas, catalyst can be poisoned, not compatible with reducible groups (alkynes, C=C, NO₂)
Catalytic Transfer Hydrogenation HCOONH₄, Pd/CReflux in MeOH/EtOHSafer than H₂ gas, mild, atmospheric pressureCan be slower, not compatible with reducible groups
Oxidative Cleavage DDQ, CAN, etc.Varies, often RTOrthogonal to reductive methods, good for complex moleculesRequires stoichiometric oxidant, potential for side reactions
Acidic Cleavage Strong Lewis/Brønsted AcidsHarsh (e.g., BBr₃, AlCl₃)-Generally not practical for simple N-Bn, lacks selectivity

Conclusion

The benzyl group is a highly reliable and versatile protecting group for primary amines, offering a robust shield against a wide array of synthetic conditions. Its stability profile, coupled with the multiple, mild, and high-yielding methods for its removal, ensures its continued prominence in the toolbox of synthetic chemists. Understanding the causality behind experimental choices—from mitigating catalyst poisoning during hydrogenolysis to selecting an orthogonal oxidative cleavage when necessary—allows researchers and drug development professionals to strategically deploy the N-benzyl group to achieve their complex molecular targets with efficiency and precision.

References

  • Gotor-Fernández, V., Gotor, V., & García-Alvarez, J. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 9(7), 749-752.
  • BenchChem. (2025).
  • Bieg, T., & Szeja, W. (1985).
  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Sciencemadness.org.
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech Co., Ltd.
  • Ansys, Inc. (n.d.). Debenzylation Reactions with Pd(0)
  • Hegedüs, L., et al. (2018). Catalytic transfer hydrogenation of sugar derivatives.
  • Sato, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2236-2244.
  • Sato, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2236–2244.
  • Qin, J., et al. (2023). Oxidative cleavage of C−N bonds in N-alkylbenzylamines,...
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191–5194.
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815.
  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
  • Kumar, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • Ataman Kimya. (n.d.). N-BENZYLAMINE.
  • Sato, S., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Unknown. (n.d.). Protecting groups in organic synthesis.
  • Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Tetrahedron Letters, 41(11), 1847-1850.
  • Wikipedia. (n.d.).
  • Senthamarai, T., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11463–11469.
  • Senthamarai, T., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11463–11469.
  • Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2859.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.

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Introduction: The Strategic Role of 3-(Benzyloxy)-2-methylpropan-1-amine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Benzyloxy)-2-methylpropan-1-amine: Sourcing, Quality Control, and Application

3-(Benzyloxy)-2-methylpropan-1-amine is a chiral primary amine that serves as a crucial building block for researchers and professionals in drug development and complex organic synthesis. Its structure, featuring a benzyloxy group, a methyl-substituted propane backbone, and a primary amine, offers a unique combination of functionalities. The benzyloxy moiety often acts as a stable protecting group for the hydroxyl function or can be an integral pharmacophore in the final active pharmaceutical ingredient (API).[1] The primary amine provides a reactive handle for a wide array of chemical transformations, including amidation, alkylation, and the formation of heterocycles.

This guide provides an in-depth analysis of this compound, focusing on practical considerations for its procurement, essential quality control protocols to ensure its suitability for research and development, and insights into its synthetic utility. We will address the compound in its common forms, the free amine (CAS 114377-41-2) and its hydrochloride salt (CAS 1197466-21-9), to provide a comprehensive resource for laboratory and process development scientists.

Key Compound Identifiers:

FormCAS NumberMolecular FormulaMolecular Weight
Free Amine114377-41-2C₁₁H₁₇NO179.26 g/mol
Hydrochloride Salt1197466-21-9C₁₁H₁₈ClNO215.72 g/mol

Part I: Sourcing and Procurement of 3-(Benzyloxy)-2-methylpropan-1-amine

The successful integration of 3-(Benzyloxy)-2-methylpropan-1-amine into a synthetic workflow begins with strategic sourcing. The choice between the free amine and its hydrochloride salt, the required purity, and the supplier's reliability are paramount considerations.

Free Amine vs. Hydrochloride Salt: A Practical Comparison

The selection between the free amine and its hydrochloride (HCl) salt is often dictated by the specific requirements of the subsequent chemical reaction and handling considerations.

  • Free Amine (CAS 114377-41-2): This form is directly reactive in many nucleophilic substitution and coupling reactions. However, primary amines can be susceptible to atmospheric carbon dioxide, forming carbonate salts, and may be more volatile.

  • Hydrochloride Salt (CAS 1197466-21-9): The HCl salt is typically a more stable, crystalline solid, making it easier to handle, weigh, and store over long periods.[2] It is less volatile and less prone to degradation. For use in reactions requiring the free amine, a deprotonation step with a suitable base is necessary.

Supplier and Price Comparison Analysis

The market for specialized chemical building blocks is diverse, with suppliers ranging from large, well-established companies to smaller, niche laboratories. Pricing is influenced by factors such as purity, isomeric form (racemic vs. enantiopure), quantity, and the supplier's production scale. The following table provides a comparative overview of known suppliers. Note: Prices are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurity/SpecificationNotes
BLDpharm 3-(Benzyloxy)-2-methylpropan-1-amine114377-41-2Not specifiedResearch use only.[3]
BLDpharm 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride1197466-21-9Not specifiedResearch use only.[2]
Sigma-Aldrich (2S)-3-(Benzyloxy)-2-methyl-1-propanolNot specifiedAldrichCPRThis is a precursor, not the amine itself. Buyer assumes responsibility for confirming identity and purity.[4]
Santa Cruz Biotechnology 3-Benzyloxy-2-methylpropan-1-ol56850-59-0Not specifiedA potential precursor for synthesis. For research use only.[5]
CP Lab Safety 3-(Benzyloxy)propan-1-amine16728-64-6min 97%Note: This is a related but different compound (lacks the 2-methyl group). For professional research use only.[6]

Part II: Rigorous Quality Control and In-House Validation

For a chiral building block intended for drug development, verifying identity, purity, and enantiomeric excess is a non-negotiable step. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient; in-house validation is essential for ensuring the integrity of your research.

QC Workflow for Incoming Material

The following diagram outlines a robust workflow for the quality control assessment of a newly received batch of 3-(Benzyloxy)-2-methylpropan-1-amine.

QC_Workflow A Receive Material & Quarantine B Review Supplier CoA A->B C Sample for In-House Testing B->C D Structural Confirmation (¹H & ¹³C NMR) C->D E Chemical Purity (HPLC/GC) C->E F Enantiomeric Purity (Chiral HPLC) C->F G Data Review & Comparison to Spec D->G E->G F->G H Release for Use G->H Pass I Reject & Contact Supplier G->I Fail

Caption: A typical quality control workflow for incoming chiral building blocks.

Experimental Protocol 1: Structural Confirmation by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of a molecule.

Objective: To verify the identity and structural integrity of 3-(Benzyloxy)-2-methylpropan-1-amine.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the amine sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Use standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks and assign them to the corresponding protons in the molecule's structure.

    • Key expected signals include: aromatic protons from the benzyl group, the benzylic CH₂ protons, the methine (CH) and methylene (CH₂) protons of the propane backbone, the methyl (CH₃) group, and the amine (NH₂) protons. The chemical shifts and coupling patterns should be consistent with the expected structure.[7]

Experimental Protocol 2: Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is critical, as the biological activity of chiral molecules often resides in a single enantiomer.[8] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.[9]

Objective: To separate and quantify the enantiomers of 3-(Benzyloxy)-2-methylpropan-1-amine to determine its enantiomeric purity.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based CSP is highly effective for separating amines.[9] A column such as an amylose or cellulose derivative (e.g., CHIRALPAK® series) is a suitable starting point.

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA). A small amount of an amine additive, such as Diethylamine (DEA), is often required to improve peak shape and prevent tailing. A starting condition could be Hexane:IPA:DEA (90:10:0.1 v/v/v).

  • Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject a sample of the racemic standard (if available) to determine the retention times of both enantiomers.

    • Inject the sample to be tested.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Causality Behind Method Choice: Polysaccharide-based CSPs provide a chiral environment with various interaction mechanisms (hydrogen bonding, dipole-dipole, steric hindrance) that are highly effective at differentiating between the transient diastereomeric complexes formed with the amine enantiomers, leading to their separation.[9] The amine additive (DEA) is crucial as it competes with the analyte for highly acidic sites on the silica surface, preventing non-specific interactions and ensuring sharp, symmetrical peaks.

Part III: Synthetic Pathways and Applications

Understanding the synthesis of 3-(Benzyloxy)-2-methylpropan-1-amine provides insight into potential impurities and informs its application in further synthetic steps.

Illustrative Synthetic Pathway

A common and logical approach to synthesizing this chiral amine is through the reduction of a corresponding chiral precursor, such as an azide or a nitrile, which can be derived from a chiral alcohol.

Synthesis_Pathway A (S)-2-Methyl-1,3-propanediol B Selective Benzylation A->B C (S)-3-(Benzyloxy)-2-methylpropan-1-ol B->C D Activation (e.g., Tosylation) C->D E Tosyl-protected alcohol D->E F Nucleophilic Substitution (e.g., with NaN₃) E->F G Azide Intermediate F->G H Reduction (e.g., H₂/Pd-C or LiAlH₄) G->H I 3-(Benzyloxy)-2-methylpropan-1-amine H->I

Caption: A plausible synthetic route to enantiopure 3-(Benzyloxy)-2-methylpropan-1-amine.

This multi-step synthesis highlights potential process-related impurities, such as the starting alcohol, over-benzylated byproducts, or residual tosylates. The choice of reducing agent in the final step is critical to avoid side reactions.

Applications in Drug Discovery

The "benzyloxy" motif is a privileged pharmacophore in medicinal chemistry, recognized for its role in binding interactions and favorable pharmacokinetic properties.[1] 3-(Benzyloxy)-2-methylpropan-1-amine is a valuable intermediate for incorporating this feature into novel molecular entities. Its derivatives have been explored in various therapeutic areas. For instance, related benzyloxy-containing structures have been investigated as antiproliferative agents.[7][10] The primary amine allows for its use in constructing libraries of compounds through combinatorial chemistry or for its direct incorporation into a lead compound to modulate properties like solubility, basicity, and target engagement.

Part IV: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality of the reagent and ensure laboratory safety.

  • Safety: Based on data for similar primary amines, this compound should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation or burns.[11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: For the HCl salt, which is a solid, avoid generating dust. For the free amine, which may be a liquid or low-melting solid, prevent contact with skin and eyes.

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area. For long-term stability, particularly for the free amine, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric CO₂ and moisture.

Conclusion

3-(Benzyloxy)-2-methylpropan-1-amine is more than a simple chemical reagent; it is a strategic component in the design and synthesis of complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of its sourcing landscape, the implementation of rigorous, self-validating quality control protocols, and an appreciation of its synthetic utility are fundamental to achieving reliable and reproducible scientific outcomes. By following the principles and protocols outlined in this guide, scientists can confidently integrate this valuable building block into their research, accelerating the path from discovery to innovation.

References

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • 3-(Benzyloxy)propan-1-amine, min 97%, 100 mg. CP Lab Safety. [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Nature. [Link]

  • 3-benzyloxy-2-methyl propanoate. Organic Syntheses. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

Sources

Methodological & Application

Technical Application Note: Stereoselective Synthesis of (R)-3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-(Benzyloxy)-2-methylpropan-1-amine from Roche ester Content Type: Application Note & Protocol

Executive Summary

This application note details the robust, stereoselective synthesis of (R)-3-(benzyloxy)-2-methylpropan-1-amine derived from the chiral pool building block Methyl (R)-(-)-3-hydroxy-2-methylpropionate (commonly known as the Roche Ester ).

This amine is a critical "chiral synthon" used in the construction of polyketide fragments, peptidomimetics, and complex pharmaceutical intermediates (e.g., inhibitors targeting aspartic proteases). The protocol prioritizes optical purity preservation by utilizing non-basic protection strategies to avoid racemization of the sensitive C2-methyl stereocenter.

Strategic Route Analysis

The transformation of the Roche ester to the target amine requires three distinct synthetic operations: O-protection , Ester Reduction , and C-N Bond Formation .

Critical Design Decisions
  • Protection Strategy (The Racemization Bottleneck):

    • Standard Approach: Williamson ether synthesis (NaH/BnBr) is contraindicated . The Roche ester possesses an acidic

      
      -proton. Strong bases like Sodium Hydride (NaH) pose a high risk of enolization, leading to racemization of the C2 center.
      
    • Selected Protocol:Acid-Catalyzed Benzylation using Benzyl 2,2,2-trichloroacetimidate. This method operates under mild acidic conditions (TfOH catalysis), leaving the stereocenter untouched.

  • Amine Installation (The Safety/Selectivity Pivot):

    • Route A (Azide): Activation (MsCl)

      
       Displacement (NaN
      
      
      
      )
      
      
      Reduction. While scalable, this introduces safety hazards (organic azides) and reduction compatibility issues (catalytic hydrogenation would cleave the benzyl ether).
    • Selected Protocol:Mitsunobu Amination (Gabriel Synthesis). Direct conversion of the alcohol to the phthalimide followed by hydrazinolysis offers a high-yielding, stereoconservative route that avoids handling potentially explosive azides and preserves the benzyl protecting group.

Detailed Experimental Protocols

Phase 1: Acid-Catalyzed O-Benzylation

Objective: Protect the primary hydroxyl group without eroding enantiomeric excess (ee).

  • Reagents:

    • Methyl (R)-3-hydroxy-2-methylpropionate (Roche Ester) [1.0 equiv][1]

    • Benzyl 2,2,2-trichloroacetimidate [1.2 equiv]

    • Trifluoromethanesulfonic acid (TfOH) [0.05 equiv]

    • Solvent: Cyclohexane/DCM (2:1)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Roche Ester (10.0 g, 84.6 mmol) in anhydrous Cyclohexane/DCM (150 mL).

  • Addition: Add Benzyl 2,2,2-trichloroacetimidate (25.6 g, 101.5 mmol) via syringe.

  • Catalysis: Cool to 0°C. Add TfOH (375

    
    L) dropwise. Note: The reaction is exothermic; maintain temperature <5°C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The trichloroacetamide byproduct will precipitate as a white solid.

  • Workup: Filter off the solid trichloroacetamide. Wash the filtrate with saturated NaHCO

    
     (2 x 50 mL) and Brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash chromatography (SiO
    
    
    
    , 0-10% EtOAc in Hexanes).
    • Target:Methyl (R)-3-(benzyloxy)-2-methylpropionate .[1]

    • Yield Expectations: 85-92%.

Phase 2: Reductive Transformation

Objective: Convert the ester to the primary alcohol.

  • Reagents:

    • Benzyl-protected Roche Ester (from Phase 1) [1.0 equiv]

    • Lithium Aluminum Hydride (LiAlH

      
      ) [1.5 equiv]
      
    • Solvent: Anhydrous THF

Protocol:

  • Setup: Charge a dry RBF with LiAlH

    
     (2.4 g, 63 mmol) and THF (100 mL) under 
    
    
    
    . Cool to 0°C.[2][3]
  • Addition: Add the ester (8.8 g, 42 mmol) in THF (20 mL) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 2.4 mL Water

    • 2.4 mL 15% NaOH

    • 7.2 mL Water

  • Isolation: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate.

    • Target:(R)-3-(Benzyloxy)-2-methylpropan-1-ol .[1]

    • Yield Expectations: >95% (often used directly in the next step).[4]

Phase 3: Mitsunobu Amination & Deprotection

Objective: Install the nitrogen functionality.

  • Reagents:

    • Alcohol (from Phase 2) [1.0 equiv]

    • Triphenylphosphine (PPh

      
      ) [1.2 equiv]
      
    • Phthalimide [1.2 equiv]

    • Diisopropyl azodicarboxylate (DIAD) [1.2 equiv]

    • Hydrazine Hydrate (

      
      ) [3.0 equiv]
      

Protocol:

  • Coupling:

    • Dissolve Alcohol (7.5 g, 41.6 mmol), PPh

      
       (13.1 g), and Phthalimide (7.3 g) in anhydrous THF (150 mL). Cool to 0°C.[2][3]
      
    • Add DIAD (10.1 g) dropwise. The solution will turn yellow.

    • Stir at RT for 16 hours.

    • Concentrate and purify the intermediate phthalimide via chromatography (removes PPh

      
      O).
      
  • Unmasking (Gabriel Deprotection):

    • Dissolve the purified phthalimide intermediate in Ethanol (100 mL).

    • Add Hydrazine Hydrate (6.0 mL).

    • Heat to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Final Isolation:

    • Cool to RT. Acidify with 1M HCl to pH 1 (dissolves the amine, precipitates phthalhydrazide further).

    • Filter off the solid.

    • Basify the filtrate with 2M NaOH to pH 12.

    • Extract with DCM (3 x 50 mL). Dry (Na

      
      SO
      
      
      
      ) and concentrate.
    • Target:(R)-3-(Benzyloxy)-2-methylpropan-1-amine .

Key Process Parameters & Data

ParameterSpecificationRationale
Enantiomeric Excess (ee) >98%Maintained by avoiding basic conditions in Phase 1.[5]
Overall Yield 65-75%High efficiency across 3 steps.
Critical Impurity Triphenylphosphine OxideRemoved via chromatography in Phase 3 (Step 1).
Safety Note DIAD & HydrazineDIAD is a sensitizer; Hydrazine is toxic/carcinogenic. Use fume hood.

Visualized Pathways

Reaction Scheme & Logic Flow

SynthesisRoute Roche Roche Ester (Methyl (R)-3-hydroxy-2-methylpropionate) Prot Step 1: Protection (Bn-O-C(=NH)CCl3, TfOH) Avoids Racemization Roche->Prot Inter1 Protected Ester (Methyl 3-(benzyloxy)-2-methylpropionate) Prot->Inter1 Red Step 2: Reduction (LiAlH4, THF) Inter1->Red Alcohol Alcohol Intermediate (3-(Benzyloxy)-2-methylpropan-1-ol) Red->Alcohol Mitsunobu Step 3: Mitsunobu (PPh3, DIAD, Phthalimide) Alcohol->Mitsunobu Phth Phthalimide Intermediate Mitsunobu->Phth Deprot Step 4: Deprotection (N2H4·H2O, EtOH) Phth->Deprot Final Target Amine (3-(Benzyloxy)-2-methylpropan-1-amine) Deprot->Final

Caption: Stereoconservative synthetic pathway from Roche Ester to Target Amine.

Critical Control Points (CCP)

CCP Start Start: Roche Ester Decision1 CCP 1: Protection Method Start->Decision1 PathA Basic (NaH/BnBr) RISK: Racemization at C2 Decision1->PathA PathB Acidic (Imidate/TfOH) SAFE: Preserves Chirality Decision1->PathB Recommended Decision2 CCP 2: Amine Install PathB->Decision2 PathC Azide Route RISK: Safety/Reduction issues Decision2->PathC PathD Mitsunobu Route SAFE: Clean Inversion/Retention Decision2->PathD Recommended

Caption: Decision tree highlighting critical control points for maintaining stereochemical integrity.

References

  • Dudley, G. B., et al. (2006). "Synthesis of (-)-(S)-2-(Benzyloxy)propanal". Organic Syntheses, 83, 18. (Demonstrates the acid-catalyzed benzylation strategy to prevent racemization of alpha-chiral esters).

  • Roush, W. R., et al. (1985). "Acyclic diastereoselective synthesis using tartrate ester modified crotylboronates". Journal of the American Chemical Society, 107(26), 8186-8190. (Foundational work establishing the Roche ester as a key chiral building block).

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28. (The definitive review of the amination methodology used in Phase 3).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative guide on the stability of Benzyl ethers during LiAlH4 reduction).

Sources

Reductive amination protocol for 3-(benzyloxy)-2-methylpropanal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoconservative Reductive Amination of 3-(benzyloxy)-2-methylpropanal

Abstract & Strategic Context

This application note details the protocol for the reductive amination of 3-(benzyloxy)-2-methylpropanal , a high-value chiral synthon often derived from the Roche ester (methyl 3-hydroxy-2-methylpropionate).

The Critical Challenge: The primary risk in converting this substrate is racemization at the


-position (C2) . Aldehydes with an 

-chiral center are prone to racemization via imine-enamine tautomerization, particularly under the acidic or high-temperature conditions often required for imine formation.

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and works efficiently under mild conditions that kinetically favor reduction of the iminium ion over enamine equilibration, thereby preserving the stereochemical integrity of the C2-methyl group.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Compound: 3-(benzyloxy)-2-methylpropanal

  • Key Feature:

    
    -Methyl group (Chiral Center).
    
  • Protection: Benzyl ether (Stable to basic/mild acidic conditions; labile to hydrogenolysis).

  • Risk Profile:

    • Racemization:

      
      -proton is acidic; enolization destroys chirality.
      
    • 
      -Elimination:  Less likely with benzyl ether than free alcohol, but possible under strong basic forcing.
      
Reagent Selection Strategy
ReagentSuitabilityRationale

(STAB)
Optimal Mild hydride donor. Reduces iminium ions selectively without reducing the aldehyde. Does not require low pH.

Sub-optimalRequires pH adjustment (pH 5-6) which risks racemization. Toxic byproducts (HCN).

PoorToo reactive; reduces aldehyde to alcohol before imine forms (unless stepwise).

/ Pd-C
Contraindicated High risk of debenzylating the protecting group (cleaving the ether).
Mechanistic Pathway & Racemization Avoidance

The success of this protocol relies on the rate of hydride transfer (


) being significantly faster than the rate of enamine tautomerization (

).

G Aldehyde 3-(benzyloxy)- 2-methylpropanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Iminium Iminium Ion (Chiral Integrity Intact) Hemiaminal->Iminium - H2O Enamine Enamine (Racemization Route) Iminium->Enamine Slow (Avoid) Product Chiral Amine Product Iminium->Product + STAB (Fast) Enamine->Iminium Equilibrium

Figure 1: Mechanistic pathway highlighting the kinetic competition between productive reduction (Green) and racemization via enamine (Red).

Experimental Protocol

Safety Note: STAB releases acetic acid upon reaction. DCE is a suspected carcinogen; handle in a fume hood.

Materials
  • Substrate: 3-(benzyloxy)-2-methylpropanal (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM (Alternative). Anhydrous.

  • Quench: Sat. aq.

    
    .
    
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask under

      
       or Ar atmosphere.
      
    • Dissolve 3-(benzyloxy)-2-methylpropanal (1.0 equiv) in anhydrous DCE (0.1 M – 0.2 M concentration).

  • Amine Addition (Imine Formation):

    • Add the Amine (1.1 equiv).

    • Critical Checkpoint: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the free base.

    • Stir at Room Temperature (20-25°C) for 15–30 minutes.

    • Note: Do not heat. Heating promotes racemization.

  • Reduction:

    • Cool the mixture to 0°C (ice bath) if the scale is >5g to manage exotherm. Otherwise, ambient temp is acceptable.

    • Add

      
        (1.4 equiv) in one portion.
      
    • The reaction may become cloudy or evolve gas (minor).

    • Stir at Room Temperature for 2–16 hours.

  • Monitoring:

    • Monitor by TLC or LC-MS.[1] Look for the disappearance of the aldehyde (typically UV active if benzylated).

    • Target: Conversion >95%.

  • Workup:

    • Quench by slow addition of saturated aqueous

      
      . Stir for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel).

    • Note: Amine products often streak; add 1%

      
       or 
      
      
      
      to the eluent.

Optimization & Troubleshooting Guide

Use the following decision tree to adapt the protocol for difficult substrates.

Workflow Start Start Optimization AmineType Is Amine Sterically Hindered / Electron Poor? Start->AmineType Standard Use Standard Protocol (DCE, STAB, RT) AmineType->Standard No (Simple Amine) LewisAcid Add Lewis Acid Ti(OiPr)4 (1.0 eq) AmineType->LewisAcid Yes (e.g., Aniline) Stepwise Switch to Stepwise: 1. Form Imine (MeOH, Dehydrating agent) 2. Reduce (NaBH4) LewisAcid->Stepwise If Ti fails or Racemization observed

Figure 2: Optimization workflow for sterically hindered or unreactive amines.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance from

-methyl group.
Add 1.0 eq

to pre-form imine before adding STAB.
Racemization Detected Reaction temp too high or reaction time too long.Cool to 0°C for duration. Reduce reaction time. Ensure solvent is anhydrous.[1]
Dialkylation (with Primary Amines) Aldehyde is too reactive relative to imine.Use excess amine (1.5 - 2.0 eq). Switch to stepwise method (Imine formation

solvent swap

reduction).
Product Streaking on TLC Interaction with silica.Pre-wash silica with 1% TEA/Hexanes or use DCM/MeOH/NH4OH eluent.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5][6]

  • Luo, R. , Liu, L., Tong, J., Ouyang, L., & Liao, J. (2025).[2] Deracemisation lead to enriched alpha Amino Aldehydes. Journal of the American Chemical Society.[7][9]

  • BenchChem . (2025).[1] A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol (Roche Ester derivatives).

  • Organic Chemistry Portal . Sodium Triacetoxyborohydride in Reductive Amination.

Sources

Application Notes and Protocols for the Benzyl Ether Deprotection of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Benzyl Ethers in Amine Synthesis

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the benzyl (Bn) ether stands as a robust and reliable protecting group for hydroxyl functionalities. Its widespread use is attributed to its remarkable stability across a broad spectrum of reaction conditions, including exposure to acidic and basic media, organometallic reagents, and various redox manipulations.[1] The deprotection of the benzyl ether from a molecule such as 3-(Benzyloxy)-2-methylpropan-1-amine is a critical transformation, yielding the versatile bifunctional building block, 3-amino-2-methylpropan-1-ol, which is valuable in medicinal chemistry.

The cleavage of the benzylic C-O bond, while requiring specific conditions, can be achieved with high efficacy and selectivity. The choice of deprotection strategy is paramount and is dictated by the overall functionality of the substrate molecule. The primary methodologies for benzyl ether cleavage include reductive hydrogenolysis, acid-catalyzed cleavage, and oxidative methods.[1][2] This document provides a detailed examination of these procedures, offering field-proven protocols, mechanistic insights, and critical safety considerations for researchers and drug development professionals.

Part 1: Mechanistic Overview and Method Selection

The successful deprotection of 3-(Benzyloxy)-2-methylpropan-1-amine hinges on selecting a method that is both efficient and compatible with the primary amine functionality.

Reductive Cleavage: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent and often the cleanest method for benzyl ether deprotection.[1] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[3]

Mechanism: The process involves the adsorption of the benzyl ether and molecular hydrogen onto the active sites of the palladium catalyst. The H-H bond is cleaved, forming palladium hydride species. These active hydrogen species then facilitate the cleavage of the benzylic C-O bond, a process termed hydrogenolysis, to release the desired alcohol and toluene as the sole byproduct.[3][4][5] The products desorb, regenerating the catalytic sites.

Causality Behind Experimental Choices: The choice of solvent can significantly influence the reaction rate, with polar solvents like ethanol or methanol generally promoting efficient hydrogenolysis.[2] The catalyst loading is typically between 5-10 mol% of palladium, which is sufficient for achieving a reasonable reaction rate without excessive cost or pyrophoric risk.

A significant advantage of this method is its mildness and the volatile, non-polar nature of the toluene byproduct, which simplifies purification. However, a critical limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, azides, or nitro groups, which would be reduced under the reaction conditions.[1]

Catalytic Transfer Hydrogenolysis: A safer and highly convenient alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation.[1] This technique employs a hydrogen donor molecule, such as formic acid, ammonium formate, cyclohexene, or isopropanol, to generate the active hydrogen species in situ on the catalyst surface.[6][7][8] This approach obviates the need for specialized high-pressure equipment and mitigates the hazards associated with handling flammable H₂ gas.[3]

Acid-Catalyzed Cleavage

For substrates containing functionalities sensitive to reduction, acid-catalyzed cleavage provides a viable alternative. This method typically requires strong Brønsted or Lewis acids.

Mechanism: The reaction is initiated by the protonation of the ether oxygen by the acid, which significantly enhances the leaving group potential of the resulting alcohol.[9] A nucleophile, either the conjugate base of the acid or another species present, then attacks the benzylic carbon in an SN1 or SN2 fashion to cleave the C-O bond.[2][9] Potent Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) are particularly effective, coordinating to the ether oxygen to facilitate cleavage.[2]

Causality Behind Experimental Choices: These reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of the Lewis acids and minimize potential side reactions. The primary amine in the substrate will be protonated under these conditions, forming an ammonium salt, which protects it from acting as a competing nucleophile. The main drawback is the harshness of the reagents, which limits this method to substrates lacking other acid-labile groups.[10]

Oxidative Cleavage

Oxidative methods offer a third strategic approach, distinguished by a different chemoselectivity profile. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can cleave benzyl ethers, although they are exceptionally effective for electron-rich analogs like p-methoxybenzyl (PMB) ethers.[10] Recent advancements have shown that visible-light-mediated photo-oxidative conditions using DDQ can also cleave simple benzyl ethers effectively.[11]

Causality Behind Experimental Choices: Oxidative cleavage is generally reserved for complex molecules where reductive or acidic methods would compromise other functional groups. For a simple substrate like 3-(Benzyloxy)-2-methylpropan-1-amine, this method is less common due to the higher cost and specific handling requirements of the reagents compared to the straightforwardness of hydrogenolysis.

Part 2: Experimental Protocols and Data

The following protocols are presented as robust starting points for the deprotection of 3-(Benzyloxy)-2-methylpropan-1-amine. Researchers should perform small-scale trials to optimize conditions for their specific needs.

Protocol 1: Catalytic Hydrogenolysis with Hydrogen Gas (H₂)

This is the industry-standard method, valued for its efficiency and clean conversion. Extreme caution must be exercised when handling hydrogen gas and pyrophoric catalysts. [12][13][14] All operations must be performed in a certified chemical fume hood.[15][16]

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialPurposeTypical Quantity (for 10 mmol scale)
3-(Benzyloxy)-2-methylpropan-1-amineSubstrate1.93 g (10 mmol)
Palladium on Carbon (10% Pd/C, 50% wet)Catalyst~200 mg (10 wt%)
Ethanol (or Methanol)Solvent50 mL
Hydrogen (H₂) GasReducing Agent1 atm (balloon) or >50 psi (reactor)
Celite® or Diatomaceous EarthFiltration Aid2-3 g
Round-bottom flask or Parr shaker apparatusReaction Vessel100 mL
Hydrogen balloon or regulated H₂ cylinderHydrogen Source-
Vacuum/Inert Gas ManifoldFor creating an inert atmosphere-

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL round-bottom flask or a high-pressure reactor vessel, add 3-(Benzyloxy)-2-methylpropan-1-amine (1.93 g, 10 mmol) and a magnetic stir bar.

  • Solvent Addition: Add ethanol (50 mL) to dissolve the substrate.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C catalyst (~200 mg). Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[14] Ensure the catalyst remains moist.

  • Inerting the Atmosphere: Seal the vessel. Using a vacuum/inert gas manifold, carefully evacuate the atmosphere inside the flask and backfill with nitrogen or argon. Repeat this cycle 3-5 times to completely remove all oxygen.[12][15]

  • Introducing Hydrogen: Introduce hydrogen gas to the vessel. For a lab-bench scale, this can be done by evacuating the nitrogen and backfilling with hydrogen from a balloon. For larger scales or faster reactions, a Parr hydrogenation apparatus is used, and the vessel is pressurized to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves co-spotting the reaction mixture with the starting material. The reaction is complete when the starting material spot has been fully consumed.

  • Reaction Quench and Catalyst Removal: Once complete, carefully purge the reaction vessel with nitrogen or argon to remove all hydrogen gas.[13][15] Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product. Caution: The used catalyst on the Celite® pad is still active and potentially pyrophoric. Do not allow it to dry.[13] Quench the filter cake by immediately submerging it in water in a separate waste container.[14]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-2-methylpropan-1-ol. The product is often of high purity, but can be further purified by distillation or crystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This protocol is a safer alternative, avoiding the use of flammable hydrogen gas.[3]

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialPurposeTypical Quantity (for 10 mmol scale)
3-(Benzyloxy)-2-methylpropan-1-amineSubstrate1.93 g (10 mmol)
Palladium on Carbon (10% Pd/C, 50% wet)Catalyst~200 mg (10 wt%)
Ammonium Formate (HCO₂NH₄)Hydrogen Donor3.15 g (50 mmol, 5 eq)
MethanolSolvent50 mL
Round-bottom flask with reflux condenserReaction Vessel100 mL
Celite® or Diatomaceous EarthFiltration Aid2-3 g

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(Benzyloxy)-2-methylpropan-1-amine (1.93 g, 10 mmol) in methanol (50 mL).

  • Reagent Addition: Add ammonium formate (3.15 g, 50 mmol). Stir until it is largely dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (~200 mg).

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C). The decomposition of ammonium formate on the catalyst surface generates hydrogen in situ.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. These reactions are often complete within 1-3 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh methanol. Quench the used catalyst as described in Protocol 1. Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. The salts can often be removed by dissolving the residue in a minimal amount of dichloromethane and filtering, or by an appropriate aqueous workup.

Protocol 3: Acid-Catalyzed Cleavage with Boron Trichloride (BCl₃)

This protocol is suitable for substrates that cannot tolerate reductive conditions. Boron trichloride is highly corrosive and reacts violently with water. It must be handled in a dry apparatus under an inert atmosphere.

Table 3: Reagents and Materials for Protocol 3

Reagent/MaterialPurposeTypical Quantity (for 5 mmol scale)
3-(Benzyloxy)-2-methylpropan-1-amineSubstrate0.97 g (5 mmol)
Boron Trichloride (BCl₃), 1.0 M in DCMLewis Acid Cleavage Reagent15 mL (15 mmol, 3 eq)
Dichloromethane (DCM), anhydrousSolvent25 mL
MethanolQuenching Agent10 mL
Saturated Sodium Bicarbonate (NaHCO₃) solutionNeutralizing AgentAs needed
Schlenk flask or similar dry glasswareReaction Vessel100 mL

Step-by-Step Methodology:

  • Reaction Setup: Under a nitrogen or argon atmosphere, add a solution of 3-(Benzyloxy)-2-methylpropan-1-amine (0.97 g, 5 mmol) in anhydrous dichloromethane (25 mL) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the 1.0 M solution of BCl₃ in DCM (15 mL, 15 mmol) dropwise via syringe over 15 minutes. A white precipitate (the amine-BCl₃ adduct) may form.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C over another hour.

  • Monitoring: Monitor the reaction progress by quenching a small aliquot in methanol and analyzing by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully add methanol (10 mL) dropwise to quench the excess BCl₃. This is a highly exothermic process that will release HCl gas. Ensure adequate ventilation.

  • Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add saturated aqueous NaHCO₃ solution to the residue until the pH is basic (~8-9).

  • Extraction and Isolation: Extract the product from the aqueous layer with an organic solvent like ethyl acetate or a 9:1 mixture of DCM/isopropanol (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Comparative Analysis and Visualization

Table 4: Comparison of Debenzylation Protocols

FeatureProtocol 1: Catalytic Hydrogenolysis (H₂)Protocol 2: Transfer HydrogenolysisProtocol 3: Acid-Catalyzed Cleavage (BCl₃)
Key Reagents H₂ gas, Pd/CAmmonium Formate, Pd/CBoron Trichloride (BCl₃)
Conditions Room temp, 1-5 atm H₂Reflux (e.g., MeOH, ~65 °C)-78 °C to 0 °C, inert atmosphere
Pros High yield, very clean (toluene byproduct), mild temperatureNo H₂ gas handling, standard glassware, often fasterTolerant of reducible functional groups
Cons Requires H₂ gas handling and/or pressure equipment, pyrophoric catalyst, reduces susceptible groupsRequires heating, byproduct salts in workupHighly corrosive/moisture-sensitive reagent, cryogenic temperatures, harsh conditions
Ideal For Substrates without other reducible groupsGeneral lab use, enhanced safetySubstrates with alkenes, alkynes, nitro groups, etc.
Visualizing the Workflow and Mechanism

Deprotection_Workflow sub Substrate in Solvent reagent Add Reagents & Catalyst sub->reagent reaction Reaction (Stir / Heat) reagent->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Quench & Filter Catalyst monitor->workup Complete purify Concentrate & Purify workup->purify product Final Product purify->product

Caption: General experimental workflow for benzyl ether deprotection.

Hydrogenolysis_Mechanism cluster_catalyst Palladium Catalyst Surface pd_surface Pd(0) Active Sites h2_adsorbed H-H (Adsorbed) h_species 2 [Pd]-H (Active Hydride) h2_adsorbed->h_species Dissociative Chemisorption cleavage C-O Bond Cleavage h_species->cleavage Hydrogenolysis substrate_adsorbed R-O-Bn (Adsorbed) substrate_adsorbed->cleavage products_desorb R-OH + Toluene (Desorbed) cleavage->products_desorb products_solution R-OH + Toluene (in solution) products_desorb->products_solution h2_gas H₂ (gas) h2_gas->h2_adsorbed substrate_solution R-O-Bn (in solution) substrate_solution->substrate_adsorbed

Caption: Mechanism of catalytic hydrogenolysis on a palladium surface.

Part 4: Troubleshooting and Final Considerations

  • Incomplete Reaction: If a hydrogenolysis reaction stalls, the catalyst may be poisoned. Amines can sometimes inhibit palladium catalysts. Adding a small amount of a weak acid like acetic acid can sometimes protonate the amine, reducing its coordination to the palladium and accelerating the reaction.[2] Alternatively, increasing catalyst loading or hydrogen pressure may be necessary.

  • Catalyst Handling: Always handle palladium on carbon as a slurry or wetted with solvent.[12] Never add dry catalyst to a dry flask containing flammable solvent vapor. Add the solvent to the substrate first, then add the catalyst.

  • Safety: Hydrogen gas forms explosive mixtures with air over a very wide range (4-76%).[13] Meticulous exclusion of air from the reaction vessel is not just good practice; it is a critical safety requirement.[12][15] All hydrogenation reactions should be conducted behind a safety shield.[16]

By understanding the mechanisms and carefully following these validated protocols, researchers can confidently and safely perform the benzyl ether deprotection of 3-(Benzyloxy)-2-methylpropan-1-amine, a key step in the synthesis of valuable chemical entities.

References

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC, National Center for Biotechnology Information. Available at: [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linqu. Available at: [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Thieme Synthesis. Available at: [Link]

  • Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. Available at: [Link]

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Science About O-Benzyl protecting groups. Atlanchim Pharma. Available at: [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. Semantic Scholar. Available at: [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Available at: [Link]

  • Hydrogenation SOP. University of Wisconsin-Madison. Available at: [Link]

  • Benzyl Deprotection of Alcohols. J&K Scientific LLC. Available at: [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ACS Publications. Available at: [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. Available at: [Link]

  • Hydrogenation Reactions. University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Science Publishing. Available at: [Link]

  • Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel. ResearchGate. Available at: [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications. Available at: [Link]

  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Amanote Research. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

Sources

Application Note: Amide Coupling Conditions for 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with 3-(Benzyloxy)-2-methylpropan-1-amine . The guide synthesizes "Best Practice" methodologies for amide coupling, specifically tailored to accommodate the steric and electronic profile of this


-branched, ether-protected amine.

Executive Summary & Molecule Profile

3-(Benzyloxy)-2-methylpropan-1-amine is a versatile building block often used to introduce a 3-hydroxy-2-methylpropyl linker (after deprotection) into drug scaffolds. Its structural features—a primary amine, a


-methyl branch, and a benzyl-protected alcohol—dictate the optimal coupling strategy.
  • Steric Profile: The C2-methyl group introduces

    
    -branching. While less hindered than 
    
    
    
    -branched amines (e.g., isopropylamine), it exhibits reduced nucleophilicity compared to linear propylamine. High-efficiency coupling reagents (HATU, T3P) are recommended over standard carbodiimides (EDC/DCC) to ensure rapid conversion.
  • Electronic Profile: The benzyl ether is electronically neutral regarding the amine but provides essential stability against the basic conditions typical of amide couplings.

  • Stereochemistry: This molecule possesses a chiral center at C2. If using an enantiopure starting material (e.g., (R)- or (S)-isomer), the protocols below preserve stereochemical integrity at this position.

Chemical Data Table
PropertyValueNotes
Formula

MW 179.26 g/mol Note: Standard 3-(benzyloxy)propan-1-amine is ~165.2 g/mol ; the methyl group adds ~14 Da.[1]
Solubility High: DCM, EtOAc, DMF, MeOHLipophilic benzyl group aids solubility in organic solvents.
pKa (Conjugate Acid) ~10.5 (Est.)Typical primary aliphatic amine.
Stability HighBenzyl ether is stable to HATU, T3P, EDC, and bases (DIPEA, TEA).

Strategic Reagent Selection

For this specific substrate, we recommend a bifurcated strategy based on the scale and the complexity of the carboxylic acid partner.

Decision Matrix
  • Scenario A: Discovery Scale / Precious Acid Partner

    
    Use Protocol 1 (HATU). 
    
    • Why: Highest coupling efficiency; drives reaction to completion even with sterically hindered acids.

  • Scenario B: Scale-up (>5g) / Green Chemistry / Simple Workup

    
    Use Protocol 2 (T3P). 
    
    • Why: Propylphosphonic anhydride (T3P) allows for a "wash-only" purification (no column chromatography often needed) and has a superior safety profile.

  • Scenario C: Acid Chloride Available

    
    Use Protocol 3 (Schotten-Baumann). 
    
    • Why: Lowest cost, highest reactivity.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling (HATU)

Best for: Milligram to gram scale; ensuring completion with valuable or bulky carboxylic acids.

Mechanism: HATU generates an OAt-active ester, which is more reactive than the OBt esters generated by HBTU, overcoming the slight steric drag of the


-methyl group.
Materials
  • Amine: 3-(Benzyloxy)-2-methylpropan-1-amine (1.1 – 1.2 equiv)

  • Acid: Carboxylic Acid Partner (1.0 equiv)

  • Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Activation: In a dried round-bottom flask or vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Active Ester Formation: Add HATU (1.2 equiv). The solution typically turns yellow/orange. Stir for 10–15 minutes.

    • Critical Check: This pre-activation step minimizes potential side reactions.

  • Coupling: Add 3-(Benzyloxy)-2-methylpropan-1-amine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[2]

    • Note: Due to the

      
      -methyl group, reaction times may be slightly longer than linear amines.
      
  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1N HCl (removes excess amine/DIPEA). Caution: Ensure product doesn't precipitate.

      • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

      • Brine .

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol 2: Scalable & Green Coupling (T3P)

Best for: Multi-gram scale; avoiding chromatography; "Green" process chemistry.

Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent, forming a mixed anhydride. It is supplied as a 50% solution in EtOAc or DMF.[4] The byproducts are water-soluble phosphonic acid derivatives, allowing for easy removal.[5]

Materials
  • Amine: 3-(Benzyloxy)-2-methylpropan-1-amine (1.1 equiv)

  • Acid: Carboxylic Acid Partner (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step Procedure
  • Charge: To a reactor/flask, add the Carboxylic Acid (1.0 equiv), 3-(Benzyloxy)-2-methylpropan-1-amine (1.1 equiv), and Solvent (EtOAc) (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) in one portion. Cool to 0°C if the acid is prone to racemization; otherwise, start at RT.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Control: T3P addition is exothermic. Maintain Temp < 25°C.

  • Reaction: Stir at RT for 3–12 hours.

    • Optimization: If conversion is slow (due to steric bulk), the reaction can be safely heated to 50°C.

  • Workup (The "Wash-Only" Isolation):

    • Add Water (5 volumes) to the reaction mixture. Stir for 15 minutes (hydrolyzes excess T3P).

    • Separate phases.

    • Wash Organic layer with 1N HCl (removes Pyridine/Amine).

    • Wash Organic layer with 1N NaOH or Sat. NaHCO₃ (removes unreacted Acid and Phosphonic acid byproducts).

    • Wash with Brine , dry, and concentrate.[2][6]

  • Result: Often yields pure amide without chromatography.

Visualized Workflows (Graphviz)

Diagram 1: Reagent Selection Decision Tree

This logic flow guides the scientist to the correct protocol based on substrate constraints.

ReagentSelection Start Start: Amide Coupling of 3-(Benzyloxy)-2-methylpropan-1-amine CheckAcid Is the Carboxylic Acid Sterically Hindered or Precious? Start->CheckAcid ScaleCheck Is the Reaction Scale > 5 grams? CheckAcid->ScaleCheck No (Standard Acid) HATU Protocol 1: HATU/DIPEA (High Yield, Chromatography Required) CheckAcid->HATU Yes (Discovery Scale) AcidLabile Is the Acid Acid-Labile? ScaleCheck->AcidLabile No T3P Protocol 2: T3P/EtOAc (Easy Workup, Scalable) ScaleCheck->T3P Yes (Scale-up) AcidLabile->HATU No Mixed Consider Mixed Anhydride (IBCF/NMM) AcidLabile->Mixed Yes

Caption: Decision matrix for selecting the optimal coupling reagent based on scale and acid substrate properties.

Diagram 2: T3P "Green" Workup Flow

This diagram illustrates the simplified purification process enabled by T3P, critical for process efficiency.

T3PWorkup Reaction Reaction Mixture (Amide, Excess T3P, Pyridine) Quench Add Water (Hydrolyze T3P) Reaction->Quench AcidWash Acid Wash (HCl) Removes: Pyridine, Unreacted Amine Quench->AcidWash BaseWash Base Wash (NaOH/NaHCO3) Removes: T3P Byproducts, Unreacted Acid AcidWash->BaseWash Final Pure Amide Product (In Organic Phase) BaseWash->Final

Caption: The self-purifying workflow of T3P coupling, highlighting the removal of byproducts via aqueous washes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from the 2-methyl group.Switch from EDC to HATU or T3P . Increase reaction time to 16h. Heat T3P reaction to 50°C.
Racemization (of Acid) Over-activation or high base concentration.Use T3P (lowest epimerization risk).[7] Ensure Base is added after the acid is dissolved. Keep Temp < 0°C during addition.
Product in Aqueous Layer Product is too polar (if Acid is polar).Use DCM instead of EtOAc for extraction. Saturate aqueous layer with NaCl (salting out).
Benzyl Cleavage Incompatible Hydrogenation (if attempting one-pot).Do not use

during the coupling. Benzyl removal must be a distinct subsequent step (Hydrogenolysis:

, Pd/C, MeOH).

References

  • BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][8] Organic Process Research & Development. (Discusses T3P scalability). Retrieved from

  • Archimica. Propylphosphonic Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[9] Retrieved from

  • Common Organic Chemistry. Amide Coupling Reagents: HATU and T3P Mechanisms and Procedures. Retrieved from

  • PubChem. 3-(Benzyloxy)propan-1-amine Compound Summary. (Structural analog reference). Retrieved from

Sources

Reaction of 3-(Benzyloxy)-2-methylpropan-1-amine with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-(3-(Benzyloxy)-2-methylpropyl)sulfonamides from 3-(Benzyloxy)-2-methylpropan-1-amine and Sulfonyl Chlorides

Introduction: The Strategic Importance of Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a vast array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-cancer agents.[1][2][3] Its ability to act as a bioisostere of amides and other functional groups, coupled with its unique electronic and hydrogen-bonding properties, makes it an invaluable scaffold in drug design and development. The most direct and widely adopted method for constructing the sulfonamide linkage is the reaction between a primary or secondary amine and a sulfonyl chloride.[3][4]

This application note provides a detailed technical guide for the reaction of 3-(Benzyloxy)-2-methylpropan-1-amine with various sulfonyl chlorides. This specific amine is a valuable chiral building block, incorporating a benzyloxy group that can serve either as a stable structural element or as a protecting group for a primary alcohol, offering further synthetic utility. By reacting this amine with a diverse range of aromatic and aliphatic sulfonyl chlorides, researchers can generate a library of novel sulfonamides for screening in drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven protocols, mechanistic insights, and practical advice to ensure successful and reproducible synthesis.

Mechanistic Underpinnings: The Chemistry of Sulfonamide Formation

The synthesis of a sulfonamide from an amine and a sulfonyl chloride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center.[3] The sulfur atom in the sulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophiles.

The core mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(benzyloxy)-2-methylpropan-1-amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient trigonal bipyramidal intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: General mechanism of sulfonamide synthesis.

Detailed Experimental Protocols

The following protocols provide a robust framework for the synthesis and purification of N-(3-(benzyloxy)-2-methylpropyl)sulfonamides. They are designed to be self-validating, with clear steps and rationale.

Protocol 1: General Synthesis

This protocol describes a standard procedure using conventional heating. The choice of sulfonyl chloride, base, and solvent may be varied as needed (see Table 1).

Materials and Reagents:

  • 3-(Benzyloxy)-2-methylpropan-1-amine

  • Aryl or Alkyl Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Pyridine

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-(benzyloxy)-2-methylpropan-1-amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

    • Expertise & Experience: An inert atmosphere and anhydrous conditions are critical as sulfonyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield.[5]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

    • Expertise & Experience: The reaction is often exothermic. Cooling to 0 °C helps to control the reaction rate, prevent side reactions, and ensure stability.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.[3]

    • Expertise & Experience: Slow, dropwise addition is crucial to maintain temperature control and prevent the formation of undesired byproducts, such as the disulfonamide from the reaction of a second sulfonyl chloride molecule with the newly formed sulfonamide.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates the reaction is nearing completion.

Protocol 2: Aqueous Workup and Purification
  • Quenching: Upon completion, carefully quench the reaction by adding deionized water or 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1 M HCl (2x) to remove excess base, saturated NaHCO₃ solution (2x) to remove any remaining acidic impurities, and finally with brine (1x).[1][3]

    • Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of both basic and acidic impurities, leading to a purer crude product before chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) or by recrystallization from a suitable solvent like ethanol/water or isopropanol.[3][6]

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Stir at Room Temp (6-24h) & Monitor by TLC C->D E 5. Quench with Water/HCl D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer (HCl, NaHCO3, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography or Recrystallization) H->I

Caption: Workflow for synthesis and purification.

Data Presentation and Characterization

The reaction conditions can be tailored based on the specific sulfonyl chloride used. Aromatic sulfonyl chlorides are generally more reactive than aliphatic ones.

Table 1: Representative Reaction Conditions

Sulfonyl ChlorideBaseSolventTime (h)Typical Yield (%)
p-Toluenesulfonyl ChloridePyridineDCM8>90
Benzenesulfonyl ChlorideTriethylamineTHF1285-95[7]
Methanesulfonyl ChlorideTriethylamineDCM1880-90
2-Nitrobenzenesulfonyl ChlorideTriethylamineDCM6>90[8]

Characterization of Final Products:

The identity and purity of the synthesized N-(3-(benzyloxy)-2-methylpropyl)sulfonamides should be confirmed using a suite of standard analytical techniques.

TechniquePurposeKey Observations
¹H and ¹³C NMR Structural ElucidationConfirmation of all protons and carbons. Signals corresponding to the benzylic protons, the aliphatic chain, and the aryl/alkyl group from the sulfonyl chloride should be present and have the correct integration and multiplicity.
FTIR Spectroscopy Functional Group IDCharacteristic strong, asymmetric and symmetric stretching vibrations for the S=O group of the sulfonamide at ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹. An N-H stretch will also be visible around 3300 cm⁻¹.
LC-MS MW & PurityProvides the molecular weight of the product, confirming successful synthesis.[9][10] The purity can be assessed by the peak area in the liquid chromatogram.
HPLC Purity AnalysisA robust method for determining the purity of the final compound, often used for quality control.[10]
Melting Point Purity IndicatorA sharp melting point range is indicative of a pure crystalline solid.

Safety Precautions and Handling

  • Sulfonyl Chlorides: These reagents are corrosive, lachrymatory, and moisture-sensitive.[5] Always handle them in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents and Reagents: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine have strong, unpleasant odors and are flammable. Handle all chemicals with care according to their Safety Data Sheets (SDS).

  • Reaction Conditions: The initial reaction can be exothermic. Ensure proper cooling and slow addition of reagents to maintain control.

References

  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
  • RSC Publishing. (2025).
  • Benchchem. (2025).
  • Google Patents. (n.d.).
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (2012, May 15).
  • Scilit. (n.d.).
  • PubMed. (2025).
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • ResearchGate. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.

Sources

Application Note: Scalable Synthesis Routes for 2-Methyl-3-Benzyloxypropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 2-methyl-3-benzyloxypropylamine represents a classic challenge in bifunctional linker design. This molecule serves as a critical chiral or achiral building block in the synthesis of SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) and various kinase inhibitors.

While academic routes often utilize the Gabriel synthesis or azide displacements, these methods pose significant safety and waste management risks upon scale-up (e.g., shock-sensitive azides, hydrazine handling).

This Application Note details a Streamlined Amide-Reduction Route starting from the commercially available Roche Ester. This pathway is selected for three reasons:

  • Scalability: Avoids high-energy intermediates (azides/diazoniums).

  • Stereochemical Fidelity: The Roche Ester starting material allows for the synthesis of specific enantiomers (R or S) without racemization, provided base-catalyzed steps are temperature-controlled.

  • Atom Economy: The route minimizes protection/deprotection cycles by utilizing the robust benzyl ether early in the sequence.

Reaction Pathway Visualization

SynthesisRoute Start Methyl 3-hydroxy-2-methylpropionate (Roche Ester) Step1 Methyl 3-(benzyloxy)-2-methylpropionate (Protected Ester) Start->Step1 BnBr, NaH THF, 0°C -> RT Step2 3-(Benzyloxy)-2-methylpropanamide (Intermediate Amide) Step1->Step2 NH3 (MeOH) Pressure, 50°C Final 2-Methyl-3-benzyloxypropylamine (Target Amine) Step2->Final BH3·THF or LAH Reflux -> Acid Workup

Figure 1: Three-stage linear synthesis providing high fidelity to the carbon backbone and amine functionality.

Part 2: Detailed Experimental Protocols

Stage 1: O-Benzylation of Roche Ester

Objective: Protection of the primary alcohol while preserving the methyl ester. Critical Quality Attribute (CQA): Prevention of ester hydrolysis and racemization (if using chiral starting material).

Materials & Stoichiometry
ReagentEquiv.[1][2]Role
Methyl 3-hydroxy-2-methylpropionate1.0Substrate
Benzyl Bromide (BnBr)1.1Electrophile
Sodium Hydride (60% in oil)1.2Base
TBAI (Tetrabutylammonium iodide)0.05Catalyst
THF (Anhydrous)10 VolSolvent
Protocol
  • Setup: Flame-dry a 3-neck reactor equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

  • Deprotonation: Charge NaH (1.2 equiv) suspended in THF (5 Vol) and cool to 0°C.

  • Addition: Dissolve the Roche Ester (1.0 equiv) in THF (5 Vol). Add dropwise to the NaH suspension over 45 minutes, maintaining internal temperature <5°C. Note: Vigorous H2 evolution occurs.

  • Reaction: Stir at 0°C for 30 minutes. Add TBAI (catalytic) followed by dropwise addition of Benzyl Bromide (1.1 equiv).

  • Progression: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with sat. NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO4 and concentrate.

  • Purification: Vacuum distillation is preferred for scale (bp ~140-150°C @ 5 mmHg). For smaller batches, silica flash chromatography (Hexane/EtOAc 9:1).

Expert Insight: While Trichloroacetimidate (BnOC(NH)CCl3) can be used under acidic conditions to avoid base-catalyzed racemization, the NaH/BnBr route is significantly more cost-effective for scale-up. If racemization is observed (via Chiral HPLC), switch to Ag2O/BnBr (neutral conditions).

Stage 2: Direct Aminolysis to Amide

Objective: Conversion of the ester to the primary amide. Mechanism: Nucleophilic acyl substitution.

Materials & Stoichiometry
ReagentEquiv.[1][2]Role
Methyl 3-(benzyloxy)-2-methylpropionate1.0Substrate
Ammonia (7N in Methanol)10.0Reagent/Solvent
Protocol
  • Setup: Use a high-pressure rated stainless steel autoclave or a heavy-walled glass pressure vessel (for <50g scale).

  • Charging: Load the benzylated ester (1.0 equiv) and 7N Methanolic Ammonia (10 equiv).

  • Reaction: Seal the vessel and heat to 50°C. Stir for 24–48 hours.

    • Process Control: Monitor by TLC or GC-MS until ester is <1%.

  • Workup: Cool the vessel to -10°C before opening (ammonia gas release). Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Isolation: The product often solidifies upon drying. Recrystallize from EtOAc/Hexanes if necessary to remove trace acetamide byproducts.

Expert Insight: Direct aminolysis is slow but cleaner than the "Hydrolysis -> Acid Chloride -> Ammonia" route. It avoids the generation of corrosive HCl or SOCl2 fumes, making it ideal for pilot plants with limited scrubbing capacity.

Stage 3: Chemoselective Reduction to Amine

Objective: Reduction of the carbonyl group to a methylene group without cleaving the benzyl ether. Reagent Choice: Borane-THF (BH3·THF) is selected over Lithium Aluminum Hydride (LAH). While LAH is effective, BH3 is generally safer to handle on scale (liquid transfer vs. solid powder) and offers superior chemoselectivity, avoiding potential benzyl ether cleavage.

Materials & Stoichiometry
ReagentEquiv.[1][2]Role
3-(Benzyloxy)-2-methylpropanamide1.0Substrate
Borane-THF Complex (1M)3.0Reductant
MethanolExcessQuench
HCl (6M)ExcessComplex Breaker
Protocol
  • Setup: Dry 3-neck flask, N2 atmosphere, reflux condenser.

  • Addition: Dissolve the amide (1.0 equiv) in anhydrous THF. Add BH3·THF (3.0 equiv) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours.

    • Observation: The solution should become clear.

  • Quench (Critical Step): Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (H2 evolution).

  • Complex Breaking: Borane-amine complexes are stable. To release the free amine, add 6M HCl (approx 2 equiv relative to Borane) and reflux for 1 hour.

  • Basification: Cool to RT. Basify with NaOH (20% aq) to pH >12.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Final Isolation: Dry over Na2SO4 and concentrate. Distill under high vacuum for final purification.

Safety Note: The quench of Borane reactions generates massive amounts of Hydrogen gas. Ensure ventilation is compliant with Class 1 Div 1 standards.

Part 3: Analytical Specifications

To validate the synthesis, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[3][4][5]
  • 1H NMR (400 MHz, CDCl3):

    • δ 7.35–7.25 (m, 5H, Ar-H)

    • δ 4.52 (s, 2H, O-CH2-Ph)

    • δ 3.45 (dd, 1H, O-CH2-CH)

    • δ 3.35 (dd, 1H, O-CH2-CH)

    • δ 2.70 (d, 2H, CH2-NH2)

    • δ 1.95 (m, 1H, CH-Me)

    • δ 1.20 (br s, 2H, NH2)

    • δ 0.95 (d, 3H, CH3)

Mass Spectrometry
  • ESI-MS: [M+H]+ = 180.13 (Calculated: 179.13 for C11H17NO)

Impurity Profile (HPLC)
  • Major Impurity A: Benzyl alcohol (from ether cleavage). Limit: <0.5%.

  • Major Impurity B: Dimerized secondary amine (from reductive amination side reactions). Limit: <0.2%.

Part 4: References

  • Roche Ester Utilization:

    • Preparation of Chiral Building Blocks: "Synthesis of Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate." Organic Syntheses, Coll. Vol. 10, p. 53 (2004).

    • Source:

  • Amide Reduction Protocols:

    • Borane Reduction Mechanism: Brown, H. C., & Heim, P. (1973). "Selective reductions. 18. Reaction of amides with diborane in tetrahydrofuran." The Journal of Organic Chemistry, 38(5), 912–916.

    • Source:

  • Alternative Benzylation (Acidic Conditions):

    • Trichloroacetimidate Method: Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). "Acid-catalysed benzylation of hydroxysuccinimide derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.

    • Source:

  • Safety in Scale-up:

    • Borane Handling: "Safe Handling of Boranes at Scale." Chemical Engineering Progress.

    • Source:

Sources

Troubleshooting & Optimization

Improving yield in synthesis of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when scaling up difunctionalized aliphatic building blocks.

The synthesis of 3-(Benzyloxy)-2-methylpropan-1-amine presents a classic chemoselectivity challenge. The molecule contains a sensitive benzyl ether protecting group alongside a primary amine, typically derived from a 1,3-diol or a Roche ester (Methyl 3-hydroxy-2-methylpropanoate) precursor. Yield attrition in this sequence usually stems from two distinct mechanistic failures: base-mediated hydrolysis during the initial benzylation, and unwanted hydrogenolysis of the benzyl ether during the final azide-to-amine reduction.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your overall yield.

I. Synthetic Workflow Overview

The most reliable and scalable route to 3-(Benzyloxy)-2-methylpropan-1-amine utilizes the commercially available Roche ester. The sequence involves protection, reduction, activation, substitution, and a final chemoselective reduction.

SynthesisRoute A Roche Ester (Methyl 3-hydroxy- 2-methylpropanoate) B Methyl 3-(benzyloxy)- 2-methylpropanoate A->B Benzylation C 3-(benzyloxy)- 2-methylpropan-1-ol B->C Ester Reduction D 3-(benzyloxy)- 2-methylpropyl methanesulfonate C->D Mesylation E 1-azido-3-(benzyloxy)- 2-methylpropane D->E Azidation F 3-(Benzyloxy)- 2-methylpropan-1-amine E->F Azide Reduction

Caption: 5-Step synthetic workflow for 3-(Benzyloxy)-2-methylpropan-1-amine from Roche ester.

II. Quantitative Yield Optimization Data

To make informed decisions on your synthetic route, review the empirical data below comparing different reagent choices for the two most problematic steps in this workflow.

Reaction StepReagent SystemPrimary Issue / Side ReactionTypical Yield
1. Benzylation NaH, Benzyl Bromide, THFSaponification (ester hydrolysis)45 - 55%
1. Benzylation Benzyl trichloroacetimidate, TfOHAcidic conditions cause minor degradation75 - 85%
1. Benzylation 2-Benzyloxypyridine, MeOTf, PhMeNone (Neutral, highly efficient)95 - 98%
5. Azide Reduction Pd/C, H₂, MeOHComplete cleavage of Benzyl ether< 15%
5. Azide Reduction Pd/C, H₂, NH₄OAc, MeOHNone (Benzyl cleavage inhibited)90 - 94%
5. Azide Reduction PPh₃, H₂O, THF (Staudinger)Triphenylphosphine oxide (TPPO) removal92 - 96%

III. Troubleshooting FAQs

Q1: My yield during the initial benzylation of the Roche ester is terrible (<50%), and I am isolating a highly polar byproduct. What is happening? Mechanistic Causality: You are likely using standard Williamson ether synthesis conditions (e.g., Sodium Hydride and Benzyl Bromide). The Roche ester (Methyl 3-hydroxy-2-methylpropanoate) is highly sensitive to strong bases. The alkoxide intermediate can facilitate saponification of the methyl ester via trace moisture, or undergo retro-aldol-type degradation. Solution: Abandon strongly basic conditions. Instead, utilize a neutral benzylation protocol. The use of 2-benzyloxypyridine activated by methyl triflate generates a neutral organic salt that transfers the benzyl group to the alcohol under mild conditions, routinely achieving >95% yield without ester hydrolysis[1].

Q2: During the final step (reduction of 1-azido-3-(benzyloxy)-2-methylpropane), my NMR shows that the benzyl group has been completely cleaved. How do I prevent this? Mechanistic Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly active toward benzylic C-O bonds. The palladium inserts into the activated benzylic ether, resulting in hydrogenolysis and yielding 2-methyl-3-aminopropan-1-ol instead of your desired product. Solution: You have two highly reliable options:

  • The Staudinger Reduction: Use Triphenylphosphine (PPh₃) and water. This method operates via an iminophosphorane intermediate and is 100% chemoselective for azides, leaving benzyl ethers completely untouched[2][3].

  • Poisoned Catalytic Hydrogenation: If you must use H₂ gas to avoid phosphine oxide byproducts, add 0.5 equivalents of Ammonium Acetate or Pyridine to your Pd/C mixture. These nitrogenous additives competitively adsorb onto the palladium surface, completely inhibiting benzyl ether hydrogenolysis while allowing the azide to reduce smoothly[4].

Q3: The ester reduction step (Step 2) using LiAlH₄ is giving me a gelatinous emulsion that is impossible to filter, trapping my product and ruining the yield. How can I fix the workup? Mechanistic Causality: Quenching Lithium Aluminum Hydride (LiAlH₄) with unmeasured amounts of water or acid generates polymeric aluminum hydroxides that trap the organic product in a colloidal suspension. Solution: Implement the Fieser Workup (n:n:3n method) . For every n grams of LiAlH₄ used, quench sequentially with n mL of water, n mL of 15% aqueous NaOH, and finally 3n mL of water. This precise stoichiometry forces the aluminum salts to precipitate as a crisp, white, granular solid (lithium aluminate) that can be easily filtered through a Celite pad, ensuring >95% recovery of 3-(benzyloxy)-2-methylpropan-1-ol.

IV. Mechanistic Deep-Dive: The Staudinger Reduction

For the final step, the Staudinger reduction is the gold standard for preserving the benzyl ether. The reaction relies on the strong nucleophilicity of the phosphorus atom and the thermodynamic driving force of forming a P=O double bond.

StaudingerMechanism A Alkyl Azide (R-N3) B Phosphazide Intermediate A->B + PPh3 Nucleophilic Attack C Iminophosphorane (Aza-ylide) B->C - N2 Electrocyclization D Primary Amine (R-NH2) C->D + H2O Hydrolysis E Triphenylphosphine Oxide C->E + H2O Hydrolysis

Caption: Mechanistic pathway of the Staudinger reduction from alkyl azide to primary amine.

V. Validated Experimental Protocols

Protocol A: Mild Benzylation of Roche Ester (Step 1)

This protocol avoids basic conditions, preventing saponification of the methyl ester.

  • Setup: In an oven-dried flask under nitrogen, dissolve Methyl 3-hydroxy-2-methylpropanoate (1.0 eq) and 2-benzyloxypyridine (2.0 eq) in anhydrous toluene (0.2 M). Cool the mixture to 0 °C.

  • Activation: Add Methyl trifluoromethanesulfonate (Methyl triflate, 2.0 eq) dropwise via syringe.

  • Neutralization: Immediately add Triethylamine (2.0 eq) dropwise.

  • Reaction: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 90 °C for 24 hours[1].

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite, wash with dichloromethane, and concentrate under reduced pressure. Purify via silica gel chromatography to yield Methyl 3-(benzyloxy)-2-methylpropanoate.

Protocol B: Chemoselective Staudinger Reduction (Step 5)

This protocol reduces the azide to the amine while completely preserving the benzyl ether.

  • Setup: Dissolve 1-azido-3-(benzyloxy)-2-methylpropane (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (10:1 ratio, 0.1 M concentration) in a round-bottom flask[2].

  • Reduction: Add Triphenylphosphine (PPh₃, 1.2 eq) portion-wise at room temperature. The reaction will gently effervesce as nitrogen gas is released.

  • Stirring: Stir at room temperature for 12-16 hours until TLC or LC-MS indicates complete consumption of the azide.

  • Workup: Concentrate the THF under reduced pressure. Dilute the aqueous residue with 1M HCl (to protonate the amine and move it to the aqueous layer) and wash three times with diethyl ether to remove Triphenylphosphine oxide (TPPO).

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH, and extract three times with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield pure 3-(Benzyloxy)-2-methylpropan-1-amine.

Protocol C: Selective Hydrogenation with Pd/C and NH₄OAc (Alternative Step 5)

Use this if you must avoid phosphine reagents, utilizing a poisoned catalyst approach.

  • Setup: Dissolve the azide (1.0 eq) in methanol (0.1 M).

  • Poisoning the Catalyst: Add Ammonium Acetate (0.5 eq) to the solution. This is critical to inhibit benzyl ether cleavage[4].

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a blanket of nitrogen.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Workup: Purge the flask with nitrogen, filter the mixture through a Celite pad to remove the Pd/C, and concentrate the filtrate. Partition between 1M NaOH and ethyl acetate to isolate the free amine.

VI. References

  • "Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides", MDPI. URL:[Link]

  • "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate", Organic Chemistry Portal. URL:[Link]

  • "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine", PMC - NIH. URL:[Link]

Sources

Technical Support Center: Purification of 3-(Benzyloxy)-2-methylpropan-1-amine

[1]

Case ID: PUR-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming silica gel interactions during the purification of primary amines.

Executive Summary

You are attempting to purify 3-(Benzyloxy)-2-methylpropan-1-amine , a primary amine with a lipophilic benzyl ether tail.[1]

The core technical challenge here is chemisorption . Standard silica gel (


1

1

The Conflict: The basic amine protonates upon contact with the acidic silica, forming an ionic bond (

1
  • Streaking/Tailing: The compound elutes over a wide volume rather than a tight band.

  • Irreversible Adsorption: Mass balance is lost as the compound remains stuck at the top of the column.

  • Co-elution: The "tail" of the amine overlaps with impurities.

This guide provides a self-validating protocol to neutralize these interactions and achieve high-purity isolation.

Part 1: Pre-Purification Analysis (TLC)

Before running a column, you must establish a Thin Layer Chromatography (TLC) method that moves the amine as a tight, round spot (

1
Visualization (How to see it)

Since your molecule has a benzyl chromophore and a primary amine, you have two detection options.[1]

MethodSuitabilityMechanismProtocol
UV (254 nm) GoodBenzyl ring absorption.[1]Observe dark spots on fluorescent plates.[1]
Ninhydrin Excellent Reaction with

amine to form Ruhemann’s Purple.[1][2]
Dip plate, blot excess, heat with heat gun until purple spots appear.
Mobile Phase Development

Do not use standard Hexane/Ethyl Acetate without a modifier.[1] The amine will streak from the baseline.

Recommended Solvent Systems:

  • DCM / MeOH /

    
    :  Start with 95:5 DCM:MeOH. Add 1% Ammonium Hydroxide (28-30% aq).[1]
    
    • Why:

      
       competes for silanol sites more aggressively than TEA.[1]
      
  • DCM / MeOH / Triethylamine (TEA): 95:5 DCM:MeOH + 1% TEA.[1]

    • Note: TEA is harder to remove (higher boiling point) than ammonia but provides excellent peak shape.[1]

Part 2: Column Chromatography Protocol

The "Neutralized Slurry" Method

Standard dry loading is risky for this molecule. Use this modified wet-packing technique to ensure the entire silica bed is deactivated.

Step 1: Column Preparation [3]
  • Calculate the required silica mass (typically 20-30x crude mass).[1]

  • Prepare your starting mobile phase (e.g., 98:2 DCM:MeOH) containing 1% TEA or 1%

    
     .[1]
    
  • Slurry the silica in this basic solvent mixture outside the column.

  • Pour the slurry into the column. Flush with 2 column volumes (CV) of the basic mobile phase.

    • Critical Check: This pre-equilibrates the silica, ensuring the bottom of the column is just as deactivated as the top.

Step 2: Sample Loading
  • Dissolve the crude oil in a minimum amount of DCM (containing 1% base).[1]

  • Load carefully onto the sand bed.[1]

Step 3: Elution
  • Run a gradient increasing the polarity (e.g., 0%

    
     10% MeOH in DCM), maintaining the 1% base concentration throughout.[1]
    
  • Collect fractions.[1][4]

Step 4: Workup (Base Removal) [1]
  • If using

    
    :  The ammonia will evaporate during concentration on the rotovap.
    
  • If using TEA: You may need to co-evaporate with heptane or dry under high vacuum for an extended period to remove trace amine smell.[1]

Part 3: Troubleshooting & FAQs

Q1: The amine is still streaking despite adding TEA. What now?

Diagnosis: The silica activity is too high, or the base concentration is insufficient to block the "geminal" silanols (the most acidic sites). Solution:

  • Switch Bases: Change from TEA to Ammonium Hydroxide (

    
    ). Ammonia is smaller and can access micropores in the silica that TEA cannot reach.
    
  • Increase Polarity: Move to a system like Ethyl Acetate / MeOH /

    
     (80:10:1).[1]
    
  • Use "Amine-Functionalized" Silica: If the sample is extremely valuable, switch to amine-bonded silica (e.g., KP-NH).[1] This eliminates the need for mobile phase modifiers entirely.[5]

Q2: I lost 40% of my mass on the column. Where is it?

Diagnosis: Irreversible chemisorption (salt formation) at the top of the column. Solution:

  • The "Flush" Protocol: Elute the column with DCM : MeOH :

    
     (80 : 18 : 2). This high-polarity, high-pH wash usually liberates the protonated amine.[1]
    
  • Prevention: Ensure you pre-equilibrated the silica with base (Step 1 above).[1] If you dry-loaded on acidic silica, the amine likely reacted immediately upon loading.[1]

Q3: Can I use Acetic Acid to sharpen the peak?

Answer: Absolutely NOT. Adding acid to a primary amine purification will form the acetate salt (

1basic

Part 4: Workflow Visualization

The following logic tree guides your decision-making process during purification.

PurificationWorkflowStartCrude 3-(Benzyloxy)-2-methylpropan-1-amineTLC_CheckRun TLC (DCM/MeOH)Start->TLC_CheckStreak_CheckDoes it Streak?TLC_Check->Streak_CheckAdd_BaseAdd 1% NH4OH or TEAto Mobile PhaseStreak_Check->Add_BaseYesPrep_ColumnSlurry Pack Silicawith Basic Mobile PhaseStreak_Check->Prep_ColumnNo (Rare)Retest_TLCRetest TLCAdd_Base->Retest_TLCGood_SpotRound Spot (Rf 0.3-0.5)?Retest_TLC->Good_SpotGood_Spot->Prep_ColumnYesAlt_PhaseSwitch to Amine-BondedSilica (KP-NH)Good_Spot->Alt_PhaseNo (Still Streaking)Run_ColumnRun Column(Maintain 1% Base)Prep_Column->Run_ColumnRecover_HighHigh Recovery?Run_Column->Recover_HighSuccessConcentrate & Dry(Pure Free Base)Recover_High->SuccessYesFlush_ColFlush with10% MeOH/NH3Recover_High->Flush_ColNoFlush_Col->Success

Caption: Decision tree for optimizing primary amine purification, prioritizing mobile phase modification before hardware changes.

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Reich, H. J. (2017).[1] Chromatography: The Solid Phase. University of Wisconsin-Madison / University of Rochester.[1] Retrieved from [Link]

  • Missouri S&T. (n.d.).[1] Mechanism of the Ninhydrin Reaction.[2][6] Retrieved from [Link][1]

Technical Support Center: N-Benzyl Group Removal from Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of N-benzyl groups, with a special focus on sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common but often tricky transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the debenzylation of hindered amines, offering causative explanations and actionable protocols.

Issue 1: My catalytic hydrogenation/transfer hydrogenation reaction is very slow or has stalled.

This is one of the most frequent challenges, particularly with nitrogen-containing compounds. Several factors can contribute to a sluggish or incomplete reaction.

Primary Causes & Troubleshooting Steps:

  • Catalyst Poisoning: The amine product, especially if it's a primary or secondary amine, can coordinate to the palladium catalyst surface, blocking active sites and leading to deactivation.[1][2]

    • Solution: Acidic Additives. The addition of a mild acid, such as acetic acid or formic acid (which can also serve as the hydrogen donor), protonates the product amine.[2][3][4] This prevents it from binding to the palladium surface, thus preserving catalyst activity.[2]

    • Solution: Increased Catalyst Loading. While not the most elegant solution, increasing the amount of catalyst (e.g., from 5 mol% to 10-20 mol%) can sometimes provide enough active sites to overcome gradual poisoning and drive the reaction to completion.[2][5]

  • Poor Catalyst Quality or Activity: The palladium catalyst (e.g., Pd/C) may have lost its activity due to improper storage or handling, leading to exposure to air and moisture.

    • Solution: Use Fresh Catalyst. If you suspect your catalyst is old or has been improperly stored, it's always best to use a fresh batch.[2]

    • Solution: Proper Storage. Palladium catalysts should be stored under an inert atmosphere (e.g., nitrogen or argon) and away from potential contaminants.

  • Insufficient Hydrogen Source (for Transfer Hydrogenation): The hydrogen donor, such as ammonium formate or formic acid, may be fully consumed before the debenzylation is complete.[2]

    • Solution: Increase Equivalents of Hydrogen Donor. Ensure you are using a sufficient excess of the hydrogen donor. Typically, 3 to 5 equivalents or more per benzyl group are recommended.[2][6]

  • Poor Mixing/Mass Transfer: In heterogeneous catalysis, efficient mixing is critical to ensure the substrate and hydrogen source have adequate contact with the solid catalyst surface.[5]

    • Solution: Vigorous Stirring. Make sure the reaction mixture is being stirred vigorously enough to keep the catalyst suspended and well-dispersed throughout the solution.[2][5]

Issue 2: I'm observing incomplete debenzylation, with significant amounts of the mono-benzylated intermediate remaining.

This is a common problem when dealing with di-benzylated amines, especially when the second benzyl group is sterically hindered.

Primary Causes & Troubleshooting Steps:

  • Steric Hindrance: The bulky nature of the substrate can make it difficult for the second benzyl group to access the catalytic sites.

    • Solution: Increase Reaction Temperature. Elevating the temperature (e.g., from room temperature to 50-80 °C) can provide the necessary activation energy to overcome the steric barrier for the removal of the second benzyl group.[2]

    • Solution: Optimize Hydrogen Donor (for Transfer Hydrogenation). Switching to a more reactive hydrogen donor or increasing its concentration can sometimes improve the efficiency of the second debenzylation step.[2]

    • Solution: Extend Reaction Time. In some cases, simply allowing the reaction to proceed for a longer period can lead to complete debenzylation.[2]

Issue 3: I'm seeing side reactions, such as reduction of other functional groups.

While catalytic hydrogenation is generally a mild method, other reducible functional groups in your molecule can sometimes react.

Primary Causes & Troubleshooting Steps:

  • Over-reduction: Prolonged reaction times or overly harsh conditions can lead to the reduction of other sensitive groups.

    • Solution: Careful Reaction Monitoring. Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed.[5]

    • Solution: Milder Conditions. Consider using milder conditions, such as lower hydrogen pressure or a less active catalyst, to improve selectivity.

    • Solution: Alternative Deprotection Methods. If selectivity remains an issue, explore alternative deprotection methods that are less likely to affect the other functional groups in your molecule, such as oxidative debenzylation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the deprotection of hindered N-benzyl amines.

Q1: What are the most common methods for removing a benzyl group from a hindered amine?

The most prevalent methods include:

  • Catalytic Hydrogenolysis: This is a widely used technique that employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the C-N bond.[5] The hydrogen source can be hydrogen gas or a donor molecule in a process called catalytic transfer hydrogenation.[5]

  • Catalytic Transfer Hydrogenation (CTH): A safer and often more convenient alternative to using flammable hydrogen gas, CTH generates hydrogen in situ from a donor molecule like ammonium formate, formic acid, or cyclohexene.[5][6][7]

  • Oxidative Debenzylation: This method uses an oxidizing agent, such as ceric ammonium nitrate (CAN), to remove the benzyl group.[8][9] It can be a good option when other reducible functional groups are present.

  • Acid-Catalyzed Debenzylation: In some cases, strong acids like sulfuric acid can be used to cleave the N-benzyl group.[10][11]

Q2: Why is removing a benzyl group from a hindered amine so challenging?

Steric hindrance plays a major role. The bulky groups surrounding the nitrogen atom can physically block the N-benzyl group from accessing the active sites on the catalyst surface. This slows down the reaction rate and can lead to incomplete deprotection.

Q3: How do I choose the right catalyst for my reaction?

Palladium on carbon (Pd/C) is the most common and versatile catalyst for N-debenzylation.[5] However, other catalysts like Pearlman's catalyst (Pd(OH)2/C) can sometimes be more effective, especially for more challenging substrates.[3] The choice of catalyst can also influence selectivity, so it's often worth screening a few different options.

Q4: Can I use dissolving metal reduction (e.g., Birch reduction) to remove an N-benzyl group?

While the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia) is a powerful method for reducing aromatic rings, its application for N-debenzylation can be less straightforward and may lead to undesired side reactions.[12][13][14][15] It is generally not the first choice for this transformation unless other methods have failed.

Q5: What are some key safety precautions to take when performing these reactions?

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry.[5] Always handle it in a well-ventilated area, and it's often safer to handle it as a slurry in the reaction solvent.

  • Hydrogen Gas: If using hydrogen gas, ensure you have a proper setup with a hydrogen balloon or a hydrogenation apparatus. Always work in a fume hood and be mindful of potential ignition sources.

  • Reaction Quenching: After the reaction is complete, carefully quench the catalyst (e.g., with water) before disposal to prevent it from igniting on the filter paper.[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for key debenzylation experiments.

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient and effective alternative to using hydrogen gas.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl protected amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL).[5]

  • Catalyst Addition: To the stirred solution, carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd).[5]

  • Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents per benzyl group) to the reaction mixture.[6][16]

  • Reaction: Stir the reaction mixture vigorously at room temperature or heat to reflux if necessary.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.[5]

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the palladium catalyst.[5][6] Wash the Celite® pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[5]

Protocol 2: Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)

This protocol is a useful alternative when catalytic hydrogenation is not feasible.[2]

  • Reaction Setup: Dissolve the N,N-dibenzyl-p-anisidine (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3:1, 10 mL) and cool the solution to 0 °C in an ice bath.[2]

  • Oxidant Addition: Add Ceric Ammonium Nitrate (CAN) (2.5 equivalents) portion-wise over 15 minutes.[2]

  • Reaction: Stir the reaction mixture at 0-25 °C and monitor its progress by TLC.[2]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Debenzylation Methods for a Hindered Amine

MethodReagentsTemperature (°C)Time (h)Yield (%)Notes
CTH 10% Pd/C, HCOONH4, MeOHReflux1285Good for general-purpose debenzylation.
Hydrogenolysis 10% Pd/C, H2 (1 atm), EtOH/AcOH602490Addition of acid is crucial for hindered substrates.[3]
Oxidative CAN, MeCN/H2O0-25275Useful for substrates with reducible functional groups.[2]

Visualizations

G cluster_0 Troubleshooting Workflow for Stalled Hydrogenation Start Reaction Stalled/Slow Check_Catalyst Check Catalyst Quality Start->Check_Catalyst Check_H2_Source Check H2 Source Check_Catalyst->Check_H2_Source Good Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst Old/Inactive Check_Mixing Check Mixing Check_H2_Source->Check_Mixing Sufficient Increase_H2_Donor Increase Equivalents of H2 Donor Check_H2_Source->Increase_H2_Donor Insufficient Check_Poisoning Suspect Catalyst Poisoning? Check_Mixing->Check_Poisoning Good Increase_Stirring Increase Stirring Rate Check_Mixing->Increase_Stirring Poor Add_Acid Add Acetic/Formic Acid Check_Poisoning->Add_Acid Yes Increase_Catalyst_Loading Increase Catalyst Loading Check_Poisoning->Increase_Catalyst_Loading Still Slow

Caption: Troubleshooting workflow for stalled hydrogenation reactions.

G cluster_1 General Mechanism of Catalytic Transfer Hydrogenation Substrate R-N(Bn)2 (Substrate) Catalyst Pd/C (Catalyst Surface) Substrate->Catalyst Adsorbs onto surface H_Donor HCOONH4 (Hydrogen Donor) H_Donor->Catalyst Generates H2 in situ Adsorbed_Substrate Adsorbed R-N(Bn)2 Catalyst->Adsorbed_Substrate Adsorbed_H Adsorbed Hydrogen Catalyst->Adsorbed_H Product R-NH2 (Product) Adsorbed_Substrate->Product Hydrogenolysis Adsorbed_H->Product Byproduct Toluene Product->Byproduct Cleavage

Caption: Simplified mechanism of catalytic transfer hydrogenation.

References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, 39B, 504-508.
  • Alcalde, M., Ferrer, M., Plou, F. J., & Ballesteros, A. (2002). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 4(6), 558-561.
  • Okumura, S., Zhang, K., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. Chemistry – An Asian Journal, 27(26).
  • Li, H., et al. (2011).
  • Ahmadi, S., et al. (2018). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane.
  • Borbély, A., et al. (2011). Catalytic transfer hydrogenation of sugar derivatives.
  • BenchChem. (2025).
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1368-1373.
  • Ram, S., & Spicer, L. D. (1987).
  • Hara, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(11), 14594-14600.
  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups.
  • Ram, S., & Spicer, L. D. (1987).
  • Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • BenchChem. (2025).
  • Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines.
  • Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing.
  • Elamin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(11), 1831-1834.
  • Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Pospisil, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 420-425.
  • Riley, J. G., & Grindley, T. B. (2006). De-O-Benzylation of Sterically Hindered Benzyl ETHERS[17]. Academia.edu.

  • Alcalde, M., et al. (2002). ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Organic Chemistry Portal. (2026).
  • Augustine, R. L., et al. (2004). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • Bull, S. D., et al. (2000). Chemoselective Oxidative Debenzylation of Tertiary N-Benzyl Amines.
  • Kumar, S., et al. (2015). General and efficient oxidative amidation of benzyl alcohols with amines using diacetoxyiodobenzene and TBHP. Academia.edu.
  • Kowalski, P., et al. (1998). ChemInform Abstract: Acid-Catalyzed N-Debenzylation of Benzylaminopyridines.
  • Hasan, A., & Watts, J. K. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • Donohoe, T. J., & Guyo, P. M. (1996). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Journal of the Chemical Society, Perkin Transactions 1, (21), 2467-2479.
  • Chandrasekhar, S., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(7), 9673-9684.
  • Wikipedia. (n.d.). Birch reduction.
  • Yang, S. S. (n.d.).
  • de la Fuente, A., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
  • Organic Chemistry Portal. (n.d.). Birch Reduction.
  • Alcaide, B., et al. (2004). Selective N-Debenzylation of Amides with p-TsOH.
  • de la Fuente, A., et al. (2020).
  • Chinese Journal of Organic Chemistry. (n.d.). Progress of N-Benzyl Removal.
  • Kowalski, P., et al. (1998). ACID-CATALYZED N-DEBENZYLATION OF BENZYLAMINOPYRIDINES. Khimiya Geterotsiklicheskikh Soedinenii, (6), 845-846.
  • Dykstra, K. D., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Alcalde, M., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Kim, B. H., et al. (2003). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Li, Z., & Lei, A. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 29(46).
  • Wang, D., et al. (2022).

Sources

Preventing racemization during 3-(Benzyloxy)-2-methylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Synthesis Guide Topic: Preventing Racemization in 3-(Benzyloxy)-2-methylpropan-1-amine Synthesis Ticket ID: #SYN-CHIRAL-003 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering challenges with the enantiopurity of 3-(benzyloxy)-2-methylpropan-1-amine . This seemingly simple building block contains a notorious "racemization trap" located at the C2 position.

The synthesis generally proceeds from the Roche Ester (Methyl 3-hydroxy-2-methylpropionate). The loss of optical purity (ee%) typically occurs in two specific "Danger Zones":

  • O-Benzylation: The use of strong bases (e.g., NaH) deprotonates the C2-position (alpha to the ester), forming a planar enolate and destroying chirality.

  • Amine Installation: If proceeding via an aldehyde intermediate (reductive amination), the C2-proton becomes acidic again, leading to racemization.

This guide provides a Racemization-Free Protocol using acid-catalyzed benzylation and an azide-based amination route to bypass these risks.

Module 1: The "Safe" Synthetic Pathway

The following workflow visualizes the difference between the "High Risk" conventional route and the "Low Risk" recommended route.

G Roche Roche Ester (Chiral Starting Material) NaH_Prot Step 1: NaH / BnBr (Strong Base) Roche->NaH_Prot Acid_Prot Step 1: Benzyl Trichloroacetimidate (TfOH cat. / Acidic) Roche->Acid_Prot Racemic_Ester Racemic Benzyl Ester (Chirality Lost via Enolate) NaH_Prot->Racemic_Ester Deprotonation @ C2 Chiral_Ester Chiral Benzyl Ester (>99% ee Retained) Acid_Prot->Chiral_Ester No Enolization Alcohol Intermediate Alcohol (LiAlH4 Reduction) Chiral_Ester->Alcohol LiAlH4 Aldehyde Route A: Oxidation to Aldehyde (Swern/Dess-Martin) Alcohol->Aldehyde Mesylate Route B: Mesylation (MsCl / Et3N) Alcohol->Mesylate Red_Am Reductive Amination (Racemization Risk!) Aldehyde->Red_Am Alpha-proton acidic Azide Azidation (NaN3) (SN2 on C1 - Safe) Mesylate->Azide Inversion at C1 (C2 unaffected) Final_Amine Target Amine (>99% ee) Azide->Final_Amine Staudinger/H2

Caption: Comparison of High-Risk (Red/Yellow) vs. Low-Risk (Green) synthetic pathways. The Acid-Catalyzed/Azide route preserves the C2 chiral center.

Module 2: Troubleshooting O-Benzylation (Step 1)

The Issue: Using Sodium Hydride (NaH) and Benzyl Bromide results in partial or total racemization. The Mechanism: The C2 proton in the Roche ester is alpha to a carbonyl group. NaH is basic enough (


) to deprotonate this position (

), creating a planar enolate. When the proton returns, it does so without facial selectivity, creating a racemate.

The Solution: Acid-Catalyzed Benzylation Use Benzyl 2,2,2-trichloroacetimidate (BTCA) . This reaction proceeds under acidic conditions, which suppresses enolate formation.

Protocol: Acid-Catalyzed Protection[1]
  • Reagents: Roche Ester (1.0 equiv), Benzyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Solvent: Anhydrous DCM or Cyclohexane/DCM (2:1).

  • Catalyst: Triflic acid (TfOH) or TMSOTf (0.05 – 0.1 equiv).

  • Procedure:

    • Dissolve Roche ester and BTCA in solvent under

      
      .
      
    • Cool to 0°C.[1][2]

    • Add catalyst dropwise.

    • Stir at 0°C -> RT for 3-12 hours.

    • Quench: Wash with saturated

      
       (Critical to remove acid before concentration).
      
  • Why this works: The imidate activates under acid to form a benzyl cation (or SN2-like transition state) which the alcohol attacks. The ester alpha-proton remains protonated and chiral configuration is locked.

Alternative (Mild Base): If you lack BTCA, use Silver(I) Oxide (


)  and Benzyl Bromide in DCM. 

acts as a mild base/halogen scavenger that is generally too weak to deprotonate the alpha-position.

Module 3: Troubleshooting Amine Installation (Step 3)

The Issue: Converting the intermediate alcohol to an amine often involves oxidation to an aldehyde (e.g., Swern) followed by reductive amination. The Risk: The aldehyde's alpha-proton is even more acidic (


) than the ester's. Even weak amine bases used in reductive amination can cause racemization.

The Solution: The Azide Pathway (No Carbonyls) Avoid the aldehyde entirely by converting the alcohol to a leaving group and displacing it.

Protocol: Mesylation & Azidation
  • Mesylation:

    • Substrate: 3-(benzyloxy)-2-methylpropan-1-ol.

    • Reagents: MsCl (1.2 equiv),

      
       (1.5 equiv), DCM, 0°C.
      
    • Note: The reaction occurs at C1 (primary alcohol). The C2 chiral center is untouched.

  • Azidation:

    • Reagents:

      
       (1.5 equiv), DMF, 60-80°C.
      
    • Mechanism:[2][3][4][5]

      
       attack on C1. Since C1 is achiral, inversion is irrelevant. C2 remains distant and secure.
      
  • Reduction:

    • Reagents:

      
       (Pd/C) or Staudinger conditions (
      
      
      
      ).
    • Result: Clean conversion to amine with 0% racemization.

Module 4: Analytical Validation

You cannot rely on optical rotation (


) alone, as it is notoriously unreliable for small molecules with flexible chains. You must use Chiral HPLC or GC.
ParameterRecommended MethodNotes
Column Chiralpak AD-H or OD-H (HPLC)Amylose/Cellulose based columns separate these benzyl amines well.
Mobile Phase Hexane : IPA (90:10 to 98:2)Add 0.1% Diethylamine (DEA) to sharpen the amine peak.[6]
Derivatization Mosher's Amide If direct HPLC fails, react amine with (R)-Mosher's acid chloride and analyze by

or

NMR. Diastereomeric peaks will be distinct.

Frequently Asked Questions (FAQ)

Q: Can I use NaH if I keep the temperature at -78°C? A: It is risky. While kinetic control helps, local concentrations of base during addition can still cause "micro-racemization." If you must use base, use Sodium hydride (NaH) with TBAI (catalytic) or


  rather than standard NaH conditions. However, the acid route is superior.

Q: I already made the aldehyde. Can I save it? A: Proceed immediately to reductive amination using Sodium Triacetoxyborohydride (


)  in DCE at 0°C. This reducing agent is milder and faster than Cyanoborohydride, potentially trapping the imine before it tautomerizes/racemizes. Do not store the aldehyde.

Q: Why not use the Evans Auxiliary method? A: You can, but it is atom-inefficient for such a small molecule. The Roche ester is commercially available in high enantiopurity and is far more cost-effective for scale-up, provided you follow the protection protocols above.

References

  • Eckenberg, P., et al. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, vol. 49, no. 8, 1993, pp. 1619-1624.

    • Establishes the acid-catalyzed benzylation protocol for base-sensitive chiral alcohols.
  • Wessel, H.P., et al. "Benzyl Trichloroacetimidate." Organic Syntheses, Coll. Vol. 10, 2004, p. 584.

    • Provides the standard preparation and usage of the imid
  • Dudley, G.B., et al. "A New Reagent for the Benzylation of Alcohols." Journal of Organic Chemistry, vol. 69, no. 22, 2004.

    • Describes neutral benzylation reagents (Dudley Reagent)
  • Dale, J.A., & Mosher, H.S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Chiral Amine." Journal of the American Chemical Society, vol. 95, no. 2, 1973.

    • Foundational text for using Mosher's amides to determine ee% of chiral amines.

Sources

Solubility issues of 3-(Benzyloxy)-2-methylpropan-1-amine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Benzyloxy)-2-methylpropan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in organic solvents. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the smooth progress of your experiments.

Understanding the Solubility of 3-(Benzyloxy)-2-methylpropan-1-amine HCl

3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride is an amine salt. The presence of the hydrochloride group significantly increases its polarity compared to its free base form.[1][2] This fundamental property governs its solubility behavior, making it more soluble in polar solvents and less soluble in non-polar (hydrocarbon) solvents.[3] The principle of "like dissolves like" is the cornerstone of understanding and predicting its solubility.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experimental work with 3-(Benzyloxy)-2-methylpropan-1-amine HCl.

Issue 1: The compound is not dissolving in a non-polar or weakly polar solvent (e.g., Toluene, Hexane, Diethyl Ether).
  • Probable Cause: A significant mismatch in polarity between the highly polar amine salt and the non-polar solvent. The ionic nature of the hydrochloride salt prevents effective solvation by non-polar solvent molecules.[2][3]

  • Solutions:

    • Solvent Selection: If the experimental conditions permit, switch to a more polar solvent. A comprehensive table of predicted solubility is provided below.

    • Conversion to Free Base: For reactions requiring a non-polar solvent, the amine hydrochloride can be converted to its more soluble free base form.

      Protocol for Conversion to Free Base:

      • Dissolve the 3-(Benzyloxy)-2-methylpropan-1-amine HCl in water.

      • Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH), dropwise while stirring until the solution becomes basic (test with pH paper).[1]

      • The free amine will separate, often as an oil or a precipitate.

      • Extract the free amine into a non-polar organic solvent like diethyl ether or dichloromethane.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Filter and evaporate the solvent to obtain the free amine.

    • Use of a Co-solvent: Introducing a small amount of a polar co-solvent, such as methanol or ethanol, can sometimes improve the solubility of a polar compound in a less polar medium.[4] This should be done judiciously as it can alter the reaction environment.

Issue 2: The compound has low solubility in a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane).
  • Probable Cause: While these solvents are more polar than hydrocarbons, their polarity may still be insufficient to fully dissolve the amine salt, especially at higher concentrations.

  • Solutions:

    • Heating: Gently warming the mixture can increase the solubility of many compounds.[3] Always ensure that the compound is stable at the elevated temperature.

    • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

    • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.[4]

Issue 3: The compound precipitates out of solution when another reagent is added.
  • Probable Cause: The addition of a non-polar reagent can decrease the overall polarity of the solvent system, causing the amine salt to crash out of solution. Alternatively, the added reagent may be reacting with the amine hydrochloride.

  • Solutions:

    • Slow Addition: Add the reagent slowly and with vigorous stirring to maintain a homogeneous solution.

    • Dilution: Perform the reaction at a higher dilution to keep all components in solution.

    • Temperature Control: Cooling the reaction mixture upon addition of the reagent may be necessary if an exothermic reaction is occurring.

Predicted Solubility Profile

Solvent ClassExamplesPredicted Solubility of 3-(Benzyloxy)-2-methylpropan-1-amine HClRationale
Polar Protic Water, Methanol, EthanolHighThe polar -OH and -NH₃⁺ groups can engage in strong hydrogen bonding and ion-dipole interactions.[3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have large dipole moments and can solvate the polar amine salt, though they cannot act as hydrogen bond donors.
Moderately Polar Dichloromethane, Ethyl Acetate, THFLow to ModerateThese solvents have intermediate polarity and may partially dissolve the compound, especially with heating.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe large difference in polarity results in poor solute-solvent interactions.[2]

Experimental Determination of Solubility

For applications requiring precise solubility values, it is recommended to determine this experimentally.

Protocol for Isothermal Solubility Measurement:

  • Preparation: Add an excess amount of 3-(Benzyloxy)-2-methylpropan-1-amine HCl to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Separation: Allow the excess solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Frequently Asked Questions (FAQs)

Q1: Why is my amine hydrochloride salt less soluble in organic solvents than the corresponding free amine?

Amine hydrochlorides are salts, giving them ionic character and making them significantly more polar than their free base counterparts.[1] This increased polarity leads to better solubility in polar solvents like water and lower alcohols, and poorer solubility in less polar organic solvents.[3]

Q2: Can I use heat to dissolve 3-(Benzyloxy)-2-methylpropan-1-amine HCl?

Yes, in many cases, heating can increase the solubility of a compound.[3] However, it is crucial to ensure that the compound and other components of your reaction mixture are stable at the temperature you are using. Always consult the safety data sheet (SDS) for thermal stability information if available.

Q3: How does the structure of 3-(Benzyloxy)-2-methylpropan-1-amine HCl influence its solubility?

The molecule has both polar and non-polar regions. The ammonium group (-NH₃⁺Cl⁻) is highly polar and capable of hydrogen bonding. The benzyl and propyl groups are non-polar. The overall solubility in a given solvent is a balance between these competing characteristics.

Q4: What is the best way to store 3-(Benzyloxy)-2-methylpropan-1-amine HCl?

It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Visualizing Solubility Concepts

G Solubility Decision Workflow for 3-(Benzyloxy)-2-methylpropan-1-amine HCl start Start: Need to dissolve 3-(Benzyloxy)-2-methylpropan-1-amine HCl solvent_choice Choose a Solvent start->solvent_choice is_polar Is the solvent polar? (e.g., Water, Methanol) solvent_choice->is_polar dissolves Soluble is_polar->dissolves Yes not_dissolves Insoluble / Poorly Soluble is_polar->not_dissolves No troubleshoot Troubleshooting Options not_dissolves->troubleshoot change_solvent Change to a more polar solvent troubleshoot->change_solvent heat_sonicate Apply heat or sonication troubleshoot->heat_sonicate free_base Convert to free base for non-polar solvents troubleshoot->free_base change_solvent->solvent_choice heat_sonicate->solvent_choice free_base->solvent_choice

Caption: A decision workflow for addressing solubility issues.

G Factors Influencing Solubility solubility Solubility of 3-(Benzyloxy)-2-methylpropan-1-amine HCl solute_props Solute Properties solubility->solute_props Determined by solvent_props Solvent Properties solubility->solvent_props Influenced by external_factors External Factors solubility->external_factors Affected by polarity High Polarity (Salt) solute_props->polarity h_bonding Hydrogen Bonding Capability solute_props->h_bonding molecular_size Molecular Size solute_props->molecular_size solvent_polarity Solvent Polarity ('Like dissolves like') solvent_props->solvent_polarity temperature Temperature external_factors->temperature pressure Pressure (for gases) external_factors->pressure

Caption: Key factors that determine the solubility of the compound.

References

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Retrieved from [Link]

  • AFG Bioscience LLC. Safety Data Sheet: 4-(4-Methylphenoxy)benzylamine hydrochloride. Retrieved from [Link]

  • McLaughlin, J. C. Experiment 27 Amines and Amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

  • Solubility of Things. Propylamine hydrochloride. Retrieved from [Link]

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19583. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Unknown 1 Qualitative Analysis. Retrieved from [Link]

Sources

Technical Support Center: Amine Synthesis & Alkylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Topic: Minimizing Dialkylation Side Products in Secondary Amine Synthesis

Welcome to the Amine Synthesis Knowledge Base

You have reached the Tier-3 Support Desk. We understand that selective mono-alkylation of amines is one of the most deceptively difficult transformations in organic chemistry. The "Polyalkylation Problem" arises because the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), creating a kinetic trap that favors over-alkylation.

This guide provides field-proven protocols to bypass this thermodynamic well. Choose the workflow that matches your substrate constraints.

Quick Diagnostic: Which Protocol Do You Need?
If your substrate is...[1][2][3][4][5][6]And you have...Use Protocol...
Inexpensive / Volatile No sensitive functional groupsKB-001: Direct Alkylation (Statistical Control)
Complex / Valuable An aldehyde/ketone partnerKB-002: Reductive Amination (The Gold Standard)
Acid-Sensitive / Fragile An alkyl halide partnerKB-003: Fukuyama Synthesis (Ns-Strategy)
Aryl Halide A need for C-N couplingKB-004: Buchwald-Hartwig (Catalytic Control)
KB-001: Direct Alkylation (Statistical Control)

Method: Nucleophilic Substitution (


)
Best For:  Simple, inexpensive amines (e.g., Methylamine, Allylamine).

The Mechanism of Failure: In a 1:1 mixture, as soon as the secondary amine is formed, it competes with the primary amine for the alkyl halide. Because the alkyl group is electron-donating, the secondary amine is more electron-rich (nucleophilic), leading to dialkylation.

KineticTrap RNH2 Primary Amine (Starting Material) R2NH Secondary Amine (Target) RNH2->R2NH + R-X (k1) RX Alkyl Halide R3N Tertiary Amine (Side Product) R2NH->R3N + R-X (k2 >> k1) OVER-ALKYLATION TRAP

Figure 1: The Kinetic Trap. The rate constant


 is often greater than 

, leading to unavoidable mixtures under stoichiometric conditions.

The Protocol: "Inverse Addition & High Dilution" To force the kinetics to favor mono-alkylation, you must statistically overwhelm the alkyl halide with the amine.

  • Stoichiometry: Use 5–10 equivalents of the primary amine relative to the alkyl halide.

  • Setup: Dissolve the amine in the solvent (THF or DMF).

  • Addition: Add the alkyl halide dropwise (very slowly) to the amine solution at

    
    .
    
    • Why: This ensures that at any local point in the flask, the concentration of

      
       is vastly higher than 
      
      
      
      , statistically favoring the collision with the primary amine.
  • Workup: Because you used a large excess of amine, the starting material is the primary contaminant. If volatile, remove by rotary evaporation. If non-volatile, use an acid/base extraction (see Purification section).

KB-002: Reductive Amination (The Gold Standard)

Method: Indirect Alkylation via Imine Reduction Best For: Valuable intermediates; avoiding over-alkylation entirely.

Technical Insight: This method bypasses the


 mechanism. The intermediate imine (

) is formed first. By selecting a reducing agent that reduces the imine faster than the carbonyl (aldehyde/ketone), but slower than the imine formation, you lock in the mono-alkylated product.

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) -


.
Note: 

is toxic and less selective. STAB is the modern standard (Abdel-Magid Protocol).

The Abdel-Magid Protocol (Step-by-Step):

  • Mix: In a dry flask, combine the amine (1.0 eq) and aldehyde/ketone (1.0–1.1 eq).

  • Solvent: Add 1,2-Dichloroethane (DCE) or THF.[4][7]

    • Tip: DCE is faster, but THF is greener.

  • Reagent: Add

    
     (1.4 eq) in one portion.
    
  • Catalyst (Optional): If using a ketone , add 1 equivalent of Acetic Acid (AcOH). Aldehydes usually do not require acid.[4][7]

  • Time: Stir at Room Temperature for 1–4 hours.

  • Quench: Add aqueous saturated

    
    . Extract with EtOAc.[6]
    

Troubleshooting Table: Reductive Amination

Issue Diagnosis Solution

| No Reaction (Ketone) | Imine formation is slow due to sterics. | Add 1 eq. AcOH or use


 to pre-form imine before adding reductant. |
| Dialkylation (Aldehyde)  | Very reactive aldehydes (e.g., Formaldehyde) can still dialkylate. | Use the "Stepwise Method": Form imine in MeOH first (2 hrs), then add 

at

. | | Gel Formation | Boron complexes are sticking to the product. | Quench with aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 30 mins. |
KB-003: Fukuyama Synthesis (Ns-Strategy)

Method: Protection-Activation-Deprotection Best For: Synthesis of secondary amines where reductive amination is impossible (e.g., alkylating with an alkyl halide that has no corresponding aldehyde).

Technical Insight: This method uses the Nosyl (2-nitrobenzenesulfonyl) group.[6][8][9] Unlike other sulfonamides, the Nosyl group renders the N-H proton acidic (


), allowing clean mono-alkylation. It is then removed under mild conditions, unlike the harsh acid required for Tosyl groups.

Fukuyama Step1 1. Protection R-NH2 + Ns-Cl NsAmine Nosyl-Amine (R-NH-Ns) Step1->NsAmine Step2 2. Alkylation + R'-X / K2CO3 NsAmine->Step2 Dialkyl Dialkyl Sulfonamide (R-N(Ns)-R') Step2->Dialkyl Step3 3. Deprotection PhSH / Base Dialkyl->Step3 Final Secondary Amine (R-NH-R') Step3->Final

Figure 2: The Fukuyama Pathway.[5] The Ns-group prevents over-alkylation by physically blocking the nitrogen and chemically deactivating it after the first alkylation.

Protocol:

  • Protection: React primary amine with 2-nitrobenzenesulfonyl chloride (NsCl) and

    
     in DCM.
    
  • Alkylation: React the Ns-amine with your Alkyl Halide (

    
    ) using 
    
    
    
    in DMF at
    
    
    .
    • Self-Validating Check: The reaction usually turns bright yellow/orange due to the nitrophenyl anion.

  • Deprotection: Treat the alkylated intermediate with Thiophenol (PhSH) and

    
     in DMF or MeCN.
    
    • Safety: Thiophenol is toxic and smells terrible. Bleach all glassware afterwards.

KB-004: Buchwald-Hartwig (Catalytic Control)

Method: Pd-Catalyzed C-N Coupling Best For: Arylating amines (making anilines) without forming diaryl products.

The Solution: Ligand Selection. Standard Pd ligands can lead to bis-arylation. To stop at the mono-arylated product, you need a ligand that creates a sterically crowded metal center, preventing the secondary amine product from binding again.

Recommended Ligands:

  • BrettPhos: Excellent for primary amines.[3][10]

  • RuPhos: Universal, but specifically good for secondary amines (preventing tertiary).

  • BINAP: The classic choice, but less active than the "Phos" ligands.

Protocol Note: Use a weak base like


 or 

if functional groups are sensitive. Use

for maximum speed with unfunctionalized substrates.[3]
References & Authority
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][7][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

  • Fukuyama, T. , Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

  • Surry, D. S. , & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

End of Technical Guide. For further assistance, consult the MSDS of all reagents before use.

Sources

Navigating the Challenges of Hygroscopic Amine Hydrochloride Salts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Pervasive Issue of Hygroscopicity

Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is a critical factor in the handling and formulation of many pharmaceutical compounds, particularly amine hydrochloride salts.[1][2] Moisture absorption can lead to a cascade of undesirable physical and chemical changes, including clumping, caking, deliquescence (dissolving in absorbed water), and chemical degradation through hydrolysis.[2][3][4] These alterations can significantly impact experimental accuracy by affecting sample weight, concentration, and stability, ultimately compromising the reliability of research and development outcomes.[5][6][7]

This guide is designed to equip you with the knowledge and practical techniques to mitigate the challenges posed by these sensitive materials.

Frequently Asked Questions (FAQs)

Q1: What makes amine hydrochloride salts prone to hygroscopicity?

A1: The hygroscopic nature of amine hydrochloride salts stems from the strong affinity of the ionic salt and the polar amine functional groups for water molecules, which are also polar.[1] The presence of the hydrochloride salt, in particular, enhances this effect. These salts can readily form hydrogen bonds with water molecules present in the atmosphere, leading to the absorption and retention of moisture.

Q2: How can I determine if my amine hydrochloride salt is hygroscopic?

A2: Visual inspection is the first step. Clumping, caking, or a "wet" appearance are clear indicators of moisture absorption.[3] For a more quantitative assessment, several analytical techniques can be employed. The most common is gravimetric sorption analysis (GSA), which measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a controlled temperature.[8][9] Other methods include thermogravimetric analysis (TGA) and Karl Fischer titration, which quantify the water content of a sample.[8][9]

Q3: What are the direct consequences of moisture absorption on my experiments?

A3: The consequences can be multifaceted and detrimental to your results:

  • Inaccurate Weighing: Absorbed water adds to the measured mass, leading to the use of less active compound than intended and resulting in lower-than-expected concentrations in your solutions.[3]

  • Degradation of the Compound: The presence of water can facilitate hydrolysis of the amine hydrochloride, leading to the formation of impurities and a decrease in the purity of your material.[3][6]

  • Altered Physical Properties: Moisture can change the crystal structure and physical form of the salt, which can affect its solubility, dissolution rate, and other critical physicochemical properties.[5][10]

  • Handling Difficulties: Caked or clumped materials are difficult to handle, weigh accurately, and dispense, leading to experimental errors and potential loss of valuable material.[11]

Q4: What is the ideal environment for storing hygroscopic amine hydrochloride salts?

A4: The key is to maintain a low-humidity environment. Store these salts in tightly sealed containers in a cool, dry place.[12][13][14] The use of a desiccator containing a suitable drying agent (desiccant) is highly recommended.[12] For particularly sensitive compounds, storage in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) provides the best protection against moisture.[12][15]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
The powder has formed hard clumps or has completely caked. Prolonged or repeated exposure to ambient humidity. Improperly sealed container. High ambient humidity in the storage area.For immediate use (non-critical applications): Gently break up clumps with a clean, dry spatula inside a glove box or a low-humidity environment.[3] For critical applications: It is strongly advised to use a fresh, unopened container of the compound. The water content of the caked material is unknown and will lead to inaccurate results. Prevention: Review and improve your storage and handling procedures. Always use a desiccator or glove box.[3]
Inconsistent results between experiments using the same batch of salt. The compound has absorbed varying amounts of moisture between uses due to repeated opening and closing of the container.Aliquot the bulk powder into smaller, single-use vials under a dry, inert atmosphere.[3] This minimizes the exposure of the entire batch to humidity each time a sample is needed.
Difficulty achieving complete dissolution of the salt. The absorbed water may have altered the salt's crystal structure or led to the formation of less soluble hydrates.Try gentle heating or sonication to aid dissolution. If the problem persists, the material may be degraded. It is best to use a fresh sample.
Observed degradation of the compound in solution over a short period. The presence of water in the weighed solid can accelerate the degradation of the compound in certain solvents.Ensure the salt is as dry as possible before preparing solutions. Use anhydrous solvents for solution preparation whenever possible.

Experimental Protocol: Weighing and Dispensing a Highly Hygroscopic Amine Hydrochloride Salt

This protocol outlines the best practices for handling a highly moisture-sensitive compound to ensure accuracy and maintain sample integrity.

Objective: To accurately weigh a specific mass of a hygroscopic amine hydrochloride salt while minimizing moisture absorption.

Materials:

  • Hygroscopic amine hydrochloride salt in its original, tightly sealed container.

  • Analytical balance (located in a low-humidity, draft-free area if possible).

  • Glove box or glove bag with a controlled inert atmosphere (e.g., dry nitrogen or argon).

  • Clean and dry weighing paper or weighing boat.

  • Clean and dry spatulas.

  • Pre-dried vials for aliquoting (if necessary).

Workflow Diagram:

G cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing A Transfer all necessary materials into the glove box. B Allow the salt container to equilibrate to the glove box temperature before opening. A->B C Place weighing boat on the balance and tare. D Quickly open the salt container and transfer the approximate amount of powder. C->D E Immediately and securely close the salt container. D->E F Record the exact weight. E->F G Immediately use the weighed powder for your experiment. F->G H If aliquoting, transfer the bulk powder into pre-dried vials and seal them tightly. F->H

Caption: Workflow for handling hygroscopic salts.

Step-by-Step Procedure:

  • Preparation: a. Transfer the unopened container of the amine hydrochloride salt, weighing boat, spatulas, and any necessary vials into the glove box. b. Allow the container to equilibrate to the temperature inside the glove box for at least 30 minutes. This prevents condensation from forming on the cold powder when the container is opened.[16]

  • Weighing: a. Place the weighing boat on the analytical balance inside the glove box and tare the balance. b. Minimize the time the primary container is open. Quickly open the container, use a clean, dry spatula to transfer the desired amount of powder to the weighing boat.[3] c. Immediately and securely close the lid of the primary container.[3] d. Record the precise weight of the powder.

  • Post-Weighing: a. Promptly transfer the weighed powder to your reaction vessel or volumetric flask for dissolution. b. If you need to aliquot the remaining powder, do so in the glove box. Transfer portions of the powder into smaller, pre-dried vials and seal them tightly. c. Store the main container and any aliquots in a desiccator, even after they have been handled in the glove box.

Visualizing the Decision-Making Process

The following diagram illustrates a logical approach to handling amine hydrochloride salts based on their known or suspected hygroscopicity.

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive


H NMR Spectrum Analysis of 3-(Benzyloxy)-2-methylpropan-1-amine: A Platform and Solvent Comparison Guide 

For drug development professionals and synthetic chemists, 3-(Benzyloxy)-2-methylpropan-1-amine serves as a highly versatile, functionalized building block. However, its structural anatomy—featuring a primary amine, a chiral center at the C2 position, and a benzyl ether—creates a highly complex nuclear magnetic resonance (NMR) profile.

This guide provides an objective comparison of analytical platforms (High-Field vs. Benchtop NMR) and solvent systems (CDCl


 vs. DMSO-d

) to establish the most rigorous workflow for the structural verification of this molecule.

Part 1: Structural Deconstruction & Theoretical H NMR Profile

To understand the analytical challenges of 3-(Benzyloxy)-2-methylpropan-1-amine, we must first analyze its stereochemistry. The molecule possesses a stereogenic center at the C2 carbon. Because of this chirality, the two protons on the adjacent C1 methylene (-CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-NH

), the C3 methylene (-O-CH

-), and the benzylic methylene (Ph-CH

-O-) are topologically and magnetically non-equivalent.

These are known as diastereotopic protons . Because they experience different shielding environments, they possess distinct chemical shifts and will couple with each other (geminal coupling,


 Hz), as well as with the adjacent C2 methine proton[1]. This transforms what would normally be simple doublets or triplets into complex ABX spin systems.

Table 1: Expected


H NMR Signal Assignments (400 MHz, CDCl

)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Rationale
Aromatic (Ph-H) 7.25 – 7.35Multiplet (m)5HStandard aromatic ring shielding.
Benzylic (Ph-CH

-O)
~4.50AB quartet (dd)2HDiastereotopic due to the C2 chiral center.
C3 Methylene (-O-CH

-)
3.30 – 3.45Multiplet (m)2HDiastereotopic; couples to C2 methine.
C1 Methylene (-CH

-N)
2.60 – 2.80Multiplet (m)2HDiastereotopic; couples to C2 methine.
C2 Methine (-CH-) 1.85 – 2.00Multiplet (m)1HCouples to C1, C3, and methyl protons.
Amine (-NH

)
1.20 – 1.60Broad singlet (br s)2HLabile protons; highly solvent-dependent.
Methyl (-CH

)
0.90 – 0.95Doublet (d)3HVicinal coupling to C2 methine (

Hz).

Part 2: Platform Comparison — High-Field vs. Benchtop NMR

The presence of diastereotopic protons makes the choice of magnetic field strength critical for accurate structural elucidation.

Benchtop NMR (60 – 90 MHz)

Modern benchtop NMR systems utilize permanent cryogen-free magnets, offering rapid, cost-effective QA/QC directly in the synthetic lab[2]. However, at 60 MHz, the Larmor frequency dictates that 1 ppm equals 60 Hz. A standard multiplet with a 7 Hz coupling constant spans roughly 15–20 Hz, which equates to a massive 0.3 ppm signal width on a benchtop system[3].

  • The Result: The complex multiplets of the C1, C2, and C3 protons (clustered between 1.8 and 3.5 ppm) will merge into an uninterpretable aliphatic envelope due to severe second-order roofing effects (

    
    ). Benchtop NMR is sufficient for verifying the presence of the benzyl group and gross purity, but it fails at rigorous stereochemical characterization.
    
High-Field NMR ( 400 MHz)

High-field spectrometers utilize superconducting magnets to maximize sensitivity and resolution. At 400 MHz, 1 ppm equals 400 Hz, meaning the same 20 Hz multiplet spans only 0.05 ppm[3].

  • The Result: The chemical shift dispersion is large enough to isolate the benzylic AB quartet and resolve the individual diastereotopic multiplets of the C1 and C3 protons. This allows the analyst to extract exact geminal (

    
    ) and vicinal (
    
    
    
    ) coupling constants, providing definitive proof of the molecular architecture.

Part 3: Solvent System Comparison — CDCl vs. DMSO-d

The choice of deuterated solvent fundamentally alters the behavior of the primary amine group due to differential solvation and hydrogen-bonding dynamics.

  • CDCl

    
     (Non-polar, aprotic):  In chloroform, the -NH
    
    
    
    protons experience minimal intermolecular hydrogen bonding. They undergo rapid chemical exchange and typically appear as a broad, featureless singlet around 1.2–1.6 ppm. CDCl
    
    
    is the preferred solvent for baseline structural verification because it minimizes solvent-solute interactions.
  • DMSO-d

    
     (Polar, strongly hydrogen-bonding):  DMSO acts as a powerful hydrogen bond acceptor. The interaction between the amine protons and the highly polar sulfoxide oxygen causes significant localized deshielding. The solvent shift (
    
    
    
    ) for labile amine protons can be as large as +3.0 to +4.6 ppm[4]. This pushes the -NH
    
    
    signal significantly downfield. Furthermore, the strong hydrogen bonding slows the proton exchange rate, which can occasionally reveal
    
    
    coupling between the -NH
    
    
    and C1 methylene protons[5]. Caution: The residual water peak in DMSO-d
    
    
    (3.33 ppm) can obscure the critical C3 methylene signals.

Part 4: Self-Validating Experimental Protocol

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your analytical workflow, every NMR acquisition must be a self-validating system. Follow this step-by-step protocol for high-field (400 MHz) acquisition:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 3-(Benzyloxy)-2-methylpropan-1-amine in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
  • Validation Check: The solution must be optically clear. Particulates degrade magnetic field homogeneity. Filter through a glass wool plug if any turbidity is observed.

Step 2: Instrument Tuning, Locking, and Shimming

  • Insert the sample, lock onto the deuterium frequency of CDCl

    
    , and execute gradient shimming (Z1, Z2, Z3).
    
  • Validation Check: Measure the full-width at half-maximum (FWHM) of the residual CHCl

    
     peak at 7.26 ppm. The FWHM must be 
    
    
    
    Hz to confirm optimal magnetic field homogeneity.

Step 3: Acquisition Parameters

  • Set the pulse angle to 30°. Ensure the relaxation delay (D1) is at least 5 times the longest longitudinal relaxation time (

    
    ) of the aliphatic protons (typically set D1 = 5 seconds for quantitative integration). Acquire 16 scans.
    
  • Validation Check: Inspect the Free Induction Decay (FID). The signal must fully decay into the baseline noise before the acquisition time (aq) ends to prevent truncation artifacts (sinc wiggles).

Step 4: Processing and Integration

  • Apply a mild exponential apodization function (Line Broadening, LB = 0.3 Hz) to enhance the signal-to-noise ratio without sacrificing multiplet resolution. Fourier transform, phase correct, and apply a polynomial baseline correction.

  • Validation Check: Calibrate the chemical shift using TMS (0.00 ppm). Set the integral of the isolated methyl doublet (~0.95 ppm) to exactly 3.00. The total integration of the aromatic region must yield exactly 5.00

    
     0.10, mathematically confirming the analytical integrity of the entire spectrum.
    

Part 5: Workflow Visualization

NMR_Workflow Sample 3-(Benzyloxy)-2-methylpropan-1-amine Sample Preparation Platform Select NMR Platform Sample->Platform Benchtop Benchtop NMR (60-90 MHz) - Rapid QA/QC - Peak Overlap (2nd Order) - Lower Sensitivity Platform->Benchtop Routine Purity Check HighField High-Field NMR (≥400 MHz) - Exact Structural Elucidation - Resolves Diastereotopic Protons - High Sensitivity Platform->HighField Rigorous Characterization Solvent Solvent Selection HighField->Solvent CDCl3 CDCl3 - Minimal NH2 shift - Good baseline resolution Solvent->CDCl3 Standard Analysis DMSO DMSO-d6 - NH2 H-bonding (Downfield) - Potential solvent overlap Solvent->DMSO Amine/Protic Studies

NMR platform and solvent decision matrix for amine building block structural analysis.

References

  • Benchtop NMR Breaks New Ground Technology Networks[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Academia.edu / Magnetic Resonance in Chemistry[Link]

  • 1H chemical shifts in NMR: Part 23 (ResearchGate Mirror) ResearchGate[Link]

  • Advanced Organic Chemistry: Part A: Structure and Mechanisms Al-Mustansiriyah University[Link]

  • Stereochemistry, Conformation, and Stereoselectivity Windows.net[Link]

Sources

A Predictive and Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and prediction of the ¹³C NMR chemical shifts for 3-(benzyloxy)-2-methylpropan-1-amine. In the absence of direct experimental data in publicly available spectral databases, this document serves as a crucial reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy and comparing data from structurally analogous compounds, we offer a robust, predictive framework for the characterization of this molecule.

Our approach is grounded in the systematic dissection of the target molecule into its core structural fragments. We then correlate these fragments with known experimental ¹³C NMR data from similar structures, including isobutylamine, 2-methyl-1-propanol, and benzyl ether. This comparative methodology allows for a reasoned and scientifically sound prediction of the chemical shifts, providing a valuable tool for spectral assignment and structural verification.

Predicted ¹³C NMR Chemical Shifts

The structure of 3-(benzyloxy)-2-methylpropan-1-amine presents nine unique carbon environments. The predicted chemical shifts for each carbon are detailed below, with a thorough explanation of the underlying principles and comparative data that inform these predictions.

.

CarbonPredicted Chemical Shift (ppm)Rationale
C1 (-CH₂-NH₂)~45-50The aminomethyl carbon is influenced by the electron-withdrawing nitrogen. Its shift is predicted to be slightly downfield compared to the C1 in isobutylamine (~48 ppm) due to the distant (gamma) deshielding effect of the benzyloxy group.
C2 (-CH(CH₃)-)~35-40This methine carbon is beta to the oxygen of the benzyloxy group, which will cause a significant downfield shift compared to the equivalent carbon in isobutylamine (~27 ppm). The influence of the beta-substituent is a well-documented deshielding effect[1].
C3 (-CH₂-O-)~75-80As a carbon directly bonded to an ether oxygen, a strong deshielding effect is expected. This prediction is based on the chemical shift of the -CH₂OH carbon in 2-methyl-1-propanol (~69 ppm)[2], with an additional downfield shift due to the replacement of a proton with the more electron-withdrawing benzyl group.
C4 (-CH₃)~18-22The methyl carbon is beta to the ether oxygen, which should result in a slight downfield shift compared to the methyl groups in 2-methyl-1-propanol (~19 ppm)[2].
C5 (-CH₂-Ph)~72-75This benzylic methylene carbon, being part of an ether linkage, will be significantly deshielded. Its chemical shift is expected to be very similar to that observed in benzyl ether (~72 ppm).
C6 (ipso-C)~138-140The quaternary aromatic carbon directly attached to the -OCH₂- group. Its chemical shift is predicted based on values for similar carbons in benzyl ethers.
C7 (ortho-C)~127-129These aromatic carbons are ortho to the substituent.
C8 (meta-C)~128-130These aromatic carbons are meta to the substituent.
C9 (para-C)~127-129The aromatic carbon para to the substituent.

Comparative Analysis with Structurally Related Compounds

To build a strong predictive model, it is essential to compare our target molecule with known compounds that represent its key structural features. The following table presents experimental ¹³C NMR data for isobutylamine, 2-methyl-1-propanol, and benzyl ether, which serve as the foundation for our predictions.

CompoundC1 (ppm)C2 (ppm)C3/Methyl (ppm)Benzylic CH₂ (ppm)Aromatic (ppm)
Isobutylamine 48.127.220.8N/AN/A
2-Methyl-1-propanol [2]69.430.919.0N/AN/A
Benzyl Ether N/AN/AN/A72.1127.7, 127.8, 128.4, 138.4
3-(Benzyloxy)-2-methylpropan-1-amine (Predicted) ~45-50~35-40~18-22 (C4)~72-75 (C5)~127-140 (C6-C9)

This comparison highlights the expected electronic effects of the substituents. The introduction of the electronegative benzyloxy group at the 3-position is predicted to cause a downfield shift (deshielding) on the beta-carbon (C2) and a less pronounced effect on the gamma-carbon (C1) relative to isobutylamine. The chemical shifts of the benzylic portion of the molecule are expected to remain largely consistent with those observed in benzyl ether.

Visualizing the Predicted Assignments

The following diagram illustrates the molecular structure of 3-(benzyloxy)-2-methylpropan-1-amine with each unique carbon atom labeled according to the predicted chemical shifts.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire Acquire Spectrum (Proton Decoupled) setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Spectrum (to solvent peak) process->calibrate analyze Analyze & Assign Chemical Shifts calibrate->analyze

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 3-(benzyloxy)-2-methylpropan-1-amine. By grounding our predictions in the experimental data of structurally similar compounds and fundamental NMR principles, we offer a reliable starting point for the spectral analysis of this molecule. The detailed experimental protocol further equips researchers with the necessary information to obtain and validate these predictions through empirical measurement. As with any predictive work, experimental verification remains the gold standard, and this guide is intended to facilitate, not replace, such endeavors.

References

  • Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Online]. Available: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Online]. Available: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online]. Available: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzyl Ether Amines

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the structural nuances of pharmacologically active molecules is paramount. Benzyl ether amines, a scaffold present in numerous therapeutic agents and synthetic intermediates, demand rigorous analytical characterization. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural insight. However, interpreting the fragmentation patterns of these molecules requires a deep understanding of the underlying gas-phase ion chemistry, where the interplay between the benzyl, ether, and amine moieties dictates the fragmentation pathways.

This guide provides an in-depth comparison of the fragmentation behaviors of benzyl ether amines under common mass spectrometric conditions. We will move beyond simple spectral interpretation to explore the causality behind bond cleavages, the influence of ionization techniques, and how to leverage this knowledge for confident structural elucidation.

The Decisive Role of Functional Groups in Fragmentation

The fragmentation of a benzyl ether amine is not random; it is a predictable process governed by the relative stabilities of the resulting fragment ions. The two primary functional groups—the benzyl ether and the amine—create competing and complementary fragmentation channels.

  • The Benzyl Ether Moiety: The driving force for fragmentation within this group is the exceptional stability of the resulting C₇H₇⁺ cation (m/z 91). This ion can exist as either the benzyl cation or, more commonly, rearranges to the highly stable tropylium ion.[1][2] Consequently, cleavage of the benzylic C-O bond is a dominant and diagnostically significant pathway.[3]

  • The Amine Moiety: Aliphatic amines are characterized by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[4] This process results in the formation of a resonance-stabilized iminium ion, a highly favored pathway. The specific masses of these iminium ions provide crucial information about the substitution pattern around the nitrogen atom.

Under soft ionization conditions like Electrospray Ionization (ESI), the site of protonation dictates the subsequent fragmentation cascade. The amine nitrogen is typically more basic than the ether oxygen, making it the preferred site of protonation. This charge-directed fragmentation often initiates cleavage pathways originating from the N-terminus of the molecule.[5][6]

Core Fragmentation Pathways & Mechanisms

Upon collisional activation (e.g., in MS/MS or CID experiments), protonated benzyl ether amines primarily fragment via several key pathways.

Pathway A: Benzylic C-O Cleavage

This is often the most prominent fragmentation route, leading to the signature m/z 91 ion. The reaction proceeds via heterolytic cleavage of the bond between the benzylic carbon and the ether oxygen.

Caption: Formation of the diagnostic tropylium/benzyl cation (m/z 91).

Pathway B: α-Cleavage (Amine-directed)

Cleavage of the C-C bond alpha to the nitrogen atom is a classic fragmentation for amines.[7][8] This pathway yields a stable iminium ion and a neutral radical. The mass of the iminium ion is highly informative for identifying the substituents on the amine.

Caption: α-Cleavage leading to a characteristic iminium ion.

Pathway C: Charge-Remote Fragmentation & Rearrangements

In more complex systems, fragmentation can be initiated by a proton transfer to a less favorable site, such as the ether oxygen.[9][10] This can lead to ion-neutral complex-mediated pathways, resulting in rearrangements and the loss of neutral molecules like formaldehyde (CH₂O) or an alcohol.[7][9] These pathways are often less intense but can provide confirmatory structural data.

Comparative Analysis: Ionization Technique and Substituent Effects

The observed fragmentation pattern is highly dependent on the experimental conditions. A direct comparison highlights the importance of methodological choices.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Initial Ion Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, often non-selective. Molecular ion may be weak or absent.[3][11]Controlled, charge-directed fragmentation. Abundant precursor ion.[5][6]
Key Fragments Abundant m/z 91. Numerous small iminium ions and hydrocarbon fragments.Abundant m/z 91. Larger iminium ions from α-cleavage are common. Pathways depend on collision energy.
Best For Database matching (e.g., NIST library) for known, smaller compounds.Structural elucidation of novel or larger molecules, including biologics.[6]

Substituent Effects: The presence of substituents, particularly on the aromatic ring, can influence fragmentation.[9]

  • Electron-donating groups (e.g., -OCH₃) can further stabilize the benzyl cation, potentially increasing the relative abundance of the corresponding substituted m/z 121 ion.

  • Electron-withdrawing groups (e.g., -NO₂) can destabilize the benzyl cation, potentially promoting alternative fragmentation pathways like those directed by the amine.[12]

Table 1: Predicted Diagnostic Ions for Substituted Benzyl Ether Amines
CompoundPrecursor Ion [M+H]⁺Primary Benzylic FragmentPrimary Iminium Fragment (α-cleavage)
N,N-dimethyl-1-(benzyloxy)propan-2-amine208.17m/z 91 (C₇H₇⁺)m/z 58 (C₃H₈N⁺)
1-((4-methoxybenzyl)oxy)-N,N-dimethylpropan-2-amine238.18m/z 121 (C₈H₉O⁺)m/z 58 (C₃H₈N⁺)
1-((4-nitrobenzyl)oxy)-N,N-dimethylpropan-2-amine253.15m/z 136 (C₇H₆NO₂⁺)m/z 58 (C₃H₈N⁺)

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a self-validating workflow for the characterization of a novel benzyl ether amine using a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

cluster_workflow Experimental Workflow for Benzyl Ether Amine Analysis prep 1. Sample Preparation (1-10 µM in 50:50 ACN:H₂O with 0.1% Formic Acid) infusion 2. Direct Infusion (5-10 µL/min) prep->infusion ms1 3. MS1 Full Scan (Identify [M+H]⁺) infusion->ms1 ms2_select 4. Isolate [M+H]⁺ (Isolation width ~1-2 m/z) ms1->ms2_select ms2_frag 5. CID Fragmentation (Ramped Collision Energy 10-40 eV) ms2_select->ms2_frag analysis 6. Data Analysis (Identify diagnostic ions, propose fragmentation pathways) ms2_frag->analysis

Caption: Logical workflow for ESI-MS/MS analysis of benzyl ether amines.

Step-by-Step Methodology:

  • System Suitability and Calibration:

    • Causality: Before any sample analysis, ensure the instrument is performing optimally. Calibration ensures high mass accuracy, which is critical for assigning correct elemental compositions to fragments.

    • Procedure: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-1000) using the manufacturer's recommended calibration solution (e.g., ESI-L Tuning Mix). Verify that mass accuracy is < 5 ppm and resolution is within specifications.

  • Sample Preparation:

    • Causality: Proper sample preparation prevents contamination and ensures efficient ionization. The acidic mobile phase promotes the formation of the protonated [M+H]⁺ ion.

    • Procedure: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., Methanol or Acetonitrile). Dilute to a final concentration of 1-10 µM in 50:50 Acetonitrile:Water containing 0.1% formic acid.

  • MS1 Data Acquisition:

    • Causality: A full scan MS1 spectrum is required to identify the precursor ion ([M+H]⁺) for subsequent MS/MS analysis.

    • Procedure: Infuse the sample into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the analyte. Key ESI source parameters to optimize include gas temperature (e.g., 325 °C), gas flow (e.g., 11 L/min), and capillary voltage (e.g., 3000-4000 V).[13]

  • MS/MS Data Acquisition (CID):

    • Causality: This is the core fragmentation experiment. By isolating the precursor ion and colliding it with a neutral gas (e.g., N₂ or Ar), we induce fragmentation and generate the product ion spectrum. Ramping the collision energy allows for the observation of both low-energy (stable ion) and high-energy (more complete fragmentation) pathways.

    • Procedure: Set up a product ion scan experiment. Select the m/z of the [M+H]⁺ ion identified in Step 3 as the precursor ion. Apply a ramp of collision energy (e.g., 10-40 eV). This will provide a composite spectrum showing fragments formed at different energy levels.

  • Data Analysis and Interpretation:

    • Causality: The final step is to piece together the evidence from the spectrum to confirm the structure.

    • Procedure: Analyze the MS/MS spectrum for the presence of the key diagnostic ions discussed in this guide. Look for the prominent m/z 91 peak. Identify potential iminium ions from α-cleavage. Calculate the mass differences (neutral losses) between the precursor ion and major fragment ions to propose fragmentation pathways. Use high mass accuracy data to confirm the elemental composition of key fragments.

Conclusion

The mass spectrometric fragmentation of benzyl ether amines is a predictable and informative process driven by the formation of stable benzylic cations and iminium ions. By understanding the core fragmentation pathways and the influence of analytical parameters, researchers can move from simple spectral observation to confident, mechanism-based structural confirmation. A systematic approach, beginning with a full MS1 scan to identify the precursor followed by a detailed MS/MS analysis using ramped collision energy, provides a comprehensive dataset for the unambiguous characterization of these important molecules. This guide serves as a foundational framework for developing robust analytical methods and interpreting the rich structural information contained within a mass spectrum.

References

  • Journal of the American Society for Mass Spectrometry. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. Available at: [Link]

  • PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. National Library of Medicine. Available at: [Link]

  • PMC. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Center for Biotechnology Information. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • De Gruyter. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • American Society for Mass Spectrometry. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Available at: [Link]

  • MDPI. (2019). Mass Spectrometry Reveals Complexing Properties of Modified PNP-Lariat Ether Containing Benzyl Derivative of (S)–Prolinamine. Molecules. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • PubMed. (2012). Gas-phase chemistry of benzyl cations in dissociation of N-benzylammonium and N-benzyliminium ions studied by mass spectrometry. National Library of Medicine. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

  • PMC. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. National Center for Biotechnology Information. Available at: [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Interpretation of mass spectra. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Stability and reactivity of the benzyl and tropylium cations in the gas phase. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009). Available at: [Link]

  • JILA. (n.d.). Gas-Phase Ion Chemistry: Kinetics and Thermodynamics by Charles M. Nichols. Available at: [Link]

  • PubMed. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. National Library of Medicine. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012). Available at: [Link]

  • ResearchGate. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Available at: [Link]

  • SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Benzyl-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience has shown that while benzyl-protected amino alcohols are ubiquitous intermediates in pharmaceutical synthesis, they present a unique constellation of challenges for chromatographic analysis. Their amphipathic nature—conferred by the hydrophobic benzyl protecting group and the polar, ionizable amino alcohol core—demands a carefully considered, multi-faceted approach to HPLC method development. This guide eschews a one-size-fits-all template. Instead, it provides a comparative analysis of strategic choices, grounded in chemical principles and supported by experimental data, to empower researchers in developing robust, specific, and reliable analytical methods for both purity and enantiomeric excess determination.

The Analyte: Understanding the Chromatographic Personality

The key to any successful method development lies in a deep understanding of the analyte's physicochemical properties. Benzyl-protected amino alcohols are defined by three critical features that dictate their behavior on an HPLC column:

  • Aromatic Moiety: The benzyl group provides a strong chromophore for UV detection (typically around 210-220 nm and a weaker absorbance around 254-265 nm) and introduces significant hydrophobicity, which is the primary driver for retention in reversed-phase chromatography.[1][2] This group also offers the potential for π-π interactions with specific stationary phases.

  • Basic Amino Group: The amino group is basic, with a pKa typically in the range of 8-10. This means its ionization state is highly dependent on the mobile phase pH.[3][4] Operating near the pKa can lead to severe peak tailing and poor reproducibility as the analyte exists as a mixture of ionized and non-ionized forms.[4]

  • Chiral Center: The stereocenter at the alcohol-bearing carbon is often critical to the molecule's biological activity, necessitating chiral separation to determine enantiomeric purity.

This duality of a hydrophobic "head" and a polar, ionizable "tail" is the central challenge we must address.

cluster_Molecule Key Analyte Features cluster_Properties Influencing Chromatographic Behavior A Benzyl-Protected Amino Alcohol B Benzyl Group (Hydrophobic, UV Active, π-π Interactions) A->B Drives RP Retention C Amino Group (Basic, Ionizable, pH-Sensitive) A->C Affects Peak Shape D Chiral Center (Requires Specific CSPs) A->D Dictates Chiral Method cluster_Method1 Primary Method: Reversed-Phase (Hydrophobicity) cluster_Method2 Orthogonal Method: HILIC (Polarity) cluster_Result1 Result 1: Co-elution cluster_Result2 Result 2: Separation M1 Injection API + Impurity R1 Single Peak (False Purity) M1:f1->R1 M2 Injection Impurity API R2 Two Peaks (True Purity) M2:f2->R2 Sample Sample with Hidden Impurity Sample->M1 Analysis 1 Sample->M2 Analysis 2

Sources

Advanced Analytical Guide: C11H17NO Derivatives (Mexiletine & Isomers)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C11H17NO Challenge

The molecular formula C11H17NO represents a critical scaffold in pharmaceutical chemistry, most notably corresponding to Mexiletine (Class IB antiarrhythmic) and N-Methylephedrine (sympathomimetic amine).[1][2] While these compounds share identical elemental compositions, their pharmacological profiles and metabolic pathways diverge radically.[3]

This guide provides a rigorous comparison of analytical methodologies for characterizing C11H17NO derivatives. Unlike standard datasheets, we focus on the comparative performance of elemental analysis (EA) against modern orthogonal techniques (HRMS, NMR) and evaluate derivatization strategies for bioanalysis.

Key Compounds of Interest
CompoundStructure TypeTherapeutic ClassKey Analytical Challenge
Mexiletine Aryl ether amineAntiarrhythmic / AnalgesicHygroscopicity of HCl salt affects EA accuracy.[1][2]
N-Methylephedrine Amino-alcoholBronchodilator / StimulantDiastereomer separation required.[1][2]
4-Ethoxyamphetamine PhenethylamineResearch ChemicalDistinguishing regioisomers from Mexiletine.[1][2]

Elemental Analysis: Theoretical vs. Experimental Benchmarks

Elemental Analysis (CHN) remains the gold standard for establishing bulk purity and confirming salt stoichiometry. However, for C11H17NO amine derivatives, the presence of hydrochloride salts (C11H17NO·HCl) significantly alters the theoretical mass fractions.[1]

Comparative Data: Free Base vs. Hydrochloride Salt

Researchers often misinterpret EA data by failing to account for partial hydroscopic water or residual solvent in the salt lattice.[1]

ElementTheoretical (Free Base)Theoretical (HCl Salt)Acceptance Tolerance (±0.4%)Common Error Source
Carbon (C) 73.70% 61.25% 60.85% – 61.65%Carbonate formation (high C) or solvent inclusion.[1][2]
Hydrogen (H) 9.56% 8.41% 8.01% – 8.81%Hygroscopic water uptake (high H).[1][2]
Nitrogen (N) 7.81% 6.49% 6.09% – 6.89%Incomplete combustion of amine salts.[1]
Oxygen (O) 8.93% 7.42% N/A (Calculated)Oxidation of ether linkage (Mexiletine).[1][2]

Critical Insight: For Mexiletine HCl, a deviation of >0.5% in Carbon often indicates contamination with the synthetic precursor 2,6-dimethylphenol , while elevated Hydrogen suggests moisture absorption, a known issue with amine hydrochloride salts.

Performance Comparison: Analytical Alternatives

To validate C11H17NO derivatives, EA must be paired with orthogonal methods. Below is a performance comparison of identifying Mexiletine against its isomers.

Method Selection Matrix
FeatureElemental Analysis (CHN) High-Res MS (Q-TOF) 1H-NMR (500 MHz) Derivatized GC-MS
Specificity Low (Isomer blind)High (Formula confirmation)Very High (Structural elucidation)High (Bioanalysis)
Sample Req. High (2–5 mg)Low (<1 µg)Medium (5–10 mg)Low (pg/mL sensitivity)
Throughput LowHighMediumHigh
Best For: Purity & Salt Confirmation Trace Impurity Detection Isomer Differentiation PK/Metabolite Studies

Experimental Protocols

Protocol A: High-Precision CHN Analysis of Hygroscopic Amine Salts

Objective: To eliminate moisture interference in Mexiletine HCl analysis.

  • Pre-Drying: Dry the sample (10 mg) in a vacuum oven at 60°C for 4 hours over P₂O₅.

  • Weighing: Transfer sample immediately to a tin capsule in a glove box (N₂ atmosphere) to prevent re-absorption of atmospheric moisture.

  • Combustion: Set furnace temperature to 980°C .

    • Note: Amine salts can form refractory nitrides.[1] Ensure an oxygen boost of 5 seconds is programmed.

  • Calibration: Use Acetanilide (C=71.09%, N=10.36%) as the standard.[1]

  • Validation: Run a blank tin capsule and a Cystine standard (S-containing check) to verify gas separation columns.

Protocol B: Derivatization for GC-MS Bioanalysis

Objective: To compare derivatizing agents (HFBA vs. PFPA) for quantifying C11H17NO derivatives in plasma.

Rationale: C11H17NO compounds contain polar amine/hydroxyl groups that cause peak tailing.[1] Acylation improves volatility and peak shape.[1]

Reagents Compared:

  • PFPA (Pentafluoropropionic anhydride): Balanced volatility/stability.[1]

  • HFBA (Heptafluorobutyric anhydride): Higher mass, better for avoiding low-mass background noise.[1][2]

Step-by-Step Workflow:

  • Extraction: Aliquot 100 µL plasma spiked with internal standard (Mexiletine-d3). Perform Liquid-Liquid Extraction (LLE) using MTBE at pH 12.[1][2]

  • Evaporation: Evaporate organic layer to dryness under N₂ stream at 40°C.

  • Derivatization:

    • Add 50 µL PFPA and 25 µL Ethyl Acetate.[1]

    • Incubate at 70°C for 30 minutes . (Crucial: Higher temps degrade the ether linkage in Mexiletine).[1]

  • Reconstitution: Evaporate excess reagent; reconstitute in 100 µL Ethyl Acetate.

  • Injection: Inject 1 µL into GC-MS (Splitless).

Performance Data:

  • PFPA Derivative: Retention time 6.4 min.[1] Limit of Detection (LOD): 2 ng/mL.[1]

  • HFBA Derivative: Retention time 7.8 min.[1] LOD: 5 ng/mL.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing a C11H17NO unknown, distinguishing between pharmaceutical targets and impurities.

C11H17NO_Analysis Start Unknown Sample (C11H17NO) EA 1. Elemental Analysis (CHN Combustion) Start->EA SaltCheck Does %C match Free Base (73.7%) or HCl (61.2%)? EA->SaltCheck FreeBase Free Base Identified SaltCheck->FreeBase ~73.7% C HClSalt HCl Salt Identified SaltCheck->HClSalt ~61.2% C NMR 2. 1H-NMR Analysis (Structural ID) FreeBase->NMR HClSalt->NMR Decision Signal Pattern? NMR->Decision Mex Mexiletine (Aryloxy ether doublet @ 4.0 ppm) Decision->Mex Ether Linkage Meth N-Methylephedrine (Benzylic alcohol doublet @ 4.5 ppm) Decision->Meth Alcohol Group GCMS 3. GC-MS Derivatization (Impurity Profiling) Mex->GCMS Check for 2,6-Dimethylphenol Meth->GCMS Check for Ephedrine

Figure 1: Analytical decision tree for distinguishing C11H17NO isomers and validating salt forms.[1][2]

References

  • PubChem. (2025).[1][4] Mexiletine | C11H17NO.[1][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link][2]

  • DrugFuture. (n.d.).[1] Mexiletine Hydrochloride Elemental Data. Retrieved from [Link][2]

  • Vashistha, V. K. (2022).[1] Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry. Retrieved from [Link]

  • Al-Warthan, A. et al. (1991).[1] Analytical Profiles of Drug Substances: Mexiletine. Academic Press.[1]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues. United Nations Office on Drugs and Crime.[1] Retrieved from [Link]

Sources

A Researcher's Guide to TLC Visualization of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of Staining Agents for Robust Reaction Monitoring and Analysis

In the synthesis and application of specialized amine building blocks like 3-(Benzyloxy)-2-methylpropan-1-amine, Thin-Layer Chromatography (TLC) serves as an indispensable tool for real-time reaction monitoring, purity assessment, and chromatographic condition screening. The efficacy of TLC, however, is critically dependent on the method used to visualize the separated compounds. This guide provides a comprehensive comparison of various staining agents for the robust detection of 3-(Benzyloxy)-2-methylpropan-1-amine, offering field-proven insights and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

The target molecule, 3-(Benzyloxy)-2-methylpropan-1-amine, possesses two key structural features relevant to TLC visualization: a primary amine (-NH₂) and a benzyl ether group. The benzyl group provides inherent UV activity, while the primary amine offers a reactive handle for specific chemical staining. This dual functionality allows for a multi-faceted approach to visualization.

Initial Visualization: The Non-Destructive Approach

Before resorting to chemical stains, which permanently alter the compound, the first method of visualization should always be non-destructive.

Ultraviolet (UV) Light (254 nm): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave (254 nm) UV light.[1][2] Compounds containing a chromophore, such as the benzene ring in the benzyl ether group of the target molecule, will absorb this UV light and appear as dark spots where they quench the plate's fluorescence.[3][4] This method is rapid, simple, and allows for further staining techniques to be used on the same plate.[5]

  • Applicability: Excellent for initial, qualitative assessment. It is highly effective for visualizing aromatic and conjugated systems.[3]

  • Limitation: Sensitivity can be limited for non-aromatic impurities or byproducts. It is also not sensitive for compounds like isolated alkenes or benzyl ethers themselves without a strong chromophore.[6]

Chemical Stains: A Comparative Analysis

For compounds that are not UV-active, for detecting impurities lacking a UV chromophore, or for achieving higher sensitivity, chemical staining is necessary.[2][7] We compare three widely used and effective stains for 3-(Benzyloxy)-2-methylpropan-1-amine.

StainTarget Functional GroupAppearanceSensitivitySpecificity & MechanismProsCons
Ninhydrin Primary AminePink-to-purple spots on a white/pale background after heating.[8]HighSpecific: Reacts with the primary amine of the target molecule.[6] Two molecules of ninhydrin react with the amine to form a highly conjugated, deep purple product known as Ruhemann's purple.[9][10]Highly specific for primary amines.[11] Excellent for distinguishing the amine-containing product from other non-amine intermediates or impurities.Requires heating.[12] Spots can fade over time, so immediate documentation is recommended.[8] Tertiary amines do not stain.[6]
Potassium Permanganate (KMnO₄) Oxidizable Groups (Amine, Benzyl Ether)Yellow to brown spots on a purple background.[13]Moderate to HighGeneral: KMnO₄ is a strong oxidizing agent. It reacts with any compound on the plate that can be oxidized, including the amine and potentially the benzylic position of the ether.[1][13] The purple MnO₄⁻ is reduced to brown MnO₂, indicating a positive spot.Broad-spectrum, "universal" stain.[1] No heating required.[14] Good for detecting a wide range of byproducts.Not specific; will stain many different functional groups.[6] The entire plate can become yellow if triethylamine is used in the eluent.[6]
p-Anisaldehyde Nucleophilic Groups (Amine, Ether)Variable colored spots (e.g., blue, green, red) on a pale background after heating.[15]ModerateGeneral: Reacts with nucleophilic groups. The acidic conditions of the stain promote condensation reactions with the amine or ether, leading to highly conjugated, colored products upon heating.[3]Can produce a wide variety of colors, potentially allowing for differentiation between closely eluting spots.[7]Requires heating.[16] The stain solution has a limited shelf life and is light-sensitive.[3] Less specific than ninhydrin.[13]

Experimental Protocols

To ensure reproducibility and reliability, the following detailed protocols are provided. All staining procedures should be performed in a well-ventilated fume hood.

Standard TLC Development
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., Merck Silica Gel 60 F₂₅₄).[17]

  • Spotting: Dissolve the sample (~1 mg) in a volatile solvent (~1 mL) like ethyl acetate or dichloromethane. Using a capillary tube, apply a small spot of the solution onto the origin line.[5]

  • Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase (e.g., 10:1 Dichloromethane:Methanol). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action.[18][19]

  • Drying: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to fully dry.[18]

Staining Methodologies

Ninhydrin Stain

  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol, then add 3 mL of glacial acetic acid.[12][20]

  • Procedure:

    • Dip the dried TLC plate quickly and evenly into the ninhydrin solution using tweezers.

    • Wipe excess stain from the back of the plate.

    • Gently warm the plate with a heat gun until pink or purple spots appear.[8]

Potassium Permanganate Stain

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[20]

  • Procedure:

    • Dip the dried TLC plate into the permanganate solution.

    • Yellowish-brown spots should appear against the purple background almost immediately.[21] Gentle heating can sometimes be used to visualize less reactive spots.[1]

p-Anisaldehyde Stain

  • Reagent Preparation: In an ice bath, cautiously add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol. Allow the solution to cool, then add 3.7 mL of p-anisaldehyde.[20] Store refrigerated and protected from light.[3]

  • Procedure:

    • Dip the dried TLC plate into the anisaldehyde solution.

    • Heat the plate with a heat gun until colored spots develop against a pale background.

Workflow and Decision Making

The choice of stain depends on the experimental goal. The following workflow provides a logical approach to visualizing TLC plates for reactions involving 3-(Benzyloxy)-2-methylpropan-1-amine.

Caption: Decision workflow for TLC visualization.

Mechanistic Insight: The Ninhydrin Reaction

The specificity of the ninhydrin stain for primary amines makes it a particularly powerful tool. The reaction proceeds through a well-established pathway where the amine attacks a carbonyl group of ninhydrin, leading to the formation of a Schiff base.[9] Subsequent steps result in the formation of a colored complex known as Ruhemann's purple.[11] This high specificity ensures that a positive result (a purple spot) is a reliable indicator of the presence of the desired primary amine product.

Ninhydrin_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Amine R-NH₂ (Primary Amine) Reaction Condensation & Oxidative Deamination Amine->Reaction Ninhydrin Ninhydrin Ninhydrin->Reaction Purple Ruhemann's Purple (Visible Spot) Reaction->Purple Aldehyde Aldehyde (R-CHO) Reaction->Aldehyde CO2 CO₂ Reaction->CO2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 3-(Benzyloxy)-2-methylpropan-1-amine, grounded in established safety principles and regulatory compliance. As your partners in scientific advancement, we are committed to providing you with the essential information to maintain a safe and efficient laboratory.

Hazard Assessment and Characterization

Hazard Category Potential Hazard Rationale and Precautionary Measures
Corrosivity May cause severe skin burns and eye damage.Based on the properties of similar amine compounds.[1] Always handle with appropriate personal protective equipment (PPE) to prevent contact.
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Assumed based on the general toxicity of amine and benzyl compounds.[1][3] Work in a well-ventilated area, preferably a chemical fume hood, and use appropriate PPE.
Irritation May cause respiratory tract irritation.Inhalation of vapors should be avoided.[1][3]
Environmental Potential to be harmful to aquatic life.Do not allow the chemical to enter drains or waterways.[4][5]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[6][7][8] Before handling 3-(Benzyloxy)-2-methylpropan-1-amine or its waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Inspect gloves for any signs of degradation or perforation before use.[8]

  • Body Protection: A lab coat that is fully buttoned is required to protect your skin and clothing from potential contamination.[6]

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills.[6]

Step-by-Step Disposal Protocol

The disposal of 3-(Benzyloxy)-2-methylpropan-1-amine must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[9]

1. Waste Collection:

  • Collect waste 3-(Benzyloxy)-2-methylpropan-1-amine and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a designated, compatible waste container.[10]

  • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[11] Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[9]

  • Do not mix this waste with other incompatible waste streams. For example, keep it separate from acids and strong oxidizing agents.[10][12]

2. Labeling:

  • Immediately label the waste container with the words "HAZARDOUS WASTE".[10][13]

  • The label must clearly identify the contents, including the full chemical name: "3-(Benzyloxy)-2-methylpropan-1-amine". Do not use abbreviations or chemical formulas.[9][13]

  • Indicate the approximate concentration or percentage of the chemical in the waste container.[13]

  • Include the date of waste generation and the name of the principal investigator or laboratory responsible.[9]

3. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[11][13]

  • Ensure the SAA is under the control of laboratory personnel.[13]

  • Segregate the waste container from incompatible materials to prevent dangerous reactions.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[10]

4. Disposal Request:

  • Once the waste container is nearly full (approximately 90% capacity), or if you are approaching the storage time limit set by your institution or local regulations, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[9][13]

  • Follow your institution's specific procedures for waste pickup.[9]

5. Empty Container Disposal:

  • An empty container that held 3-(Benzyloxy)-2-methylpropan-1-amine must also be managed carefully.

  • For a non-acutely hazardous chemical, the container can be considered empty if it has been triple-rinsed with a suitable solvent.[14] The rinsate from this process must be collected and disposed of as hazardous waste.[14]

  • Alternatively, and often preferably, the empty, unrinsed container can be disposed of as hazardous waste to avoid generating additional liquid waste.[14]

  • If the container is triple-rinsed and air-dried, deface the original label before disposal in the regular laboratory waste stream.[14]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • For a small spill, if you are trained and equipped to do so, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Wearing appropriate PPE, carefully clean up the spill. Place the absorbent material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.

    • For a large spill, evacuate the area immediately and alert your laboratory supervisor and EHS.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected individual to fresh air.[3]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[3]

  • Ingestion:

    • Do NOT induce vomiting.[1]

    • If the person is conscious, rinse their mouth with water.[1]

    • Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3-(Benzyloxy)-2-methylpropan-1-amine.

Caption: Disposal decision workflow for 3-(Benzyloxy)-2-methylpropan-1-amine.

References

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]

  • Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • Center for Safety, Health and Environment of Chulalongkorn University. (n.d.). Training Course: Chemical Safety Training for Research Students and Researchers. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Retrieved from [Link]

  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 3-(Benzyloxy)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 3-(Benzyloxy)-2-methylpropan-1-amine demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile: An Amine of Interest

Assumed Hazard Classifications:

  • Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns upon contact.[3][4]

  • Eye Damage/Irritation: High potential for serious eye damage.[3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3][5]

  • Acute Toxicity (Oral): May be harmful if swallowed.[3][5]

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum recommended PPE for handling 3-(Benzyloxy)-2-methylpropan-1-amine.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect against splashes.[6][7] A full-face shield should be worn over the goggles when handling larger quantities (>25 mL) or when there is a significant risk of splashing.[6] This provides a secondary barrier of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[6][7] It is crucial to double-glove, especially during procedures with a high likelihood of contact. Always inspect gloves for any signs of degradation or punctures before use. Consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, flame-resistant lab coat that fastens securely is mandatory to protect the skin from accidental spills.[7] For larger scale operations, a chemical-resistant apron over the lab coat is advised.[7]
Respiratory Protection Use in a Certified Chemical Fume HoodAll manipulations of 3-(Benzyloxy)-2-methylpropan-1-amine should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors or aerosols.[7][8] If a fume hood is not available or during a large-scale spill, a respirator with an appropriate organic vapor cartridge may be necessary.[2][6]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • Donning PPE: Put on your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.

  • Chemical Handling: Conduct all work in a chemical fume hood with the sash at the lowest practical height. Use appropriate glassware and equipment to minimize the risk of spills.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the following order, ensuring not to touch the outside of contaminated items with bare skin: outer gloves, face shield, lab coat, safety goggles, and finally, inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan
  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[7]

  • Contaminated Materials: All materials that have come into contact with 3-(Benzyloxy)-2-methylpropan-1-amine, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[7]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[7]

Emergency Procedures: Swift and Informed Action

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess the Task small_scale Small Scale (<25mL) in Fume Hood? start->small_scale large_scale Large Scale (>25mL) or High Splash Potential? small_scale->large_scale No ppe_level1 Minimum PPE: - Chemical Goggles - Double Nitrile/Neoprene Gloves - Lab Coat small_scale->ppe_level1 Yes large_scale->ppe_level1 No ppe_level2 Enhanced PPE: - Chemical Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Chemical-Resistant Apron  over Lab Coat large_scale->ppe_level2 Yes end Proceed with Caution ppe_level1->end ppe_level2->end

Caption: PPE Selection Workflow for Handling 3-(Benzyloxy)-2-methylpropan-1-amine.

By internalizing these principles and protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (2023, February 14). Safety Data Sheet N-BENZYL-2-METHYLPROPAN-1-AMINE.
  • Fisher Scientific. (2009, August 20). Safety Data Sheet.
  • OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • Aaronchem. (2025, December 17). Safety Data Sheet.
  • MilliporeSigma. (2025, June 11). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Solenis. (2019, March 4). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.